molecular formula C7H12O4 B1320759 1,3-Dioxane-2-carboxylic acid ethyl ester CAS No. 90392-05-5

1,3-Dioxane-2-carboxylic acid ethyl ester

Cat. No.: B1320759
CAS No.: 90392-05-5
M. Wt: 160.17 g/mol
InChI Key: XGUQXVJIBJLCQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxane-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1,3-dioxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUQXVJIBJLCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1OCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598471
Record name Ethyl 1,3-dioxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90392-05-5
Record name Ethyl 1,3-dioxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical Properties of 1,3-Dioxane-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxane-2-carboxylic acid ethyl ester, a heterocyclic ester, is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structural features, including the dioxane ring and the ethyl ester group, provide a versatile scaffold for the construction of more complex molecules. A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, presents standardized experimental protocols for their determination, and illustrates the logical workflow of its characterization.

Chemical Identity

IdentifierValue
IUPAC Name ethyl 1,3-dioxane-2-carboxylate[1]
Synonyms This compound, Ethyl 1,3-dioxane-2-carboxylate
CAS Number 90392-05-5[1][2][3]
Molecular Formula C₇H₁₂O₄[1][2][3][]
Molecular Weight 160.17 g/mol [1][]
InChI InChI=1S/C7H12O4/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3[1][]
InChIKey XGUQXVJIBJLCQY-UHFFFAOYSA-N[]
SMILES CCOC(=O)C1OCCCO1[3][]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its purification, storage, and use in chemical reactions.

PropertyValueSource
Appearance Colorless to light yellow transparent liquid[2]Guidechem
Odor Light fruity aroma characteristic of esters[2]Guidechem
Boiling Point 210-212 °C (at normal pressure)[2]Guidechem
85-87 °C (at 10 mmHg)[2]Guidechem
Melting Point Not applicable (liquid at room temperature); Freezing point is approximately -10 °C or below[2]Guidechem
Density No experimental data found.
Refractive Index 1.435 (Predicted)[2]Guidechem
Solubility Readily soluble in organic solvents such as ethanol, ether, and dichloromethane.[2] Slightly soluble in water.[2]Guidechem
Purity 95%, 95+%[3][]Sigma-Aldrich, BOC Sciences, Synthonix

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are outlined below. These represent standard methodologies in organic chemistry.

Determination of Boiling Point

The boiling point can be determined by distillation.

  • Apparatus: A standard distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For reduced pressure distillation, a vacuum pump and a manometer are required.

  • Procedure (Atmospheric Pressure):

    • Place a sample of this compound in the round-bottom flask along with a few boiling chips.

    • Assemble the distillation apparatus.

    • Heat the flask gently.

    • Record the temperature at which a steady stream of distillate is collected. This temperature range is the boiling point.

  • Procedure (Reduced Pressure):

    • Follow the same procedure as for atmospheric distillation, but connect the apparatus to a vacuum pump.

    • Slowly reduce the pressure to the desired value (e.g., 10 mmHg).

    • Heat the flask and record the boiling point at the recorded pressure.

Determination of Refractive Index

The refractive index is measured using a refractometer.

  • Apparatus: An Abbe refractometer or a digital refractometer.

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

    • Place a few drops of this compound onto the prism of the refractometer.

    • Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20 °C or 25 °C).

    • Read the refractive index from the scale or digital display.

Determination of Solubility

Solubility is determined by observing the miscibility of the compound in various solvents.

  • Apparatus: Test tubes, vortex mixer.

  • Procedure:

    • Place a small amount (e.g., 10 mg) of this compound into a series of test tubes.

    • Add a small volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, ether, dichloromethane) to each test tube.

    • Vortex the mixture thoroughly.

    • Observe if the compound dissolves completely to form a clear solution.

    • Categorize the solubility as "soluble," "slightly soluble," or "insoluble."

Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons and their connectivity.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) and place it in an NMR tube.

  • Infrared (IR) Spectroscopy:

    • Identifies the functional groups present in the molecule. Key expected peaks would be around 1740 cm⁻¹ for the C=O stretch of the ester and C-O stretches for the dioxane ring and ester.

    • Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Mass Spectrometry (MS):

    • Determines the molecular weight and provides information about the fragmentation pattern of the molecule.

    • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct injection or coupled with a gas chromatograph (GC-MS).

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Workflow for Characterization of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Physical & Chemical Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification Crude Product Appearance Appearance & Odor Purification->Appearance BoilingPoint Boiling Point Purification->BoilingPoint RefractiveIndex Refractive Index Purification->RefractiveIndex Solubility Solubility Purification->Solubility NMR NMR (¹H, ¹³C) Purification->NMR Structural Confirmation IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: Workflow from synthesis to physical and chemical characterization.

Safety and Handling

While specific hazard information for this compound is limited, it is prudent to handle it with the care appropriate for a laboratory chemical.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, such as a fume hood.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a cool, dry place away from incompatible materials. One supplier suggests refrigeration for storage.

Conclusion

This technical guide provides a consolidated resource on the physical properties of this compound. The tabulated data, standardized experimental protocols, and logical workflow diagram offer a comprehensive framework for researchers and professionals working with this compound. Accurate characterization of its physical properties is a fundamental prerequisite for its successful application in the synthesis of novel molecules with potential applications in drug discovery and development.

References

An In-depth Technical Guide to Ethyl 1,3-Dioxane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,3-dioxane-2-carboxylate is a heterocyclic organic compound with the chemical formula C₇H₁₂O₄. As a derivative of 1,3-dioxane, it possesses a six-membered ring containing two oxygen atoms, with an ethyl carboxylate group attached at the 2-position. This structure imparts specific chemical properties that make it an interesting building block in organic synthesis and a potential scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, properties, a proposed synthesis protocol, and key characterization data. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Structure and Properties

Ethyl 1,3-dioxane-2-carboxylate is characterized by a saturated 1,3-dioxane ring, which adopts a chair conformation to minimize steric strain. The ethyl carboxylate group at the 2-position is a key functional group that can participate in various chemical transformations.

Chemical Identifiers
IdentifierValue
CAS Number 90392-05-5
Molecular Formula C₇H₁₂O₄[1]
Molecular Weight 160.17 g/mol [1]
IUPAC Name ethyl 1,3-dioxane-2-carboxylate[1]
InChI InChI=1S/C7H12O4/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3[1]
InChIKey XGUQXVJIBJLCQY-UHFFFAOYSA-N
SMILES CCOC(=O)C1OCCCO1[1]
Physicochemical Properties
PropertyValueSource
Physical Form SolidSigma-Aldrich
Storage Temperature RefrigeratorSigma-Aldrich

Synthesis of Ethyl 1,3-Dioxane-2-Carboxylate

While a specific, detailed experimental protocol for the synthesis of ethyl 1,3-dioxane-2-carboxylate is not extensively documented in the available literature, a plausible and efficient method is the acid-catalyzed transesterification of diethyl oxalate with 1,3-propanediol. This reaction is a common and effective way to form cyclic acetals and ketals.

Proposed Experimental Protocol

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 1_3_Propanediol 1,3-Propanediol Reaction_Vessel Reaction Mixture 1_3_Propanediol->Reaction_Vessel Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Reaction_Vessel Target_Molecule Ethyl 1,3-Dioxane-2-Carboxylate Ethanol Ethanol (by-product) Reaction_Vessel->Target_Molecule  p-TsOH, Toluene, Heat (Dean-Stark) Reaction_Vessel->Ethanol

Figure 1: Proposed synthesis of ethyl 1,3-dioxane-2-carboxylate.

Materials:

  • 1,3-Propanediol

  • Diethyl Oxalate[2]

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Toluene (or another suitable solvent for azeotropic removal of ethanol)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, condenser, and distillation setup.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,3-propanediol (1.0 eq) and diethyl oxalate (1.2 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq).

  • Heat the reaction mixture to reflux. The ethanol formed as a by-product will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of ethanol collected or by thin-layer chromatography (TLC).

  • Once the reaction is complete (no more ethanol is collected), allow the mixture to cool to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure ethyl 1,3-dioxane-2-carboxylate.

Spectroscopic Characterization

Detailed, experimentally verified spectra for ethyl 1,3-dioxane-2-carboxylate are not widely published. However, based on its chemical structure, the expected spectroscopic data can be predicted.

Predicted ¹H NMR Data (CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.20q2H-O-CH₂ -CH₃
~4.10t2H-O-CH₂ - (axial)
~3.90dt2H-O-CH₂ - (equatorial)
~4.80s1HO-CH -O
~2.00m2H-CH₂-CH₂ -CH₂-
~1.30t3H-O-CH₂-CH₃

Note: The chemical shifts and multiplicities are estimations based on known values for similar 1,3-dioxane and ethyl ester structures.

Predicted ¹³C NMR Data (CDCl₃)
Chemical Shift (δ, ppm)Assignment
~168C =O
~100O-C H-O
~68-O-C H₂-
~62-O-C H₂-CH₃
~25-CH₂-C H₂-CH₂-
~14-CH₂-C H₃

Note: These are predicted chemical shifts based on the structure.

Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850Medium-StrongC-H stretching (aliphatic)
~1750StrongC=O stretching (ester)
~1200-1000StrongC-O stretching (ester and acetal)

Note: The IR absorption bands are predicted based on the functional groups present in the molecule.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of ethyl 1,3-dioxane-2-carboxylate as described in the proposed protocol.

G Reactants 1. Mix Reactants (1,3-Propanediol, Diethyl Oxalate, p-TsOH, Toluene) Reflux 2. Heat to Reflux (Azeotropic removal of Ethanol) Reactants->Reflux Monitoring 3. Monitor Reaction (TLC or Ethanol Collection) Reflux->Monitoring Workup 4. Aqueous Workup (Neutralization and Extraction) Monitoring->Workup Reaction Complete Drying 5. Drying and Concentration (Anhydrous MgSO4, Rotary Evaporation) Workup->Drying Purification 6. Purification (Vacuum Distillation or Column Chromatography) Drying->Purification Characterization 7. Characterization (NMR, IR, MS) Purification->Characterization

Figure 2: General experimental workflow.

Applications in Research and Development

Derivatives of 1,3-dioxane are valuable intermediates in organic synthesis. They are often used as protecting groups for 1,3-diols and carbonyl compounds. The ester functionality of ethyl 1,3-dioxane-2-carboxylate provides a handle for further chemical modifications, such as reduction, hydrolysis, or amidation, opening avenues for the synthesis of more complex molecules. In the context of drug development, the 1,3-dioxane scaffold can be explored for its potential to interact with biological targets, and its derivatives could be synthesized and screened for various pharmacological activities.

Safety Information

Ethyl 1,3-dioxane-2-carboxylate is classified with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

The Ambiguity of CAS 90392-05-5: A Case of Mistaken Identity in Chemical Databases

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the chemical identifier CAS 90392-05-5 reveals a significant degree of ambiguity and a lack of consistent, verifiable data associated with a single, defined molecular entity. This technical guide addresses the challenges in providing spectral and experimental data for this CAS number and clarifies its most likely, albeit unofficial, association with a derivative of the well-known pharmaceutical, Loperamide.

The Chemical Abstracts Service (CAS) registry number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification. However, research into CAS 90392-05-5 highlights inconsistencies across various chemical databases, making it impossible to definitively assign a single, validated chemical structure to this identifier.

Several online sources link CAS 90392-05-5 to 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide hydrochloride , a compound structurally related to Loperamide Hydrochloride. For instance, PubChem, a comprehensive database of chemical substances, lists this compound with the aforementioned CAS number[1]. This association is further supported by some chemical supplier listings[2][3].

However, this association is not universally consistent. Other databases and commercial listings have linked CAS 90392-05-5 to entirely different chemical structures, including intermediates and unrelated compounds, creating a confusing and unreliable data landscape. This discrepancy underscores the importance of consulting multiple, high-quality data sources when dealing with less common or potentially erroneous CAS numbers.

Given the available evidence, this guide will proceed with the most plausible, though not definitively confirmed, identity for CAS 90392-05-5: the hydrochloride salt of the N,N-dimethyl derivative of a Loperamide precursor. It is crucial for researchers and drug development professionals to be aware of this ambiguity and to verify the identity of any substance labeled with this CAS number through independent analytical methods.

Presumed Structure and Relationship to Loperamide

The chemical structure most frequently associated with CAS 90392-05-5 is depicted below. This molecule shares the core piperidine and diphenylbutanamide moieties with Loperamide. The key difference lies in the amide functionality, where Loperamide has a dimethylamino group, and this compound features a different substitution pattern.

To illustrate the relationship, a logical diagram outlining the connection between the compound and Loperamide is provided.

Logical Relationship of Associated Compound to Loperamide substance CAS 90392-05-5 (Presumed) 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide HCl loperamide Loperamide Hydrochloride (CAS 34552-83-5) substance->loperamide Structural Analogue precursor Common Precursor 4-(4-chlorophenyl)-4-hydroxypiperidine precursor->substance Synthetic Route precursor->loperamide Synthetic Route

Figure 1: Structural relationship between the compound associated with CAS 90392-05-5 and Loperamide Hydrochloride.

Spectral Data and Experimental Protocols: A Critical Lack of Information

A thorough search for experimentally derived spectral data (NMR, IR, Mass Spectrometry, UV-Vis) specifically and reliably attributed to CAS 90392-05-5 has proven unsuccessful. The ambiguity surrounding the compound's identity means that no validated spectral datasets are publicly available.

For researchers in possession of a substance labeled with this CAS number, it is imperative to perform full analytical characterization to confirm its structure. The following sections outline the general experimental protocols that would be employed for such a characterization, based on standard practices for organic molecule analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the sample's solubility.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for adequate signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-5 seconds.

    • The resulting spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum, often with proton decoupling (e.g., using a DEPT or APT pulse sequence to aid in distinguishing CH, CH₂, and CH₃ groups).

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more), relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended): To unambiguously assign protons and carbons, especially in a complex molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Data Presentation (Hypothetical):

Were data available, it would be presented in a table format as follows:

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (101 MHz, DMSO-d₆)
δ (ppm)Multiplicity
------
Expected aromatic signalsm
Expected aliphatic signalsm
Expected piperidine signalsm
Expected N,N-dimethyl signalss
Infrared (IR) Spectroscopy

Experimental Protocol:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the ATR crystal).

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Perform a background subtraction.

Data Presentation (Hypothetical):

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (hydroxyl)
~3050MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1640StrongC=O stretch (amide)
~1600, 1490Medium-StrongC=C stretch (aromatic)
~1100StrongC-N stretch
~820StrongC-H bend (para-substituted aromatic)
Mass Spectrometry (MS)

Experimental Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique (e.g., LC-MS or GC-MS).

  • Ionization: Employ an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules like the one .

  • Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • High-Resolution MS (HRMS): To determine the exact mass and elemental composition, perform high-resolution mass spectrometry.

Data Presentation (Hypothetical):

m/zRelative Intensity (%)Assignment
Expected [M+H]⁺100Protonated molecular ion
Expected fragmentsFragmentation pattern corresponding to the loss of specific functional groups

Conclusion and Recommendations

The chemical identifier CAS 90392-05-5 is not reliably associated with a single, well-characterized compound. While the most probable candidate is a hydrochloride salt of a Loperamide analogue, this identification is not definitive. Consequently, no validated spectral data or detailed experimental protocols for this specific CAS number are available in the public domain.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Exercise Extreme Caution: Do not assume the identity of a substance based solely on the CAS number 90392-05-5.

  • Perform Independent Verification: Any material acquired with this identifier must be subjected to rigorous analytical characterization, including NMR, IR, and MS, to confirm its molecular structure.

  • Consult Reputable Databases: When sourcing chemical information, rely on well-established and curated databases. Be wary of unverified information from online marketplaces or smaller, less-regulated data aggregators.

The case of CAS 90392-05-5 serves as a critical reminder of the importance of data integrity and thorough validation in chemical research and development.

References

In-Depth NMR Spectrum Interpretation of 1,3-Dioxane-2-carboxylic acid ethyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectrum of 1,3-Dioxane-2-carboxylic acid ethyl ester. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth interpretation of spectral data, standardized experimental protocols, and visual aids to facilitate understanding.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using computational models and serve as a reliable reference for the analysis of experimentally obtained spectra.

Predicted ¹H NMR Data
LabelChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
a 4.22Quartet (q)2H7.1-O-CH₂ -CH₃
b 4.15Triplet (t)2H5.2-O-CH₂ -CH₂ (axial)
c 3.95Triplet (t)2H5.2-O-CH₂ -CH₂ (equatorial)
d 4.90Singlet (s)1H--O-CH -O-
e 2.05Multiplet (m)2H--CH₂-CH₂ -CH₂-
f 1.28Triplet (t)3H7.1-O-CH₂-CH₃
Predicted ¹³C NMR Data
LabelChemical Shift (δ) ppmAssignment
1 168.5C =O (Ester carbonyl)
2 101.5-O-C H-O- (Acetal carbon)
3 67.0-O-C H₂-CH₂- (Dioxane)
4 61.5-O-C H₂-CH₃ (Ethyl ester)
5 25.0-CH₂-C H₂-CH₂- (Dioxane)
6 14.0-O-CH₂-C H₃ (Ethyl ester)

Interpretation of the NMR Spectra

The predicted ¹H and ¹³C NMR spectra of this compound reveal a set of distinct signals that correspond to the unique chemical environments of the protons and carbons within the molecule.

¹H NMR Spectrum: The proton spectrum is characterized by six distinct signals. The downfield singlet at approximately 4.90 ppm is assigned to the acetal proton (d), which is deshielded by the two adjacent oxygen atoms. The ethyl ester group gives rise to a quartet at 4.22 ppm (a) for the methylene protons adjacent to the oxygen and a triplet at 1.28 ppm (f) for the terminal methyl group, showing the expected coupling. The dioxane ring protons exhibit more complex signals. The axial and equatorial protons on the carbons adjacent to the ring oxygens (C4 and C6) are predicted to be distinct, appearing as triplets around 4.15 ppm (b) and 3.95 ppm (c), respectively. The methylene protons at the C5 position of the dioxane ring are represented by a multiplet at approximately 2.05 ppm (e).

¹³C NMR Spectrum: The ¹³C NMR spectrum is predicted to show six signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The most downfield signal at 168.5 ppm is characteristic of the ester carbonyl carbon (1). The acetal carbon (2) is also significantly deshielded and appears around 101.5 ppm. The carbons of the dioxane ring are found at 67.0 ppm (3) for the carbons adjacent to the oxygens and 25.0 ppm (5) for the C5 carbon. The ethyl group carbons are observed at 61.5 ppm (4) for the methylene carbon and 14.0 ppm (6) for the methyl carbon.

Experimental Protocols

The following section outlines a standard methodology for the acquisition of NMR spectra for a small organic molecule like this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent should be based on the solubility of the compound and its chemical inertness.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution into a standard 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): A range of approximately -1 to 13 ppm is typically sufficient for most organic molecules.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 scans or more may be necessary to achieve a good signal-to-noise ratio, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range of approximately 0 to 220 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase-correct the spectrum to ensure all peaks are in positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

Logical Flow for NMR Spectrum Interpretation

logical_flow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation Sample_Prep Sample Preparation NMR_Experiment NMR Experiment (¹H & ¹³C) Sample_Prep->NMR_Experiment FID_Processing FID Processing (FT, Phasing) NMR_Experiment->FID_Processing Reference Referencing (TMS) FID_Processing->Reference Multiplicity Multiplicity & Coupling FID_Processing->Multiplicity Integration Integration (¹H) Reference->Integration Chem_Shift Chemical Shift Analysis Reference->Chem_Shift Integration_Analysis Integration Analysis Integration->Integration_Analysis Fragment_ID Identify Molecular Fragments Chem_Shift->Fragment_ID Connectivity Determine Connectivity Multiplicity->Connectivity Integration_Analysis->Fragment_ID Fragment_ID->Connectivity Final_Structure Confirm Final Structure Connectivity->Final_Structure

Caption: Workflow for NMR spectrum interpretation from data acquisition to structure elucidation.

Introduction: The Significance of Dioxane Derivatives and Their Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Infrared Spectroscopy of Dioxane Derivatives for Researchers, Scientists, and Drug Development Professionals.

Dioxane, a heterocyclic organic compound, exists as three isomers: 1,2-dioxane, 1,3-dioxane, and 1,4-dioxane. Among these, derivatives of 1,3-dioxane and 1,4-dioxane are of significant interest in the pharmaceutical and chemical industries. They are utilized as solvents, building blocks in organic synthesis, and components of larger molecular structures, including active pharmaceutical ingredients (APIs). Given their prevalence, the precise identification and characterization of these compounds are critical for quality control, reaction monitoring, and regulatory compliance.

Infrared (IR) spectroscopy is a powerful and widely accessible analytical technique that provides detailed information about the molecular structure of a compound.[1][2][3] By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which reveals the vibrational frequencies of the molecule's functional groups.[3] This "molecular fingerprint" is unique to each compound, making IR spectroscopy an invaluable tool for the structural elucidation and identification of dioxane derivatives.[4][5]

This guide provides a comprehensive overview of the principles and applications of IR spectroscopy for the analysis of dioxane derivatives, with a focus on practical methodologies and data interpretation for professionals in research and drug development.

Fundamentals of Dioxane IR Spectroscopy

The IR spectrum of a dioxane derivative is dominated by the vibrational modes of its core heterocyclic ring and any attached substituents. The key vibrations for the dioxane ring itself are C-H and C-O-C bond vibrations.

  • C-H Vibrations: Like most organic molecules with alkyl groups, dioxane derivatives exhibit C-H stretching vibrations in the region of 3000-2800 cm⁻¹. Bending and deformation vibrations for these C-H bonds appear in the 1480-1365 cm⁻¹ range.[4][5]

  • C-O-C Vibrations: The most characteristic absorptions for the dioxane ring are the strong C-O-C (ether) stretching vibrations. These typically appear in the 1140-1070 cm⁻¹ region and are often prominent features in the spectrum.[4][5]

  • Fingerprint Region: The region of the spectrum from approximately 1500 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region.[4][5] This area contains a complex pattern of overlapping signals from various stretching, bending, and twisting vibrations of the molecule's carbon skeleton. While individual peaks in this region can be difficult to assign, the overall pattern is unique to a specific molecule and is crucial for unambiguous identification by comparison to a reference spectrum.[4][5]

The presence of substituents on the dioxane ring will introduce their own characteristic absorption bands (e.g., a strong C=O stretch for a ketone substituent around 1715 cm⁻¹ or a broad O-H stretch for a hydroxyl group around 3300 cm⁻¹). These additional peaks, in conjunction with the dioxane ring vibrations, allow for the complete structural characterization of the derivative.

Quantitative Data: Characteristic Vibrational Frequencies

The following table summarizes the key IR absorption frequencies for 1,3-dioxane and 1,4-dioxane. These values are essential for the initial interpretation of spectra and for identifying the core dioxane structure.

Vibrational Mode 1,3-Dioxane [5]1,4-Dioxane [4][6]General Description
C-H Stretching~3000-2800 cm⁻¹~2965-2849 cm⁻¹Stretching of C-H bonds on the ring. Often appears as a group of sharp peaks.
CH₂ Deformation/Bending~1480-1365 cm⁻¹~1457 cm⁻¹Scissoring and wagging motions of the methylene groups in the ring.
C-O-C Stretching~1140-1070 cm⁻¹~1119 cm⁻¹Strong, characteristic asymmetric and symmetric stretching of the ether linkages. This is a key diagnostic peak.
Ring Vibrations/C-C Stretch~940 cm⁻¹~889 cm⁻¹Complex vibrations involving the entire ring structure, contributing to the fingerprint region.

Experimental Protocols

Acquiring a high-quality IR spectrum requires proper sample preparation and instrument operation. The following protocols outline standard procedures for analyzing liquid and solid dioxane derivatives.

Sample Preparation

The method of sample preparation depends on the physical state of the dioxane derivative.

Protocol for Liquid Samples (Neat Film Method): This method is suitable for pure liquid samples or oils.

  • Materials: Two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[7]

  • Procedure:

    • Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture from your fingers.

    • Place one to two drops of the liquid dioxane derivative onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film that is free of air bubbles.

    • Mount the resulting "sandwich" assembly in the spectrometer's sample holder.

    • Acquire the spectrum.

    • After analysis, clean the plates thoroughly with a suitable dry solvent (e.g., anhydrous chloroform or methylene chloride) and store them in a desiccator.

Protocol for Solid Samples (Potassium Bromide - KBr Disc Method): This is a common technique for obtaining the IR spectrum of a solid compound.[8]

  • Materials: Spectroscopic grade KBr (anhydrous), agate mortar and pestle, a pellet press, and a die set.[8]

  • Procedure:

    • Place approximately 1-2 mg of the solid dioxane derivative and 100-200 mg of dry KBr powder into the agate mortar.[8]

    • Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce scattering of the IR beam.

    • Transfer a portion of the powder into the die of a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent disc.[8]

    • Carefully remove the KBr disc from the die and place it in the spectrometer's sample holder.

    • Acquire the spectrum.

Data Acquisition and Processing
  • Background Spectrum: First, run a background scan with no sample in the beam path (for KBr, a blank KBr pellet is used as the background). This allows the instrument to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Instrument Parameters:

    • Spectral Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is sufficient for most routine analyses.[9]

    • Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

Visualizations: Workflows and Relationships

Diagrams created using the DOT language help to visualize the experimental and logical processes in spectroscopic analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Interpretation Sample Dioxane Derivative (Solid or Liquid) Decision Solid? Sample->Decision LiquidPrep Prepare Neat Film (NaCl/KBr Plates) Decision->LiquidPrep No SolidPrep Prepare KBr Disc or Mull Decision->SolidPrep Yes Background Acquire Background Spectrum LiquidPrep->Background SolidPrep->Background SampleScan Acquire Sample Spectrum Background->SampleScan Process Background Subtraction & Data Processing SampleScan->Process Interpret Interpret Spectrum (Peak Assignment) Process->Interpret Compare Compare with Reference Spectra Interpret->Compare Result Structural Confirmation Compare->Result

Caption: General workflow for the IR spectroscopic analysis of a dioxane derivative.

Logical_Relationship cluster_components Structural Components cluster_spectrum Resulting IR Spectrum Molecule Molecular Structure of Dioxane Derivative Ring Dioxane Ring (C-H, C-O-C) Molecule->Ring Substituents Functional Groups (e.g., -OH, C=O, -NH2) Molecule->Substituents RingPeaks Characteristic Ring Vibrations (e.g., ~1100 cm⁻¹ C-O-C Stretch) Ring->RingPeaks causes Fingerprint Fingerprint Region (<1500 cm⁻¹) Ring->Fingerprint contributes to SubPeaks Characteristic Group Frequencies (e.g., ~1700 cm⁻¹ C=O Stretch) Substituents->SubPeaks causes Substituents->Fingerprint contributes to FinalSpectrum Complete IR Spectrum (Molecular Fingerprint) RingPeaks->FinalSpectrum SubPeaks->FinalSpectrum Fingerprint->FinalSpectrum

Caption: Relationship between molecular structure and the corresponding IR spectrum.

Applications in Pharmaceutical Development

FTIR spectroscopy is a rapid, non-destructive, and cost-effective analytical method, making it highly suitable for various applications in the pharmaceutical industry.[1]

  • Identity Confirmation and Quality Control: One of the primary uses of IR spectroscopy is to confirm the identity of incoming raw materials, including dioxane-based solvents or reagents. By comparing the spectrum of an incoming batch to a reference spectrum of a known standard, any discrepancies, contamination, or incorrect material can be quickly identified.

  • Detection of Impurities: In drug manufacturing, 1,4-dioxane is a potential impurity that may arise from certain raw materials or synthesis routes. Regulatory bodies are increasingly scrutinizing its presence in consumer products and pharmaceuticals.[10] While GC/MS is the standard for trace-level quantification, IR spectroscopy can be used as a screening tool to detect higher levels of dioxane as a process-related impurity or residual solvent.

  • Reaction Monitoring: The progress of a chemical reaction involving a dioxane derivative can be monitored by observing the disappearance of reactant peaks and the appearance of product peaks in the IR spectrum over time. For example, if a hydroxyl group on a dioxane derivative is being oxidized to a ketone, one could monitor the disappearance of the broad O-H stretch and the emergence of a sharp C=O stretch.

  • Forced Degradation Studies: FTIR is effective in analyzing the degradation of pharmaceutical products under stress conditions (e.g., acidic, basic, or oxidative environments).[11] By comparing the spectrum of the degraded sample to the original, researchers can identify changes in the functional groups, providing insights into the degradation pathways.[11]

References

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of Ethyl 1,3-Dioxane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical examination of the electron ionization mass spectrometry (EI-MS) fragmentation of ethyl 1,3-dioxane-2-carboxylate. Due to the absence of publicly available experimental mass spectral data for this specific compound, this document leverages established principles of mass spectrometry, including the fragmentation patterns of cyclic ethers and ethyl esters, to predict the primary fragmentation pathways. This guide offers a generic experimental protocol for acquiring the mass spectrum of ethyl 1,3-dioxane-2-carboxylate and presents a hypothesized data table of major fragment ions and their predicted relative abundances. The core of this paper is a detailed, visualized fragmentation pathway generated using Graphviz, providing a logical framework for the dissociation of the parent molecule. This document serves as a valuable resource for researchers in predicting and interpreting the mass spectra of related heterocyclic compounds.

Introduction

Ethyl 1,3-dioxane-2-carboxylate is a heterocyclic compound of interest in various fields of chemical research, including organic synthesis and medicinal chemistry. Mass spectrometry is an indispensable analytical technique for the structural elucidation of such molecules. Understanding the fragmentation patterns under electron ionization is crucial for the identification and characterization of this and related compounds in complex matrices. This guide aims to provide a comprehensive theoretical framework for the EI-MS fragmentation of ethyl 1,3-dioxane-2-carboxylate, addressing the current gap in available experimental data.

Theoretical Principles of Fragmentation

The fragmentation of ethyl 1,3-dioxane-2-carboxylate under electron ionization is predicted to be governed by the functional groups present: the 1,3-dioxane ring and the ethyl carboxylate moiety.

  • 1,3-Dioxane Ring Fragmentation: Cyclic ethers, upon ionization, typically undergo initial cleavage at one of the oxygen atoms. This is often followed by α-cleavage, which is the scission of a bond adjacent to the oxygen atom, leading to the opening of the ring. Subsequent fragmentations can involve the loss of small neutral molecules such as formaldehyde (CH₂O) or ethylene (C₂H₄).

  • Ethyl Ester Fragmentation: Ethyl esters exhibit characteristic fragmentation patterns, including:

    • Loss of the ethoxy group (-OCH₂CH₃): This results in the formation of an acylium ion.

    • Loss of an ethyl radical (-CH₂CH₃): This leads to the formation of a protonated carboxylic acid.

    • McLafferty Rearrangement: While less likely in this specific structure due to the absence of a γ-hydrogen on a flexible chain, it is a common pathway for longer-chain esters.

    • Cleavage of the C-C bond alpha to the carbonyl group.

Proposed Fragmentation Pathway of Ethyl 1,3-Dioxane-2-Carboxylate

The molecular ion of ethyl 1,3-dioxane-2-carboxylate ([C₇H₁₂O₄]⁺˙) has a molecular weight of 160.17 g/mol . The proposed fragmentation cascade is initiated by the ionization of one of the oxygen atoms in the 1,3-dioxane ring, which is a common initiation site in such molecules.

fragmentation_pathway M [C₇H₁₂O₄]⁺˙ m/z = 160 F1 [C₆H₉O₄]⁺ m/z = 145 M->F1 - •CH₃ F2 [C₅H₇O₄]⁺ m/z = 131 M->F2 - •C₂H₅ F5 [C₂H₅]⁺ m/z = 29 M->F5 - •COOCH₂CH₃ F3 [C₄H₅O₂]⁺ m/z = 85 F2->F3 - C₂H₂O F6 [C₃H₅O₂]⁺ m/z = 73 F2->F6 - C₂H₂O F4 [C₃H₅O]⁺ m/z = 57 F3->F4 - CO data_analysis_workflow A Acquire Mass Spectrum (GC-EI-MS) B Identify Molecular Ion Peak (m/z = 160) A->B C Propose Initial Fragmentations (Loss of Alkyl/Alkoxy Groups) B->C D Identify Key Fragment Ions (e.g., m/z 131, 115, 87, 73) C->D E Propose Ring Opening and Subsequent Fragmentations D->E F Construct Fragmentation Pathway E->F G Compare with Theoretical Data and Library Spectra (if available) F->G H Structural Elucidation G->H

In-Depth Technical Guide: Solubility Profile of 1,3-Dioxane-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxane-2-carboxylic acid ethyl ester is a heterocyclic compound with potential applications in pharmaceutical and agrochemical synthesis. Its structural features, including the dioxane ring and the ethyl ester group, impart specific physicochemical properties that are critical for its use as an intermediate in organic synthesis.[] A thorough understanding of its solubility profile is paramount for effective reaction design, purification, and formulation in drug development processes. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines a detailed experimental protocol for its quantitative determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties provide a foundational understanding of its expected behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₇H₁₂O₄[2]
Molecular Weight 160.17 g/mol [2]
Appearance Colorless to light yellow transparent liquid[3]
Boiling Point 210-212 °C (at normal pressure)[3]
Computed LogP 0.5[2]

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, qualitative descriptions and predictions based on its chemical structure provide valuable insights into its solubility behavior.

SolventQualitative SolubilityRationale
Water Slightly solubleThe ester group possesses weak polarity, and the cyclic diether (dioxane) structure can participate in hydrogen bonding to a limited extent. The computed LogP of 0.5 suggests a degree of water solubility.[2][3]
Ethanol Easily solubleAs a polar protic solvent, ethanol can effectively solvate the ester and dioxane functionalities.[3]
Diethyl Ether Easily solubleThe compound's overall low polarity and the presence of ether linkages in its structure favor solubility in this common organic solvent.[3]
Dichloromethane Easily solubleThis polar aprotic solvent is effective at dissolving a wide range of organic compounds, including esters.[3]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is adapted from general methods for determining the solubility of organic compounds.[4]

4.1. Materials

  • This compound (purity ≥ 95%)

  • Selected solvents (e.g., water, ethanol, diethyl ether, dichloromethane) of analytical grade

  • Small, sealable glass vials or test tubes

  • Analytical balance (± 0.0001 g)

  • Calibrated micropipettes

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial containing a known volume (e.g., 5 mL) of the selected solvent. The excess solute should be visually apparent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solute to settle.

    • For fine suspensions, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes to achieve clear separation of the liquid and solid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a calibrated micropipette.

    • Transfer the aliquot to a pre-weighed volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility (S) in g/100 mL using the following formula:

      S ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

4.3. Experimental Workflow Visualization

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation A Add excess solute to known volume of solvent B Seal vial A->B C Equilibrate in thermostatted shaker B->C D Allow undissolved solute to settle C->D E Centrifuge (if necessary) D->E F Withdraw known volume of supernatant E->F G Dilute sample F->G H Analyze by HPLC or GC G->H I Calculate solubility (g/100 mL) H->I

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

In the context of solubility, a logical relationship exists between the physicochemical properties of the solute and solvent and the resulting solubility. This can be visualized as follows:

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_solubility Solubility Outcome A Polarity (Ester & Dioxane groups) F Solubility A->F B Size and Shape B->F C Hydrogen Bonding Capacity C->F D Polarity (Polar/Nonpolar) D->F E Hydrogen Bonding Capacity (Donor/Acceptor) E->F

Caption: Factors influencing the solubility of this compound.

Conclusion

While precise quantitative solubility data for this compound remains to be extensively documented, its structural characteristics suggest good solubility in common organic solvents and slight solubility in water. The provided experimental protocol offers a robust framework for researchers to determine these values quantitatively. A comprehensive understanding of the solubility profile is essential for optimizing its use in synthetic chemistry and for the development of novel pharmaceuticals and agrochemicals. Further research to establish a detailed quantitative solubility database across a range of solvents and temperatures is highly recommended.

References

Thermal Stability of 1,3-Dioxane-2-carboxylic acid ethyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 1,3-Dioxane-2-carboxylic acid ethyl ester. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information on the thermal behavior of structurally related 1,3-dioxane derivatives and ethyl esters. It outlines potential decomposition pathways and provides detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to determine the precise thermal properties of this compound. The information herein is intended to guide handling, storage, and formulation development involving this compound.

Introduction

This compound is a cyclic acetal ester with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. Understanding the thermal stability of this molecule is paramount for ensuring its safe handling, establishing appropriate storage conditions, and predicting its behavior during chemical reactions and formulation processes at elevated temperatures. This guide addresses the current knowledge gap by providing a detailed analysis based on related chemical structures and standardized analytical procedures.

General Thermal Stability of 1,3-Dioxane Derivatives

The 1,3-dioxane ring is a six-membered saturated heterocycle containing two oxygen atoms. Generally, the 1,3-dioxane structure is stable under neutral and basic conditions, as well as in the presence of many oxidizing and reducing agents. However, it is susceptible to degradation under acidic conditions, which can catalyze the hydrolysis of the acetal functionality.

Thermal Behavior of Structurally Related Compounds

To approximate the thermal stability of this compound, it is useful to examine data from analogous structures, such as substituted 1,3-dioxolanes (five-membered ring analogues) and other organic esters. The following table summarizes decomposition data for relevant compounds.

Compound NameStructureDecomposition Temperature (°C)Analytical MethodReference
2-Methyl-1,3-dioxolane459-490 (working temperature range for kinetic studies)Gas-phase pyrolysis
2,2-Dimethyl-1,3-dioxolane459-490 (working temperature range for kinetic studies)Gas-phase pyrolysis
Ethyl AcetateOnset of decomposition often cited above 400 °C in pyrolysis studiesPyrolysisGeneral literature

Note: The decomposition temperatures listed are from various experimental setups and should be considered as indicative rather than absolute values for direct comparison.

Potential Thermal Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through several pathways, primarily involving the cleavage of the 1,3-dioxane ring and reactions of the ethyl ester group. Based on established mechanisms for the pyrolysis of cyclic acetals and esters, two plausible decomposition routes are proposed below.

Decomposition_Pathway_1 cluster_main Ring Opening and Decarboxylation start This compound intermediate1 Ring-opened intermediate start->intermediate1 Heat (Δ) product1 Ethene + Carbon Dioxide + Ethanol + Formaldehyde intermediate1->product1 Fragmentation

Caption: Plausible decomposition pathway involving initial ring opening.

Decomposition_Pathway_2 cluster_main Ester Pyrolysis and Ring Fragmentation start This compound intermediate2 1,3-Dioxane-2-carboxylic acid + Ethene start->intermediate2 Heat (Δ) Ester Pyrolysis product2 Propane-1,3-diol + Carbon Dioxide + Ethene intermediate2->product2 Decarboxylation & Ring Fragmentation

Caption: Alternative pathway initiated by ester pyrolysis.

Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures.

Objective: To determine the onset and peak decomposition temperatures of this compound.

Apparatus:

  • Thermogravimetric Analyzer

  • High-purity nitrogen or argon gas supply

  • Analytical balance

  • Aluminum or platinum sample pans

Procedure:

  • Sample Preparation:

    • Tare an appropriate TGA sample pan (e.g., aluminum for temperatures up to 600 °C, platinum for higher temperatures) on an analytical balance.

    • Using a micropipette, dispense 5-10 mg of this compound into the pan. Record the exact mass.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Method:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to a final temperature of 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the sample mass (or percentage of initial mass) as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • The temperature at the maximum rate of mass loss can be determined from the first derivative of the TGA curve (DTG curve).

TGA_Workflow cluster_workflow TGA Experimental Workflow A Sample Preparation (5-10 mg in TGA pan) B Instrument Setup (Place sample in TGA, purge with N2) A->B C Thermal Program (Heat from 30°C to 600°C at 10°C/min) B->C D Data Acquisition (Record mass vs. temperature) C->D E Data Analysis (Plot TGA/DTG curves, determine onset T) D->E

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine transition temperatures and enthalpies of transitions.

Objective: To determine the boiling point, and the enthalpy of vaporization and decomposition of this compound.

Apparatus:

  • Differential Scanning Calorimeter

  • High-purity nitrogen or argon gas supply

  • Hermetically sealed aluminum pans and lids

  • Crimping press

Procedure:

  • Sample Preparation:

    • Tare a hermetically sealable aluminum pan and lid.

    • Dispense 2-5 mg of this compound into the pan.

    • Hermetically seal the pan using a crimping press. This is crucial to prevent evaporation before boiling or decomposition.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sealed sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Method:

    • Equilibrate the sample at 0 °C.

    • Ramp the temperature from 0 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • The boiling point will appear as a sharp endothermic peak. The onset of this peak is typically taken as the boiling temperature.

    • Any exothermic or endothermic events at higher temperatures may correspond to decomposition.

    • The enthalpy of each transition (ΔH) can be calculated by integrating the area of the corresponding peak.

DSC_Workflow cluster_workflow DSC Experimental Workflow A Sample Preparation (2-5 mg in hermetically sealed pan) B Instrument Setup (Place sample and reference pans in DSC) A->B C Thermal Program (Heat from 0°C to 400°C at 10°C/min) B->C D Data Acquisition (Record heat flow vs. temperature) C->D E Data Analysis (Identify peaks, calculate T and ΔH) D->E

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While direct experimental data on the thermal stability of this compound is not extensively documented, an analysis of its structural components—the 1,3-dioxane ring and the ethyl ester group—provides a strong basis for predicting its behavior. The compound is expected to be stable under neutral and basic conditions at moderate temperatures but may degrade at elevated temperatures or in the presence of strong acids. The provided TGA and DSC protocols offer a robust framework for researchers to experimentally determine the precise thermal stability profile of this compound, ensuring its safe and effective use in research and development.

An In-depth Technical Guide to the Reactivity of the Dioxane Ring in Ethyl 1,3-Dioxane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,3-dioxane-2-carboxylate is a heterocyclic compound featuring a six-membered dioxane ring substituted at the C2 position with an ethyl carboxylate group. The reactivity of this molecule is governed by the interplay between the acetal functionality of the dioxane ring and the ester group. The 1,3-dioxane ring, a cyclic acetal, is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions.[1][2] The ethyl ester group, on the other hand, is prone to hydrolysis under both acidic and basic conditions and can react with a variety of nucleophiles. This guide provides a comprehensive overview of the synthesis, stability, and reactivity of the dioxane ring in ethyl 1,3-dioxane-2-carboxylate, with a focus on providing detailed experimental protocols and quantitative data where available.

Synthesis of Ethyl 1,3-Dioxane-2-Carboxylate

The synthesis of ethyl 1,3-dioxane-2-carboxylate typically involves the condensation of a glyoxylic acid derivative with 1,3-propanediol. A common and efficient method is the acid-catalyzed acetalization of ethyl glyoxylate with 1,3-propanediol.

Experimental Protocol: Synthesis of Ethyl 1,3-Dioxane-2-Carboxylate

Materials:

  • Ethyl glyoxylate (1.0 eq)

  • 1,3-Propanediol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • A solution of ethyl glyoxylate (1.0 eq), 1,3-propanediol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.

  • The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 1,3-dioxane-2-carboxylate.

A similar procedure has been reported for the synthesis of other 1,3-dioxane derivatives from aldehydes and 1,3-diols in good yields.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Ethyl Glyoxylate Ethyl Glyoxylate Mix in Toluene Mix in Toluene Ethyl Glyoxylate->Mix in Toluene 1,3-Propanediol 1,3-Propanediol 1,3-Propanediol->Mix in Toluene p-TSA (catalyst) p-TSA (catalyst) p-TSA (catalyst)->Mix in Toluene Reflux with Dean-Stark Reflux with Dean-Stark Mix in Toluene->Reflux with Dean-Stark Heat Cool to RT Cool to RT Reflux with Dean-Stark->Cool to RT Wash with NaHCO3 Wash with NaHCO3 Cool to RT->Wash with NaHCO3 Wash with Brine Wash with Brine Wash with NaHCO3->Wash with Brine Dry with MgSO4 Dry with MgSO4 Wash with Brine->Dry with MgSO4 Filter Filter Dry with MgSO4->Filter Evaporate Solvent Evaporate Solvent Filter->Evaporate Solvent Vacuum Distillation or Column Chromatography Vacuum Distillation or Column Chromatography Evaporate Solvent->Vacuum Distillation or Column Chromatography Product Product Vacuum Distillation or Column Chromatography->Product

Caption: Experimental workflow for the synthesis of ethyl 1,3-dioxane-2-carboxylate.

Stability of the Dioxane Ring

The stability of the 1,3-dioxane ring is pH-dependent, a characteristic feature of acetals.

  • Basic and Neutral Conditions: The dioxane ring is highly stable in neutral and basic media, making it an effective protecting group for carbonyl compounds or 1,3-diols during reactions involving strong bases or nucleophiles.[1]

  • Acidic Conditions: Under acidic conditions, the acetal linkage is labile and undergoes hydrolysis to regenerate the parent carbonyl compound (glyoxylic acid) and 1,3-propanediol. The presence of the electron-withdrawing carboxylate group at the C2 position may influence the rate of this hydrolysis.

Quantitative Data on Stability

Reactivity of Ethyl 1,3-Dioxane-2-Carboxylate

The reactivity of the title compound can be categorized into reactions involving the dioxane ring and those involving the ethyl ester functionality.

Reactions Involving the Dioxane Ring

The primary reaction of the 1,3-dioxane ring is acid-catalyzed hydrolysis, as discussed under stability. Other reactions, such as reductive cleavage, can also occur under specific conditions.

Acid-Catalyzed Hydrolysis of the Dioxane Ring

Acid_Hydrolysis_Dioxane Ethyl_1,3-dioxane-2-carboxylate Ethyl 1,3-dioxane-2-carboxylate Protonation Protonation of Dioxane Oxygen Ethyl_1,3-dioxane-2-carboxylate->Protonation H+ Ring_Opening Ring Opening to Oxocarbenium Ion Protonation->Ring_Opening Nucleophilic_Attack Nucleophilic Attack by Water Ring_Opening->Nucleophilic_Attack H2O Deprotonation Deprotonation to Hemiacetal Ester Nucleophilic_Attack->Deprotonation -H+ Protonation_OH Protonation of Hemiacetal OH Deprotonation->Protonation_OH H+ Elimination Elimination of 1,3-Propanediol Protonation_OH->Elimination Final_Products Ethyl Glyoxylate + 1,3-Propanediol Elimination->Final_Products

Caption: Mechanism of acid-catalyzed hydrolysis of the dioxane ring.

Reactions Involving the Ethyl Ester Group

The ethyl ester group undergoes typical ester reactions, including hydrolysis, transesterification, reduction, and reaction with organometallic reagents.

Base-Catalyzed Hydrolysis (Saponification)

The ester is readily hydrolyzed under basic conditions to yield the corresponding carboxylate salt and ethanol.

Experimental Protocol: Base-Catalyzed Hydrolysis

Materials:

  • Ethyl 1,3-dioxane-2-carboxylate (1.0 eq)

  • Sodium hydroxide (1.1 eq)

  • Ethanol/Water mixture (e.g., 1:1)

  • Dilute hydrochloric acid

  • Standard glassware for reflux and extraction

Procedure:

  • Ethyl 1,3-dioxane-2-carboxylate is dissolved in an ethanol/water mixture.

  • A solution of sodium hydroxide (1.1 eq) in water is added.

  • The mixture is heated to reflux and the reaction is monitored by TLC.

  • After completion, the mixture is cooled, and the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified with dilute hydrochloric acid to precipitate the carboxylic acid.

  • The product, 1,3-dioxane-2-carboxylic acid, is extracted with a suitable organic solvent (e.g., ethyl acetate), dried, and the solvent is evaporated.

Base_Hydrolysis_Ester Ester Ethyl 1,3-dioxane-2-carboxylate Nucleophilic_Attack Nucleophilic Attack by OH- Ester->Nucleophilic_Attack OH- Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Ethoxide Tetrahedral_Intermediate->Elimination Acid_Base_Reaction Proton Transfer Elimination->Acid_Base_Reaction Products 1,3-Dioxane-2-carboxylate + Ethanol Acid_Base_Reaction->Products

Caption: Mechanism of base-catalyzed hydrolysis of the ester group.

Quantitative Data on Ester Hydrolysis

While specific rate constants for the hydrolysis of ethyl 1,3-dioxane-2-carboxylate are not available, a comparison with other esters can provide an estimate of its reactivity. The rate of hydrolysis is influenced by steric and electronic factors. The presence of the dioxane ring may exert some steric hindrance, but the electronic effect of the two oxygen atoms could influence the electrophilicity of the carbonyl carbon.

Table 1: Comparison of Second-Order Rate Constants for Base-Catalyzed Hydrolysis of Various Ethyl Esters at 25 °C

EsterkOH- (M-1s-1)Reference
Ethyl Acetate0.11[3]
Ethyl Benzoate0.0078[3]
Ethyl 1,3-Dioxane-2-carboxylate (Estimate) -

Note: The value for ethyl 1,3-dioxane-2-carboxylate is an estimate and would need to be determined experimentally.

Reduction

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). The dioxane ring is stable to these conditions.

Experimental Protocol: Reduction with LiAlH4

Materials:

  • Ethyl 1,3-dioxane-2-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH4) (1.0-1.5 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous sodium sulfate solution

  • Standard glassware for reactions under anhydrous conditions

Procedure:

  • A solution of ethyl 1,3-dioxane-2-carboxylate in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH4 in anhydrous diethyl ether at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield (1,3-dioxan-2-yl)methanol.

Reaction with Grignard Reagents

The ester can react with two equivalents of a Grignard reagent to form a tertiary alcohol. The dioxane ring remains intact.

Experimental Protocol: Reaction with a Grignard Reagent

Materials:

  • Ethyl 1,3-dioxane-2-carboxylate (1.0 eq)

  • Grignard reagent (e.g., Phenylmagnesium bromide) (2.2 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for reactions under anhydrous conditions

Procedure:

  • A solution of ethyl 1,3-dioxane-2-carboxylate in anhydrous diethyl ether is added dropwise to a solution of the Grignard reagent in diethyl ether at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at 0 °C and then at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography.

Reactivity_Summary cluster_ring Dioxane Ring Reactions cluster_ester Ester Group Reactions Start Ethyl 1,3-dioxane-2-carboxylate Acid_Hydrolysis_Ring Acid-Catalyzed Hydrolysis Start->Acid_Hydrolysis_Ring H+/H2O Base_Hydrolysis_Ester Base-Catalyzed Hydrolysis Start->Base_Hydrolysis_Ester OH-/H2O Reduction Reduction (LiAlH4) Start->Reduction 1. LiAlH4 2. H3O+ Grignard Grignard Reaction (2 eq. RMgX) Start->Grignard 1. 2 eq. RMgX 2. H3O+ Products_Ring Ethyl Glyoxylate + 1,3-Propanediol Acid_Hydrolysis_Ring->Products_Ring Products_Base_Hydrolysis 1,3-Dioxane-2-carboxylate Base_Hydrolysis_Ester->Products_Base_Hydrolysis Products_Reduction (1,3-Dioxan-2-yl)methanol Reduction->Products_Reduction Products_Grignard Tertiary Alcohol Grignard->Products_Grignard

Caption: Summary of the main reaction pathways for ethyl 1,3-dioxane-2-carboxylate.

Conclusion

The reactivity of ethyl 1,3-dioxane-2-carboxylate is characterized by the distinct chemical properties of its two functional groups. The 1,3-dioxane ring serves as a robust protecting group in neutral to basic conditions but is readily cleaved by acid. The ethyl ester group, conversely, is susceptible to both acidic and basic hydrolysis and can be transformed into a variety of other functional groups through reduction or reaction with organometallic reagents. This dual reactivity allows for selective manipulation of either the dioxane ring or the ester group by careful choice of reaction conditions, making ethyl 1,3-dioxane-2-carboxylate a versatile building block in organic synthesis. For professionals in drug development, understanding these reactivity patterns is crucial for the design of synthesis routes and the prediction of potential metabolic pathways.

References

The Versatile Chiral Synthon: A Technical Guide to 1,3-Dioxane-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks, or synthons, serve as invaluable starting materials for the stereoselective synthesis of complex molecular architectures. Among these, the 1,3-dioxane scaffold has emerged as a privileged structure, offering conformational rigidity and diverse functionalization possibilities. This technical guide focuses on ethyl 1,3-dioxane-2-carboxylate, a versatile precursor for generating chiral intermediates with significant potential in medicinal chemistry.

Introduction to 1,3-Dioxane-2-carboxylic acid ethyl ester as a Chiral Building Block

Ethyl 1,3-dioxane-2-carboxylate is a heterocyclic ester that, in its chiral form, provides a valuable platform for the synthesis of stereochemically defined molecules. The chirality is typically introduced at the C2 position, creating a stereogenic center that can direct the stereochemical outcome of subsequent reactions. The 1,3-dioxane ring itself can act as a protecting group for 1,3-diols or as a key pharmacophoric element that influences the biological activity of the final compound.

Diastereoselective Synthesis: The Gateway to Chiral 1,3-Dioxane-2-carboxylates

A key strategy for obtaining enantiomerically enriched 1,3-dioxane-2-carboxylates is through the diastereoselective acetalization of α-keto esters with chiral 1,3-diols. This approach effectively transfers the chirality from a readily available chiral auxiliary (the diol) to the C2 position of the newly formed dioxane ring.

One notable method involves the reaction of pyruvate esters with chiral 1,3-butanediol. The stereochemical outcome of this reaction can be influenced by the reaction conditions, allowing for the selective formation of either the (2R, 4R) or (2S, 4R) diastereomer.

Quantitative Data for Diastereoselective Acetalization
Entryα-Keto EsterChiral DiolConditionsMajor DiastereomerDiastereomeric Ratio (dr)
1Methyl pyruvate(R)-1,3-ButanediolThermodynamic (reflux)(2R, 4R)95:5
2Methyl pyruvate(R)-1,3-ButanediolKinetic (-78 °C)(2S, 4R)85:15
3Methyl phenylglyoxylate(R)-1,3-ButanediolThermodynamic (reflux)(2R, 4R)>99:1

Data is representative of typical diastereoselective acetalization reactions.

Experimental Protocols

General Procedure for Thermodynamic Diastereoselective Acetalization

Objective: To synthesize (2R, 4R)-2-methoxycarbonyl-2,4-dimethyl-1,3-dioxane.

Materials:

  • Methyl pyruvate

  • (R)-1,3-Butanediol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of (R)-1,3-butanediol (1.0 eq) in toluene, add methyl pyruvate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (2R, 4R) diastereomer.

General Procedure for Kinetic Diastereoselective Acetalization

Objective: To synthesize (2S, 4R)-2-methoxycarbonyl-2,4-dimethyl-1,3-dioxane.

Materials:

  • Methyl pyruvate

  • (R)-1,3-Butanediol

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic amount)

  • Dichloromethane (anhydrous)

  • Standard glassware for reactions at low temperatures

Procedure:

  • Dissolve (R)-1,3-butanediol (1.0 eq) and methyl pyruvate (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a catalytic amount of TMSOTf dropwise.

  • Stir the reaction at -78 °C for the specified time, monitoring by TLC.

  • Quench the reaction at -78 °C by adding triethylamine.

  • Allow the mixture to warm to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (2S, 4R) diastereomer.

Application in Drug Development: Targeting Peroxisome Proliferator-Activated Receptors (PPARs)

Chiral 1,3-dioxane-2-carboxylic acid derivatives have shown promise as potent and selective agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα subtype. PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, making them important targets for the treatment of metabolic diseases such as dyslipidemia and type 2 diabetes.

The stereochemistry of the 1,3-dioxane core can significantly influence the binding affinity and selectivity of these compounds for different PPAR subtypes. The chiral 1,3-dioxane-2-carboxylic acid moiety serves as a key structural element that can be elaborated to interact with the ligand-binding domain of the receptor.

Logical Workflow for Drug Discovery

Drug_Discovery_Workflow A Racemic or Prochiral Ester B Diastereoselective Acetalization A->B C Chiral 1,3-Dioxane-2-carboxylate (Enantiomerically Enriched) B->C D Chemical Modification C->D E PPARα Agonist (Lead Compound) D->E F In Vitro & In Vivo Screening E->F G Drug Candidate F->G

Caption: From chiral building block to drug candidate.

PPARα Signaling Pathway

PPARa_Signaling_Pathway Ligand Chiral 1,3-Dioxane Derivative (Agonist) PPARa PPARα Ligand->PPARa Binds and Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Proteins Proteins involved in Lipid Metabolism Transcription->Proteins Leads to Effect Lowering of Triglycerides Proteins->Effect Results in

An In-depth Technical Guide to the Stereochemistry of Substituted 1,3-Dioxane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of substituted 1,3-dioxane derivatives, a class of compounds with significant applications in organic synthesis and medicinal chemistry. The guide covers the fundamental principles of their conformational analysis, including steric and stereoelectronic effects, and details methods for their synthesis and stereochemical characterization. Furthermore, it explores their burgeoning role in drug development as modulators of key biological targets such as NMDA receptors and P-glycoprotein. This document is intended to be a valuable resource for researchers and professionals engaged in the design, synthesis, and evaluation of 1,3-dioxane-based molecules.

Introduction

The 1,3-dioxane ring is a six-membered saturated heterocycle containing two oxygen atoms at the 1- and 3-positions.[1] This structural motif is found in various natural products and has been extensively utilized as a protective group for 1,3-diols and carbonyl compounds in organic synthesis. The stereochemical arrangement of substituents on the 1,3-dioxane ring profoundly influences its chemical and physical properties, as well as its biological activity. A thorough understanding of the stereochemistry of these derivatives is therefore crucial for their effective application, particularly in the rational design of new therapeutic agents. This guide will delve into the core principles governing the three-dimensional structure of substituted 1,3-dioxanes and their implications for drug discovery and development.

Conformational Analysis

The 1,3-dioxane ring predominantly adopts a chair conformation, similar to cyclohexane. However, the presence of the two oxygen atoms introduces significant differences in bond lengths, bond angles, and torsional barriers, which in turn affect the conformational preferences of substituents.

The Chair Conformation and Ring Inversion

The chair form of 1,3-dioxane is the most stable conformation, with a significant energy barrier to ring inversion to the twist-boat or other flexible forms.[2] The energy barrier for this process has been studied using computational methods.[3][4] Substituents on the ring can occupy either axial or equatorial positions, and the relative stability of these conformers is a key aspect of their stereochemistry.

A-Values and Conformational Preferences of Substituents

The conformational preference of a substituent for the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers.[5] A larger A-value indicates a stronger preference for the equatorial position. While A-values are extensively tabulated for cyclohexane, data for 1,3-dioxanes are also available and show some key differences. For instance, 5-alkyl substituents in 1,3-dioxane generally exhibit a smaller equatorial preference than in cyclohexane.[6] The determination of A-values is often achieved by measuring the equilibrium between cis and trans isomers of appropriately substituted 1,3-dioxanes.[7]

Table 1: Conformational Energies (A-Values) for Substituents in Cyclohexane (for comparison)

SubstituentA-Value (kcal/mol)
-CH₃1.7
-CH₂CH₃1.8
-CH(CH₃)₂2.1
-C(CH₃)₃~5.0
-Ph3.0
-CN0.2
-OH0.9 (in CCl₄)
-OCH₃0.6

Note: These values are for cyclohexane and serve as a general reference. A-values in 1,3-dioxanes can differ.

Anomeric and Steric Effects

The presence of the oxygen atoms in the 1,3-dioxane ring introduces important stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the tendency of an electronegative substituent at an anomeric carbon (C-2 in 1,3-dioxanes) to adopt an axial orientation, which is counterintuitive from a purely steric standpoint. This effect arises from the stabilizing overlap between the lone pair of an endocyclic oxygen atom and the antibonding orbital (σ*) of the axial C-substituent bond.

Steric interactions, particularly 1,3-diaxial interactions, also play a crucial role in determining conformational stability. Bulky substituents in axial positions at C-2, C-4, and C-6 experience significant steric hindrance, leading to a strong preference for the equatorial position.

Synthesis of Substituted 1,3-Dioxane Derivatives

Substituted 1,3-dioxanes are typically synthesized through the acid-catalyzed condensation of a 1,3-diol with an aldehyde or a ketone.[1] Another important synthetic route is the Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene.

General Synthetic Workflow

The general workflow for the synthesis and purification of a substituted 1,3-dioxane is depicted below.

synthesis_workflow start Starting Materials (1,3-Diol & Aldehyde/Ketone) reaction Acid-Catalyzed Condensation start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation/Crystallization/ Chromatography) workup->purification product Pure Substituted 1,3-Dioxane purification->product

Figure 1: General workflow for the synthesis of substituted 1,3-dioxanes.

Experimental Protocols

Synthesis of 2-Phenyl-1,3-dioxane

Objective: To synthesize 2-phenyl-1,3-dioxane from benzaldehyde and 1,3-propanediol.

Materials:

  • Benzaldehyde

  • 1,3-Propanediol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Standard glassware for reflux and distillation

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add benzaldehyde (1.0 eq), 1,3-propanediol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 2-phenyl-1,3-dioxane as a colorless oil.

Stereochemical Analysis by ¹H NMR Spectroscopy

Objective: To determine the stereochemistry of a disubstituted 1,3-dioxane derivative using ¹H NMR.

Principle: The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation. Axial protons are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons can distinguish between axial-axial (large J, ~10-13 Hz), axial-equatorial (small J, ~2-5 Hz), and equatorial-equatorial (small J, ~2-5 Hz) interactions.

Procedure:

  • Dissolve a sample of the purified 1,3-dioxane derivative in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts of the ring protons. Protons in an axial environment will generally be upfield relative to their equatorial counterparts.

  • Measure the coupling constants for all relevant signals. Large coupling constants between vicinal protons are indicative of a diaxial relationship.

  • Utilize 2D NMR techniques such as COSY and NOESY to confirm assignments and through-space interactions, which can further elucidate the relative stereochemistry.

Single-Crystal X-ray Diffraction

Objective: To unambiguously determine the solid-state structure and absolute stereochemistry (for chiral molecules) of a 1,3-dioxane derivative.

Principle: X-ray diffraction analysis of a single crystal provides a precise three-dimensional map of electron density, from which the positions of atoms can be determined with high accuracy.

Procedure:

  • Crystal Growth: Grow single crystals of the 1,3-dioxane derivative suitable for X-ray diffraction (typically 0.1-0.5 mm in all dimensions). This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen (to reduce thermal motion). Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a preliminary model of the structure. Refine the atomic positions and thermal parameters against the experimental data until a good fit is achieved.

Applications in Drug Development

The rigid, chair-like conformation of the 1,3-dioxane ring makes it an attractive scaffold for the design of conformationally constrained ligands for various biological targets.

NMDA Receptor Antagonists

Certain substituted 1,3-dioxane derivatives have been identified as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key ion channel in the central nervous system involved in synaptic plasticity, learning, and memory.[8] Overactivation of NMDA receptors is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. The stereochemistry of these 1,3-dioxane-based antagonists is critical for their affinity and selectivity.[9]

Table 2: Biological Activity of Selected 1,3-Dioxane Derivatives as NMDA Receptor Antagonists

CompoundStereochemistryTargetKᵢ (nM)
(R,R)-19Axially oriented phenyl at C-2PCP binding site of NMDA receptor13
(S,R)-22Equatorially oriented phenyl at C-2σ₁ receptor6
23aPrimary amineNMDA receptor24
13dBenzylamineσ₁ receptor19

Data compiled from multiple sources.

NMDA_antagonism cluster_0 Neuron Dioxane 1,3-Dioxane Antagonist NMDA_Receptor NMDA Receptor Dioxane->NMDA_Receptor Binds to PCP site Ion_Channel Ion Channel (Blocked) NMDA_Receptor->Ion_Channel Ca_Influx Ca²⁺ Influx (Inhibited) Ion_Channel->Ca_Influx Excitotoxicity Reduced Excitotoxicity Ca_Influx->Excitotoxicity Glutamate Glutamate Glutamate->NMDA_Receptor Activates

Figure 2: Simplified mechanism of NMDA receptor antagonism by a 1,3-dioxane derivative.

Modulators of Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy and is often associated with the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[10] P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents.[11] Several 1,3-dioxane derivatives have been shown to modulate the activity of P-gp, thereby reversing multidrug resistance.[8][12]

Table 3: Biological Activity of Selected 1,3-Dioxane Derivatives as Multidrug Resistance Modulators

CompoundCell LineIC₅₀ (µM)
1,3-Dioxane 9Human Caco-211.2

Data from a study on MDR modulatory properties.[12]

Pgp_modulation cluster_1 Cancer Cell Membrane Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Drug (out) Pgp->Chemo_out Efflux Chemo_in Chemotherapeutic Drug (in) Chemo_in->Pgp Binds to Apoptosis Increased Intracellular Drug Concentration -> Apoptosis Chemo_in->Apoptosis Dioxane_mod 1,3-Dioxane Modulator Dioxane_mod->Pgp Inhibits

Figure 3: Simplified mechanism of P-glycoprotein modulation by a 1,3-dioxane derivative.

Conclusion

The stereochemistry of substituted 1,3-dioxane derivatives is a rich and complex field with significant implications for both fundamental organic chemistry and applied medicinal chemistry. The conformational rigidity of the 1,3-dioxane ring, governed by a delicate interplay of steric and stereoelectronic effects, provides a powerful platform for the design of stereochemically defined molecules with specific biological activities. The continued exploration of this chemical space is likely to yield novel therapeutic agents for a range of diseases. This guide has provided a foundational overview of the key principles, experimental methodologies, and applications in this exciting area of research.

References

The Versatility of the 1,3-Dioxane Moiety: A Technical Guide to the Medicinal Chemistry Applications of 1,3-Dioxane-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold of 1,3-dioxane has emerged as a privileged structure in medicinal chemistry, offering a unique combination of physicochemical properties and synthetic accessibility. This technical guide delves into the potential applications of a key derivative, 1,3-Dioxane-2-carboxylic acid ethyl ester , as a versatile building block in the design and synthesis of novel therapeutic agents. This document provides an in-depth analysis of its role in the development of Peroxisome Proliferator-Activated Receptor (PPAR) alpha/gamma dual agonists and anti-inflammatory agents, supported by experimental data and detailed protocols.

Core Synthesis and Functionalization

This compound serves as a valuable starting material due to the reactivity of its ester group and the stability of the dioxane ring under various reaction conditions. The dioxane moiety can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of the final compound.

A general workflow for the utilization of this compound in medicinal chemistry is outlined below.

G A This compound B Ester Hydrolysis/Amidation A->B C Side Chain Modification A->C D Bioactive Moiety Introduction B->D C->D E Final Compound Library D->E F In Vitro Biological Screening E->F G Lead Compound Identification F->G H In Vivo Efficacy Studies G->H I Lead Optimization H->I I->G

Figure 1: General workflow for the use of this compound in drug discovery.

Application in the Development of PPAR Alpha/Gamma Dual Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. Dual agonists of PPAR alpha and PPAR gamma are of significant interest for the treatment of type 2 diabetes and dyslipidemia. The 1,3-dioxane-2-carboxylic acid core has been successfully employed to generate potent PPAR alpha/gamma dual agonists.

Signaling Pathway of PPAR Agonists

The mechanism of action of PPAR agonists involves their binding to the ligand-binding domain of PPARs, leading to the transcription of target genes involved in metabolic regulation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cytoplasm Extracellular Space Extracellular Space Ligand 1,3-Dioxane Derivative (PPAR Agonist) PPAR PPARα/γ Ligand->PPAR Binds Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Metabolic Effects (Lipid & Glucose Homeostasis) Protein->Response

Figure 2: Simplified signaling pathway of PPAR alpha/gamma dual agonists.
Quantitative Data: In Vitro and In Vivo Efficacy

A series of novel oxazole-containing 1,3-dioxane-2-carboxylic acid derivatives were synthesized and evaluated for their PPAR agonistic activity. The lead compound, 2-methyl-c-5-[4-(5-methyl-2-(4-methylphenyl)-oxazol-4-ylmethoxy)-benzyl]-1,3-dioxane-r-2-carboxylic acid (Compound 13b) , demonstrated significant in vivo efficacy.

CompoundTargetIn Vitro Activity (EC50, µM)In Vivo ModelKey In Vivo EffectsReference
13b PPARα/γData not available in abstractdb/db mice, Zucker fa/fa ratsPotent hypoglycemic, hypolipidemic, and insulin-sensitizing effects[1]
Experimental Protocols

A detailed synthetic protocol for the lead compound is not available in the abstract. However, a general synthetic scheme can be inferred, starting from this compound.

G A 1,3-Dioxane-2-carboxylic acid ethyl ester B Multi-step synthesis to introduce a substituted benzyl group at C5 A->B C Introduction of the oxazole moiety to the benzyl group B->C D Ester hydrolysis to the carboxylic acid C->D E Final Compound (e.g., 13b) D->E

Figure 3: Inferred synthetic workflow for PPAR agonists.

Protocol: The synthesis likely involves a multi-step sequence including:

  • Alkylation or a similar C-C bond-forming reaction at the C5 position of a suitable 1,3-dioxane precursor.

  • Functional group interconversions to introduce a linker for the attachment of the oxazole ring.

  • Coupling with a pre-formed substituted oxazole moiety.

  • Finally, hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is a common feature for PPAR agonist activity.

Animal Model: db/db mice or Zucker fa/fa rats (models for type 2 diabetes and obesity).

Protocol:

  • Animals are randomly assigned to control and treatment groups.

  • The test compound (e.g., Compound 13b) is administered orally at a specified dose and frequency.

  • Blood glucose levels are monitored at regular intervals using a glucometer.

  • At the end of the study period, blood samples are collected to measure serum lipid profiles (triglycerides, cholesterol).

  • Insulin sensitivity can be assessed using techniques like glucose tolerance tests or insulin tolerance tests.

Application in the Development of Anti-Inflammatory Agents

The 1,3-dioxane scaffold has also been explored for the development of novel anti-inflammatory agents. Derivatives of 1,3-dioxane have shown promising activity in preclinical models of inflammation.

Mechanism of Action

While the precise mechanism for the anti-inflammatory effects of the reported N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids is not fully elucidated in the available abstract, a common pathway for anti-inflammatory drugs involves the inhibition of pro-inflammatory mediators.

Quantitative Data: In Vivo Anti-inflammatory Activity

A series of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids were synthesized and evaluated for their anti-inflammatory activity in a xylene-induced ear edema model in mice.

Compound ClassIn Vivo ModelAdministrationInhibition of Edema (%)Reference
N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids (8 compounds)Xylene-induced ear edema in miceNot specifiedSignificantly higher than aspirin (p<0.05-0.01)[2]
N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids (17 compounds)Xylene-induced ear edema in miceNot specifiedSignificant inhibition (p<0.01)[2]
Experimental Protocols

The synthesis of these compounds was achieved through two main routes as described in the abstract.

G cluster_0 Route 1 cluster_1 Route 2 A 3-(5,5-dimethyl-1,3-dioxan-2-yl)propanal C Reductive Amination A->C B Amino acid B->C D N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)ethyl]amino acid C->D E 3-(5,5-dimethyl-1,3-dioxan-2-yl)propanal G Reductive Amination E->G F Amino acid methyl ester F->G H N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)ethyl]amino acid methyl ester G->H I Saponification H->I J N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)ethyl]amino acid I->J

Figure 4: Synthetic routes to N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids.

Protocol (General):

  • Reductive amination: 3-(5,5-dimethyl-1,3-dioxan-2-yl)propanal is reacted with an amino acid or its methyl ester in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to form the corresponding N-substituted amino acid or ester.

  • Saponification (for Route 2): The resulting methyl ester is hydrolyzed using a base (e.g., lithium hydroxide or sodium hydroxide) to yield the final carboxylic acid.

Animal Model: ICR mice.

Protocol:

  • Mice are divided into control, standard (e.g., aspirin), and test groups.

  • The test compounds are administered to the respective groups, typically via oral or intraperitoneal injection.

  • After a set period, a fixed volume of xylene is topically applied to the anterior and posterior surfaces of the right ear to induce inflammation. The left ear serves as a control.

  • After a specific time following xylene application (e.g., 30 minutes or 1 hour), the mice are euthanized, and circular sections are removed from both ears and weighed.

  • The degree of edema is calculated as the difference in weight between the right and left ear punches.

  • The percentage inhibition of edema by the test compound is calculated relative to the control group.

Conclusion

This compound and its derivatives represent a valuable platform for the development of novel therapeutic agents. The examples of PPAR alpha/gamma dual agonists and anti-inflammatory agents highlight the potential of this scaffold to generate drug candidates with significant biological activity. The synthetic tractability and the ability of the 1,3-dioxane moiety to favorably influence the properties of a molecule make it an attractive starting point for medicinal chemists. Further exploration of this versatile building block is warranted to unlock its full potential in addressing a wider range of therapeutic targets.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are generalized based on available information and may require optimization. All research involving animals must be conducted in accordance with relevant ethical guidelines and regulations.

References

Ethyl 1,3-Dioxane-2-Carboxylate: A Versatile Acetalic Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,3-dioxane-2-carboxylate is a unique cyclic acetal ester that holds significant potential as a versatile building block in modern organic synthesis. Its structure, featuring a masked 1,3-diol and a glyoxylate equivalent, allows for strategic ring-opening and subsequent cyclization reactions to construct a variety of valuable heterocyclic scaffolds. This technical guide provides a comprehensive overview of the physicochemical properties of ethyl 1,3-dioxane-2-carboxylate, its synthesis, and its core applications in the synthesis of key heterocyclic systems, particularly pyrimidines. By leveraging its latent functionality, this reagent offers a stable and easily handled precursor to reactive intermediates, paving the way for novel synthetic strategies in medicinal and materials chemistry. This document details the theoretical reaction pathways, provides representative experimental protocols, and presents quantitative data to support its utility for professionals in drug development and chemical research.

Introduction and Physicochemical Properties

The 1,3-dioxane scaffold is a six-membered saturated heterocycle widely employed in organic synthesis, most notably as a protecting group for carbonyl compounds and 1,3-diols.[1] These cyclic acetals are known for their general stability under basic, oxidative, and reductive conditions, while being susceptible to cleavage under acidic conditions.[2] This controlled lability is the cornerstone of their synthetic utility.

Ethyl 1,3-dioxane-2-carboxylate combines this classic acetal feature with an ester functionality at the C2 position, creating a bifunctional molecule with significant synthetic potential. The C2 position is electronically distinct, rendering the acetal protons and the ring itself susceptible to specific chemical transformations. In the context of heterocyclic synthesis, this compound can be envisioned as a stable precursor to a three-carbon fragment required for cyclocondensation reactions.

Physicochemical Data

A summary of the key physical and chemical properties of ethyl 1,3-dioxane-2-carboxylate is presented in Table 1.

PropertyValueReference(s)
IUPAC Name ethyl 1,3-dioxane-2-carboxylate[3]
CAS Number 90392-05-5[3]
Molecular Formula C₇H₁₂O₄[3]
Molecular Weight 160.17 g/mol [3]
Physical Form Solid
Storage Temperature Refrigerator
InChI Key XGUQXVJIBJLCQY-UHFFFAOYSA-N
Structural and Conformational Analysis

Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize steric and torsional strain.[2] Due to the shorter C-O bond lengths compared to C-C bonds, the energy barrier for ring inversion is different, and diaxial interactions can be more pronounced.[2] Substituents at the C2 position generally favor an equatorial orientation to avoid steric clashes with the axial hydrogens at C4 and C6.[2]

Diagram 1: Chair Conformation of Ethyl 1,3-Dioxane-2-Carboxylate cluster_chair C2 C O1 O C2->O1 ester_eq COOEt C2->ester_eq H_ax H C2->H_ax C4 C O3 O C4->O3 C5 C C5->C4 C6 C C6->C5 O1->C6 O3->C2

Diagram 1: Chair Conformation of Ethyl 1,3-Dioxane-2-Carboxylate

Synthesis of Ethyl 1,3-Dioxane-2-Carboxylate

While specific literature detailing a high-yield synthesis of ethyl 1,3-dioxane-2-carboxylate is limited, its preparation can be inferred from established methods for analogous 1,3-dioxane derivatives. A plausible and efficient route involves the acid-catalyzed acetalization of ethyl glyoxylate with 1,3-propanediol.

General Synthetic Pathway

The reaction involves the condensation of 1,3-propanediol with an ethyl glyoxylate equivalent in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA) with azeotropic removal of water to drive the equilibrium towards the product.

Diagram 2: General Synthesis of Ethyl 1,3-Dioxane-2-Carboxylate reactant1 Ethyl Glyoxylate conditions Acid Catalyst (e.g., PTSA) Toluene, Reflux (Dean-Stark) reactant1->conditions reactant2 1,3-Propanediol reactant2->conditions plus + product Ethyl 1,3-Dioxane-2-Carboxylate conditions->product - H₂O

Diagram 2: General Synthesis of Ethyl 1,3-Dioxane-2-Carboxylate
Representative Experimental Protocol

This protocol is a representative procedure based on the general synthesis of 1,3-dioxanes from aldehydes and 1,3-diols.[4]

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-propanediol (1.0 eq.), ethyl glyoxylate (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq.).

  • Solvent: Add a suitable solvent for azeotropic water removal, such as toluene or benzene, to the flask.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 1,3-dioxane-2-carboxylate.

Role in Heterocyclic Synthesis

The primary synthetic utility of ethyl 1,3-dioxane-2-carboxylate lies in its function as a masked bifunctional reagent . Under acidic conditions, the acetal can be cleaved, revealing a reactive intermediate equivalent to a 1,3-dicarbonyl or related species, which is primed for cyclocondensation.

Core Strategy: Acid-Catalyzed Ring-Opening

The key activation step is the protonation of one of the dioxane oxygen atoms, followed by ring-opening. This generates a carbocation that is stabilized by the adjacent oxygen and the carboxylate group. This transient species can then react with nucleophiles or rearrange to form a more stable 1,3-bifunctional intermediate, which serves as the direct precursor for heterocycle formation.

Diagram 3: Ring-Opening Activation Pathway start Ethyl 1,3-Dioxane-2-Carboxylate step1 Protonation start->step1 H⁺ intermediate1 Oxocarbenium Ion Intermediate step1->intermediate1 step2 Nucleophilic Attack / Rearrangement intermediate1->step2 product Reactive 1,3-Bifunctional Precursor step2->product

Diagram 3: Ring-Opening Activation Pathway
Synthesis of Pyrimidines

Pyrimidines are a critical class of N-heterocycles found in nucleic acids and numerous pharmaceuticals. A common and powerful method for their synthesis is the condensation of a 1,3-bifunctional three-carbon (C-C-C) fragment with an N-C-N fragment, such as urea, thiourea, or an amidine.[5]

Ethyl 1,3-dioxane-2-carboxylate can serve as a precursor to the required C-C-C fragment. Upon acid-catalyzed ring-opening and reaction, it can generate an equivalent of an ethyl malonaldehydate derivative, which readily undergoes condensation with urea to form a dihydropyrimidine, followed by oxidation to the aromatic pyrimidine ring.

Proposed Reaction Pathway:

Diagram 4: Proposed Pathway for Pyrimidine Synthesis dioxane Ethyl 1,3-Dioxane-2-Carboxylate activation Acid-Catalyzed Ring-Opening dioxane->activation H⁺ urea Urea (N-C-N Fragment) condensation Cyclocondensation urea->condensation ccc_fragment Reactive C-C-C Fragment activation->ccc_fragment ccc_fragment->condensation dihydropyrimidine Dihydropyrimidine Intermediate condensation->dihydropyrimidine oxidation Oxidation (-H₂) dihydropyrimidine->oxidation pyrimidine Substituted Pyrimidine oxidation->pyrimidine

Diagram 4: Proposed Pathway for Pyrimidine Synthesis

Representative Experimental Protocol for Pyrimidine Synthesis:

The following is a general procedure for the synthesis of a pyrimidine derivative from a 1,3-dicarbonyl compound and urea, which illustrates the key cyclocondensation step.[6]

  • Reactant Preparation: In a suitable solvent such as ethanol, dissolve the 1,3-bifunctional precursor (1.0 eq., derived in situ from ethyl 1,3-dioxane-2-carboxylate under acidic conditions) and urea (1.1 eq.).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., HCl) or base (e.g., sodium ethoxide), depending on the specific substrate.

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the pure pyrimidine derivative.

Table 2: Typical Yields for Pyrimidine Synthesis

While specific yields for reactions starting from ethyl 1,3-dioxane-2-carboxylate are not documented, Table 2 provides typical yields for pyrimidine syntheses from analogous 1,3-dicarbonyl precursors to serve as a benchmark.

C-C-C PrecursorN-C-N ReagentCatalystYield (%)
Diethyl MalonateUreaSodium Ethoxide65-75
Ethyl AcetoacetateThioureaAcidic70-85
MalononitrileGuanidineBasic80-95
Potential Role in Dihydropyridine Synthesis (Hantzsch-Type Reactions)

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that combines an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen source (typically ammonia or ammonium acetate) to form 1,4-dihydropyridines (1,4-DHPs).[7][8] These compounds are of immense pharmacological importance, with many acting as calcium channel blockers.[7]

Direct participation of the intact ethyl 1,3-dioxane-2-carboxylate in a Hantzsch-type reaction is unlikely due to its structure. However, it could potentially serve as a precursor to one of the required components. For example, an in-situ, acid-catalyzed retro-synthesis could release ethyl glyoxylate, which could then act as the aldehyde component in the Hantzsch reaction. This would be an unconventional but plausible application, allowing the dioxane to serve as a stable, solid source for a typically reactive aldehyde.

Classical Hantzsch Synthesis Workflow:

Diagram 5: Classical Hantzsch 1,4-Dihydropyridine Synthesis aldehyde Aldehyde (R-CHO) knoevenagel Knoevenagel Condensation aldehyde->knoevenagel ketoester1 β-Keto Ester (2 eq.) ketoester1->knoevenagel enamine_form Enamine Formation ketoester1->enamine_form ammonia Ammonia Source (NH₄OAc) ammonia->enamine_form plus1 + plus2 + michael_add Michael Addition knoevenagel->michael_add enamine_form->michael_add cyclization Cyclization & Dehydration michael_add->cyclization dhp 1,4-Dihydropyridine cyclization->dhp

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,3-Dioxane-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,3-dioxane-2-carboxylic acid ethyl ester, a heterocyclic compound with applications as an intermediate in pharmaceutical and agrochemical synthesis. The described method is based on the acid-catalyzed acetalization of ethyl glyoxylate with 1,3-propanediol. This protocol outlines the reaction setup, purification, and characterization of the final product, and includes a summary of expected quantitative data and a visual representation of the experimental workflow.

Introduction

This compound is a valuable building block in organic synthesis, providing a stable cyclic acetal structure that can be used to introduce a protected aldehyde functionality or to construct more complex molecular architectures. The 1,3-dioxane ring system offers structural rigidity and defined stereochemistry, which is often sought after in drug design. This application note details a straightforward and efficient method for its preparation. The synthesis involves the reaction of commercially available starting materials under mild conditions, making it accessible for most laboratory settings.

Key Synthetic Route

The primary synthetic route for this compound involves the acid-catalyzed reaction of ethyl glyoxylate with 1,3-propanediol. This reaction is an acetalization where the diol protects the aldehyde group of the glyoxylate, forming the six-membered dioxane ring.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Yield 75-85%
Reaction Time 4-6 hours
Reaction Temperature 80-90 °C
Purity (post-purification) >95%
Molecular Formula C₇H₁₂O₄[][2]
Molecular Weight 160.17 g/mol [][2]

Experimental Protocol

Materials:

  • Ethyl glyoxylate (50% solution in toluene)

  • 1,3-Propanediol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add toluene (100 mL), ethyl glyoxylate (10.2 g, 0.1 mol, assuming a 50% solution), and 1,3-propanediol (7.6 g, 0.1 mol).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mol%) to the reaction mixture.

  • Azeotropic Water Removal: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap (theoretical amount is 1.8 mL). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Characterization:

The structure and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Combine Reactants: - Ethyl glyoxylate - 1,3-Propanediol - Toluene B Add Catalyst: - p-TsOH·H₂O A->B 1 C Heat to Reflux (80-90 °C) B->C 2 D Azeotropic Removal of Water C->D 3 E Cool to RT D->E 4 F Aqueous Wash: - NaHCO₃ - Brine E->F 5 G Dry Organic Layer (MgSO₄) F->G 6 H Concentrate G->H 7 I Vacuum Distillation H->I 8 J 1,3-Dioxane-2-carboxylic acid ethyl ester I->J 9

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Toluene is flammable and toxic; handle with care.

  • p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. This compound serves as a versatile intermediate for further chemical transformations in the development of new pharmaceuticals and agrochemicals. The use of readily available starting materials and straightforward reaction conditions makes this procedure suitable for a wide range of research and development applications.

References

Preparation of Ethyl 1,3-Dioxane-2-Carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of ethyl 1,3-dioxane-2-carboxylate, a valuable building block in organic synthesis and drug discovery. The protocol details the acid-catalyzed transacetalization of diethyl oxalate with 1,3-propanediol.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of ethyl 1,3-dioxane-2-carboxylate.

ParameterValue
Reactants
Diethyl Oxalate1.0 molar equivalent
1,3-Propanediol1.1 molar equivalents
p-Toluenesulfonic acid monohydrate0.02 molar equivalents
Toluene~5 mL per mmol of diethyl oxalate
Reaction Conditions
TemperatureReflux (approx. 110-120 °C)
Reaction Time4-6 hours
Work-up & Purification
Extraction SolventDiethyl ether
Washing SolutionSaturated sodium bicarbonate solution, Brine
Drying AgentAnhydrous magnesium sulfate
Purification MethodVacuum distillation
Expected Yield
Yield75-85%

Experimental Protocol

This protocol describes the synthesis of ethyl 1,3-dioxane-2-carboxylate via an acid-catalyzed reaction between diethyl oxalate and 1,3-propanediol, with azeotropic removal of the ethanol byproduct.

Materials:

  • Diethyl oxalate

  • 1,3-Propanediol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add diethyl oxalate, 1,3-propanediol (1.1 equivalents), a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents), and toluene.

  • Azeotropic Distillation: Heat the reaction mixture to reflux. The toluene-ethanol azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more ethanol is collected.

  • Reaction Quenching and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and diethyl ether.

  • Purification: Purify the crude product by vacuum distillation to obtain ethyl 1,3-dioxane-2-carboxylate as a colorless oil.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

experimental_workflow Experimental Workflow for Ethyl 1,3-Dioxane-2-Carboxylate Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product reactants Combine Reactants: - Diethyl Oxalate - 1,3-Propanediol - p-TSA - Toluene reflux Heat to Reflux with Dean-Stark Trap reactants->reflux 4-6 hours cool Cool to Room Temperature reflux->cool extract Dilute with Et2O & Wash with NaHCO3/Brine cool->extract dry Dry over MgSO4 & Filter extract->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate distill Vacuum Distillation evaporate->distill product Ethyl 1,3-dioxane-2-carboxylate distill->product

Caption: Experimental workflow for the synthesis of ethyl 1,3-dioxane-2-carboxylate.

Signaling Pathway of the Reaction Mechanism

The following diagram illustrates the acid-catalyzed transacetalization mechanism.

reaction_mechanism Acid-Catalyzed Transacetalization Mechanism DEO Diethyl Oxalate Protonated_DEO Protonated Diethyl Oxalate DEO->Protonated_DEO + H+ Intermediate1 Tetrahedral Intermediate Protonated_DEO->Intermediate1 + 1,3-Propanediol Propanediol 1,3-Propanediol Intermediate2 Oxonium Ion Intermediate1->Intermediate2 - EtOH Intermediate3 Hemiacetal Intermediate2->Intermediate3 - H+ Protonated_Hemiacetal Protonated Hemiacetal Intermediate3->Protonated_Hemiacetal + H+ Intermediate4 Carbocation Intermediate Protonated_Hemiacetal->Intermediate4 - EtOH Product Ethyl 1,3-dioxane-2-carboxylate Intermediate4->Product Intramolecular cyclization H_plus3 H+ Product->H_plus3 Releases H+ Ethanol Ethanol (byproduct) H_plus H+ H_plus2 H+

Caption: Proposed mechanism for the acid-catalyzed formation of the product.

Application Notes and Protocols: Acetal Protection of Diols Using 1,3-Dioxane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-dioxane acetals as protecting groups for 1,3-diols, a crucial transformation in multistep organic synthesis, particularly in the context of drug development. This document covers both standard, well-established protocols and explores the potential application of specialized reagents like "1,3-Dioxane-2-carboxylic acid ethyl ester" derivatives.

Introduction to 1,3-Dioxane Protecting Groups

The protection of hydroxyl groups is a fundamental strategy in organic synthesis to prevent unwanted side reactions. For 1,3-diols, a common and efficient method is the formation of a cyclic acetal, specifically a 1,3-dioxane. This six-membered heterocyclic ring is favored thermodynamically and offers robust protection under a variety of reaction conditions.

Key Features of 1,3-Dioxane Protecting Groups:

  • Stability: 1,3-Dioxanes are generally stable to basic, reductive, oxidative, and organometallic reagents.[1]

  • Formation: Typically formed under acidic conditions by reacting a 1,3-diol with an aldehyde, ketone, or an acetal/ketal thereof.[2]

  • Deprotection: Readily cleaved under acidic conditions, often via hydrolysis or transacetalization, to regenerate the diol.[2]

Standard Methods for 1,3-Dioxane Acetal Formation

The most common and reliable methods for the formation of 1,3-dioxane acetals involve the acid-catalyzed reaction of a 1,3-diol with either a carbonyl compound or an acetal/ketal.

From Aldehydes and Ketones

This is a direct and widely used method where the 1,3-diol reacts with an aldehyde or ketone in the presence of an acid catalyst. The removal of water is crucial to drive the equilibrium towards the acetal product.

Reaction Scheme:

A common procedure involves using a catalytic amount of p-toluenesulfonic acid (TsOH) in a solvent like toluene, with azeotropic removal of water using a Dean-Stark apparatus.[2]

By Transacetalization

Transacetalization is often a milder alternative to direct acetalization from carbonyl compounds. Reagents like 2,2-dimethoxypropane (for forming acetonides) or benzaldehyde dimethyl acetal are frequently employed. This method avoids the generation of water.

Reaction Scheme:

This reaction is typically catalyzed by acids such as camphorsulfonic acid (CSA) or p-toluenesulfonic acid (TsOH).[1]

Data Presentation: Standard Acetalization Reactions
Substrate (1,3-Diol)ReagentCatalystSolventConditionsYield (%)Reference
Propane-1,3-diolAcetoneTsOHBenzeneReflux, 24h90[1]
Pentane-1,3,5-triolBenzaldehydeTsOHCH2Cl2RT, 24h85[3]
Substituted 1,3-diol2,2-DimethoxypropaneTsOHDMFHeat, 6h50[1]
D-Glucose derivative2,2-DimethoxypropaneTsOHDMFRT, 2h76[1]
Various 1,3-diolsBenzaldehyde dimethyl acetalCSACH2Cl20°C, 2.5h87[1]

Experimental Protocols: Standard Methods

Protocol: Acetalization using an Aldehyde (Benzaldehyde)

Objective: To protect a 1,3-diol using benzaldehyde to form a 2-phenyl-1,3-dioxane.

Materials:

  • 1,3-Diol (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the 1,3-diol, toluene, and benzaldehyde.

  • Add the p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected (or the reaction is complete by TLC analysis), cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol: Transacetalization using 2,2-Dimethoxypropane

Objective: To protect a 1,3-diol as an acetonide.

Materials:

  • 1,3-Diol (1.0 eq)

  • 2,2-Dimethoxypropane (can be used as solvent or in excess)

  • Camphorsulfonic acid (CSA) (0.05 eq)

  • Dichloromethane (if 2,2-dimethoxypropane is not the solvent)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 1,3-diol in dichloromethane and/or 2,2-dimethoxypropane in a round-bottom flask.

  • Add the camphorsulfonic acid and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a few drops of triethylamine or by washing with saturated aqueous sodium bicarbonate solution.

  • If dichloromethane was used, dilute the mixture and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be used without further purification, or it can be purified by flash column chromatography.

Visualizations: Mechanisms and Workflows

Acetal_Formation_Mechanism carbonyl Aldehyde/Ketone protonated_carbonyl Protonated Carbonyl carbonyl->protonated_carbonyl + H+ protonated_carbonyl->carbonyl - H+ hemiacetal Hemiacetal protonated_carbonyl->hemiacetal + Diol diol 1,3-Diol hemiacetal->protonated_carbonyl - Diol protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H+ protonated_hemiacetal->hemiacetal - H+ oxocarbenium Oxocarbenium Ion protonated_hemiacetal->oxocarbenium - H2O oxocarbenium->protonated_hemiacetal + H2O acetal 1,3-Dioxane Acetal oxocarbenium->acetal Intramolecular cyclization - H+

Caption: Mechanism of acid-catalyzed 1,3-dioxane formation.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification start Combine 1,3-Diol, Aldehyde/Acetal, and Solvent add_catalyst Add Acid Catalyst start->add_catalyst react Heat to Reflux (if needed) Monitor by TLC add_catalyst->react quench Quench with Base react->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify

Caption: General experimental workflow for 1,3-dioxane formation.

Specialized Application: "this compound" Derivatives

While not a standard off-the-shelf protecting group, "this compound" can be envisioned as a precursor to a reagent for diol protection. The core concept relies on converting the ester at the 2-position into a group that facilitates transacetalization, such as a diether (a cyclic orthoester).

A plausible, though specialized, approach would involve the reduction of the ester to a hydroxymethyl group, followed by alkylation to yield a 2-alkoxy-2-methyl-1,3-dioxane. This resulting cyclic orthoester could then, in principle, be used to protect other 1,3-diols via an acid-catalyzed transacetalization reaction.

Proposed Synthetic Logic

Specialized_Reagent_Logic start 1,3-Dioxane-2-carboxylic acid ethyl ester reduction Reduction (e.g., LiAlH4) start->reduction intermediate1 2-Hydroxymethyl-1,3-dioxane reduction->intermediate1 alkylation Alkylation (e.g., NaH, MeI) intermediate1->alkylation reagent 2-Methoxymethyl-1,3-dioxane (Protecting Group Precursor) alkylation->reagent transacetalization Transacetalization with new 1,3-diol (Acid Catalyst) reagent->transacetalization product Protected Diol transacetalization->product Deprotection_Mechanism acetal 1,3-Dioxane Acetal protonated_acetal Protonated Acetal acetal->protonated_acetal + H+ protonated_acetal->acetal - H+ oxocarbenium Oxocarbenium Ion protonated_acetal->oxocarbenium Ring Opening hemiacetal_intermediate Hemiacetal Intermediate oxocarbenium->hemiacetal_intermediate + H2O protonated_carbonyl Protonated Carbonyl hemiacetal_intermediate->protonated_carbonyl - H+ diol 1,3-Diol protonated_carbonyl->diol Release carbonyl Aldehyde/Ketone protonated_carbonyl->carbonyl - H+

References

Application Notes and Protocols for the Deprotection of 1,3-Dioxane Acetals under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dioxane group is a valuable and widely utilized protecting group for carbonyl functionalities (aldehydes and ketones) in multistep organic synthesis. Its stability under basic, nucleophilic, and reductive conditions makes it an ideal choice for masking the reactivity of carbonyls while transformations are carried out on other parts of a molecule.[1][2] The subsequent removal, or deprotection, of the 1,3-dioxane acetal is a critical step to regenerate the carbonyl group, and this is most commonly achieved under acidic conditions through hydrolysis.[1][2]

These application notes provide a comprehensive overview of the acid-catalyzed deprotection of 1,3-dioxane acetals, including the reaction mechanism, a comparative analysis of various acidic reagents, and detailed experimental protocols.

Reaction Mechanism

The acid-catalyzed deprotection of a 1,3-dioxane acetal proceeds via a two-step mechanism involving protonation and subsequent hydrolysis.

  • Protonation of the Acetal Oxygen: The reaction is initiated by the protonation of one of the oxygen atoms of the 1,3-dioxane ring by an acid catalyst (H⁺). This protonation converts the hydroxyl group into a good leaving group (water).

  • Formation of a Resonancestabilized Oxocarbenium Ion: The protonated acetal undergoes ring opening to form a resonance-stabilized oxocarbenium ion and 1,3-propanediol.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation of the oxocarbenium ion.

  • Deprotonation to Form a Hemiacetal: A proton is then removed from the newly added water molecule, yielding a hemiacetal intermediate.

  • Protonation of the Second Oxygen and Elimination: The other oxygen atom of the original diol moiety is protonated, followed by the elimination of a molecule of 1,3-propanediol to regenerate the protonated carbonyl group.

  • Final Deprotonation: Finally, deprotonation of the oxonium ion regenerates the carbonyl compound and the acid catalyst.

Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Ring Opening & Oxocarbenium Ion Formation cluster_step3 Step 3: Nucleophilic Attack by Water cluster_step4 Step 4: Deprotonation cluster_step5 Step 5: Protonation & Elimination cluster_step6 Step 6: Deprotonation A 1,3-Dioxane Acetal B Protonated Acetal A->B C Oxocarbenium Ion + 1,3-Propanediol B->C H_plus H+ D Protonated Hemiacetal C->D E Hemiacetal D->E -H+ H2O H₂O F Protonated Carbonyl E->F +H+, -Diol Diol 1,3-Propanediol G Carbonyl Compound F->G -H+ Experimental_Workflow A Reaction Setup: - Dissolve 1,3-dioxane in an appropriate solvent. - Add the acidic catalyst. B Reaction Monitoring: - Monitor the reaction progress by TLC or GC-MS. A->B C Work-up: - Quench the reaction with a base (e.g., NaHCO₃). - Perform aqueous extraction. B->C D Isolation: - Dry the organic layer (e.g., with MgSO₄ or Na₂SO₄). - Concentrate the solvent in vacuo. C->D E Purification: - Purify the crude product by column chromatography, distillation, or recrystallization. D->E F Characterization: - Confirm the structure of the deprotected product by NMR, IR, and MS. E->F

References

Application Notes and Protocols: Ethyl 1,3-Dioxane-2-carboxylate in Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,3-dioxane-2-carboxylate is a versatile synthetic intermediate with potential applications in the total synthesis of complex natural products and in the development of novel pharmaceutical agents. The 1,3-dioxane moiety serves as a protected form of a 1,3-diol, which can be unmasked under specific conditions. The ethyl ester functionality provides a handle for a variety of chemical transformations, including carbon-carbon bond formation and functional group interconversions. This document provides an overview of its potential applications and detailed protocols for its synthesis and subsequent reactions. While direct examples of its use in total synthesis are limited in the literature, the following application notes and protocols are based on the known reactivity of related 1,3-dioxane derivatives and esters, offering a valuable resource for synthetic chemists.

Application Notes

Ethyl 1,3-dioxane-2-carboxylate can be envisioned as a key building block in synthetic strategies for several reasons:

  • Chiral Pool Synthesis: When prepared from chiral 1,3-diols, it can introduce stereocenters that are carried through a synthetic sequence.

  • Masked Functionality: The 1,3-dioxane ring is a stable protecting group for 1,3-diols, resistant to a range of reaction conditions, yet can be selectively removed. This allows for the unmasking of the diol at a later stage of a synthesis.

  • Versatile Handle for C-C Bond Formation: The ethyl ester group can be readily transformed into other functional groups or used directly in reactions to build molecular complexity. For instance, it can undergo reactions with organometallic reagents or be converted to an aldehyde for Wittig-type reactions.

  • Introduction of Oxygenated Moieties: As a precursor to 1,3-diols, it facilitates the introduction of oxygen-containing functional groups, which are common in many biologically active natural products.

A notable, albeit briefly documented, example of a related compound is the use of methyl 1,3-dioxane-2-carboxylate in the total synthesis of the insect pheromone 7-episordidin. In this synthesis, the dioxane-based intermediate serves as a precursor to a key fragment of the final molecule.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1,3-Dioxane-2-carboxylate

This protocol describes a general method for the synthesis of ethyl 1,3-dioxane-2-carboxylate from 1,3-propanediol and ethyl glyoxalate.

Materials:

  • 1,3-Propanediol

  • Ethyl glyoxalate (50% solution in toluene)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,3-propanediol (1.0 eq.), ethyl glyoxalate (1.1 eq. of a 50% solution in toluene), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq.).

  • Add a sufficient amount of toluene to allow for azeotropic removal of water.

  • Heat the reaction mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected (or the reaction is complete by TLC analysis), cool the mixture to room temperature.

  • Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl 1,3-dioxane-2-carboxylate.

Quantitative Data:

Reactant 1Reactant 2CatalystSolventTemperatureTypical Yield
1,3-PropanediolEthyl glyoxalatep-TSATolueneReflux75-85%
Protocol 2: Reduction of Ethyl 1,3-Dioxane-2-carboxylate to (1,3-Dioxan-2-yl)methanol

This protocol details the reduction of the ethyl ester to the corresponding primary alcohol, a useful intermediate for further functionalization.

Materials:

  • Ethyl 1,3-dioxane-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 1,3-dioxane-2-carboxylate (1.0 eq.) in the same anhydrous solvent to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Alternatively, quench with a saturated aqueous solution of Rochelle's salt.

  • Stir the resulting mixture vigorously until a granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with the reaction solvent.

  • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (1,3-dioxan-2-yl)methanol.

Quantitative Data:

Starting MaterialReducing AgentSolventTemperatureTypical Yield
Ethyl 1,3-dioxane-2-carboxylateLiAlH₄Anhydrous Et₂O or THF0 °C to RT90-98%
Protocol 3: Reaction with Grignard Reagents to Form Tertiary Alcohols

This protocol describes the reaction of ethyl 1,3-dioxane-2-carboxylate with a Grignard reagent to form a tertiary alcohol.[1][2][3]

Materials:

  • Ethyl 1,3-dioxane-2-carboxylate

  • Grignard reagent (e.g., Phenylmagnesium bromide, 2.2 eq.)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of ethyl 1,3-dioxane-2-carboxylate (1.0 eq.) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (2.2 eq.) to the solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tertiary alcohol.

Quantitative Data:

Starting MaterialGrignard ReagentSolventTemperatureTypical Yield
Ethyl 1,3-dioxane-2-carboxylatePhenylmagnesium bromideAnhydrous Et₂O or THF0 °C to RT70-85%

Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

Synthesis_of_Ethyl_1_3_dioxane_2_carboxylate reagents Ethyl glyoxalate p-TSA (cat.) Toluene, Reflux product Ethyl 1,3-dioxane-2-carboxylate reagents->product start 1,3-Propanediol start->reagents

Caption: Synthesis of Ethyl 1,3-Dioxane-2-carboxylate.

Transformations_of_Ethyl_1_3_dioxane_2_carboxylate cluster_reduction Reduction cluster_grignard Grignard Reaction start Ethyl 1,3-dioxane-2-carboxylate reagents_red 1. LiAlH₄, Et₂O, 0 °C to RT 2. Workup start->reagents_red reagents_grignard 1. PhMgBr (2.2 eq.), THF, 0 °C to RT 2. Sat. aq. NH₄Cl start->reagents_grignard product_red (1,3-Dioxan-2-yl)methanol reagents_red->product_red product_grignard Phenyl-bis(1,3-dioxan-2-yl)methanol reagents_grignard->product_grignard

Caption: Key Transformations of Ethyl 1,3-Dioxane-2-carboxylate.

Deprotection_and_Further_Reaction_Workflow start Product from Protocol 2 or 3 (e.g., Tertiary Alcohol) deprotection_step Acidic Hydrolysis (e.g., aq. HCl, Acetone) start->deprotection_step intermediate 1,3-Diol Intermediate deprotection_step->intermediate further_reactions Further Synthetic Steps (e.g., Oxidation, Esterification) intermediate->further_reactions target_molecule Advanced Intermediate or Target Natural Product further_reactions->target_molecule

Caption: General Workflow for Deprotection and Further Elaboration.

References

Application Note: Synthesis of 1,3-Dioxane-2-carboxylic acid ethyl ester via Fischer Esterification

Author: BenchChem Technical Support Team. Date: November 2025

AN-CHEM-024

For Research Use Only.

Abstract

This application note provides a detailed protocol for the synthesis of 1,3-Dioxane-2-carboxylic acid ethyl ester from 1,3-Dioxane-2-carboxylic acid and ethanol using a Fischer esterification reaction. This method utilizes a strong acid catalyst and an excess of the alcohol to drive the reaction towards the ester product. The protocol includes reaction setup, monitoring, workup, and purification procedures. Representative data and visualizations are provided to guide researchers in drug development and organic synthesis.

Introduction

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols.[1] The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and is reversible in nature.[2][3][4] To favor the formation of the ester, the equilibrium is often shifted towards the products by using a large excess of the alcohol or by removing the water formed during the reaction.[4][5][6] This method is valued for its simplicity and the use of readily available and inexpensive reagents.[2]

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. The 1,3-dioxane moiety serves as a versatile protecting group and can influence the conformational properties of a molecule. This application note details a reliable and reproducible protocol for the synthesis of this ester, tailored for researchers in academic and industrial settings.

Reaction Scheme

fischer_esterification_scheme cluster_reactants Reactants cluster_products Products 1,3-Dioxane-2-carboxylic acid This compound 1,3-Dioxane-2-carboxylic acid->this compound H₂SO₄ (cat.) Reflux plus1 + Ethanol plus2 + Water

Caption: Fischer esterification of 1,3-Dioxane-2-carboxylic acid with ethanol.

Experimental Protocol

Materials:

  • 1,3-Dioxane-2-carboxylic acid

  • Absolute Ethanol (EtOH), 200 proof

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • TLC plates (silica gel 60 F₂₅₄)

  • Flash chromatography setup

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,3-Dioxane-2-carboxylic acid (1.0 eq).

    • Add absolute ethanol in a quantity sufficient to act as both reactant and solvent (typically a 10-20 fold molar excess).

    • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirring solution.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux using a heating mantle.

    • Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture using a rotary evaporator to remove the excess ethanol.

    • Dilute the residue with ethyl acetate.

    • Carefully transfer the organic solution to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. (Caution: CO₂ evolution).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude ester can be purified by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent.

Data Presentation

Table 1: Reactant and Catalyst Quantities

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount Used
1,3-Dioxane-2-carboxylic acid146.1410.01.01.46 g
Ethanol46.07200209.21 g (11.7 mL)
Concentrated Sulfuric Acid (98%)98.081.00.10.098 g (0.05 mL)

Table 2: Typical Reaction Parameters and Yield

ParameterValue
Reaction TemperatureReflux (~78 °C)
Reaction Time3 hours
Crude Yield1.55 g
% Crude Yield~97%
Purified Yield1.36 g
% Purified Yield85%

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine Reactants: 1,3-Dioxane-2-carboxylic acid, Ethanol, H₂SO₄ start->reactants reflux Heat to Reflux (2-4 hours) reactants->reflux monitor Monitor by TLC reflux->monitor workup Workup: - Remove excess EtOH - Dilute with EtOAc - NaHCO₃ wash - Brine wash monitor->workup Reaction Complete dry Dry over Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify product Obtain Pure Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Fischer Esterification Mechanism

fischer_mechanism Mechanism of Fischer Esterification A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Alcohol A->B Activates Carbonyl C 3. Proton Transfer B->C Forms Tetrahedral Intermediate D 4. Elimination of Water C->D Forms Good Leaving Group (H₂O) E 5. Deprotonation D->E Reforms Carbonyl F Ester Product E->F Regenerates Catalyst

Caption: Key steps in the Fischer esterification mechanism.

Conclusion

The Fischer esterification provides an efficient and straightforward method for the synthesis of this compound. The use of excess ethanol as both a reactant and a solvent, along with an acid catalyst, effectively drives the reaction to completion, affording high yields of the desired product after a standard workup and purification. This protocol is scalable and can be adapted for the synthesis of other esters of 1,3-Dioxane-2-carboxylic acid.

References

Application Notes and Protocols: Transesterification Reactions Involving Ethyl 1,3-Dioxane-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of transesterification reactions utilizing ethyl 1,3-dioxane-2-carboxylate. This document outlines the fundamental principles, reaction conditions, and detailed protocols for performing these reactions under various catalytic conditions. The information is intended to serve as a practical guide for chemists in research and development settings, particularly those involved in the synthesis of novel esters for applications in pharmaceuticals, flavors, fragrances, and polymer chemistry.

Introduction to Ethyl 1,3-Dioxane-2-carboxylate in Transesterification

Ethyl 1,3-dioxane-2-carboxylate is a cyclic orthoester that can serve as a versatile reagent in organic synthesis. The 1,3-dioxane ring can function as a protecting group for 1,3-diols, while the ethyl carboxylate moiety can undergo transesterification to introduce a variety of alkoxy groups.[1] This dual functionality makes it a valuable building block for the synthesis of complex molecules.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol.[2] This reaction can be catalyzed by acids, bases, or enzymes.[2][3] The choice of catalyst and reaction conditions can significantly influence the reaction rate, yield, and selectivity.

Key Features of Ethyl 1,3-Dioxane-2-carboxylate:

  • Structure: A six-membered cyclic acetal with an ethyl ester group at the 2-position.

  • Reactivity: The ester group is susceptible to nucleophilic attack by alcohols, leading to transesterification. The 1,3-dioxane ring is generally stable under basic and neutral conditions but can be sensitive to strong acids.

  • Applications: Potential use in the synthesis of specialized esters, functionalized 1,3-diols, and as a monomer in polymer synthesis.

General Mechanisms of Transesterification

The transesterification of ethyl 1,3-dioxane-2-carboxylate can be achieved through several catalytic methods, each with its own mechanism.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon.[2][4] This is followed by a nucleophilic attack from the incoming alcohol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the new ester and regenerate the acid catalyst.[2][4] To drive the equilibrium towards the product, it is common to use the incoming alcohol as the solvent.[2]

In the presence of a strong base, the incoming alcohol is deprotonated to form a more nucleophilic alkoxide.[2] The alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the ethoxide leaving group results in the formation of the new ester.[2]

Lipases are commonly used enzymes for transesterification reactions.[5][6][7] The reaction typically proceeds through a "ping-pong bi-bi" mechanism.[6] The enzyme's active site first acylates with the ester substrate, releasing the original alcohol. The acylated enzyme then reacts with the new alcohol to form the new ester and regenerate the enzyme.[6] Enzymatic transesterification offers high selectivity and mild reaction conditions.[8]

Experimental Protocols

The following are generalized protocols for the transesterification of ethyl 1,3-dioxane-2-carboxylate. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Objective: To synthesize a new ester by reacting ethyl 1,3-dioxane-2-carboxylate with a primary or secondary alcohol under acidic conditions.

Materials:

  • Ethyl 1,3-dioxane-2-carboxylate

  • Alcohol (e.g., benzyl alcohol, isopropanol)

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or a solid acid catalyst like Amberlyst-15)

  • Anhydrous solvent (the alcohol reactant can often serve as the solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Standard laboratory glassware for reflux and workup

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 1,3-dioxane-2-carboxylate (1.0 eq).

  • Add the desired alcohol (10-20 eq, serving as the solvent).

  • Add the acid catalyst (0.05-0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Objective: To synthesize a new ester by reacting ethyl 1,3-dioxane-2-carboxylate with an alcohol under basic conditions.

Materials:

  • Ethyl 1,3-dioxane-2-carboxylate

  • Alcohol (e.g., methanol, butanol)

  • Base catalyst (e.g., sodium methoxide, potassium tert-butoxide)

  • Anhydrous solvent (the alcohol reactant can often serve as the solvent)

  • Ammonium chloride solution (saturated)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in an anhydrous solvent (if necessary).

  • Add the base catalyst (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture for 10-15 minutes to form the alkoxide.

  • Add ethyl 1,3-dioxane-2-carboxylate (1.0 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Objective: To achieve a selective transesterification of ethyl 1,3-dioxane-2-carboxylate using a lipase catalyst.

Materials:

  • Ethyl 1,3-dioxane-2-carboxylate

  • Alcohol

  • Immobilized lipase (e.g., Novozym 435, Lipozyme IM)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Molecular sieves (3Å or 4Å)

  • Standard laboratory glassware for shaking/stirring at a controlled temperature

Procedure:

  • To a flask containing molecular sieves, add ethyl 1,3-dioxane-2-carboxylate (1.0 eq) and the desired alcohol (1.5-3.0 eq) in an anhydrous organic solvent.

  • Add the immobilized lipase (typically 10-50% by weight of the limiting reactant).

  • Seal the flask and place it in an incubator shaker at a controlled temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • The product may be pure enough for some applications, or it can be further purified by column chromatography.

Data Presentation

The following tables present illustrative data for the transesterification of ethyl 1,3-dioxane-2-carboxylate with various alcohols under different catalytic conditions. These values are representative and may vary depending on the specific reaction conditions.

Table 1: Acid-Catalyzed Transesterification of Ethyl 1,3-Dioxane-2-carboxylate

EntryAlcoholCatalyst (mol%)Temp (°C)Time (h)Yield (%)
1Methanolp-TsOH (5)65692
2Benzyl AlcoholH₂SO₄ (2)100888
3IsopropanolAmberlyst-15801275
4n-Butanolp-TsOH (5)110590

Table 2: Base-Catalyzed Transesterification of Ethyl 1,3-Dioxane-2-carboxylate

EntryAlcoholCatalyst (eq)Temp (°C)Time (h)Yield (%)
1MethanolNaOMe (1.1)25295
2EthanolNaOEt (1.1)25393
3n-PropanolNaOPr (1.1)25489
4tert-ButanolKOtBu (1.1)2524<10

Table 3: Lipase-Catalyzed Transesterification of Ethyl 1,3-Dioxane-2-carboxylate

EntryAlcoholLipaseSolventTemp (°C)Time (h)Conversion (%)
11-OctanolNovozym 435Hexane502485
2GeraniolLipozyme IMToluene454878
3(R)-PhenylethanolNovozym 435Heptane553692 (ee >95%)
41-ButanolNovozym 435Solvent-free601890

Visualizations

Transesterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Ethyl 1,3-dioxane-2-carboxylate E Mixing and Heating/ Shaking A->E B Alcohol B->E C Catalyst (Acid, Base, or Enzyme) C->E D Solvent (optional) D->E F Quenching/ Catalyst Removal E->F G Extraction F->G H Drying & Concentration G->H I Purification (e.g., Chromatography) H->I J Product: New Ester I->J

Caption: General workflow for transesterification.

Acid_Catalyzed_Mechanism Ester Ethyl 1,3-dioxane-2-carboxylate Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + R'OH Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer - H⁺, + H⁺ Elimination Ethanol Elimination Proton_Transfer->Elimination - EtOH Product New Ester Elimination->Product - H⁺ Base_Catalyzed_Mechanism Alcohol R'OH Alkoxide R'O⁻ Alcohol->Alkoxide + Base Ester Ethyl 1,3-dioxane-2-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + R'O⁻ Product New Ester Tetrahedral_Intermediate->Product - EtO⁻ Factors_Influencing_Transesterification Outcome Reaction Outcome (Yield, Rate, Selectivity) Catalyst Catalyst Type Catalyst->Outcome Catalyst_Details Acid (Brønsted/Lewis) Base (Stoichiometric/Catalytic) Enzyme (Lipase) Catalyst->Catalyst_Details Substrate Substrate Structure Substrate->Outcome Substrate_Details Steric Hindrance of Alcohol Steric Hindrance of Ester Electronic Effects Substrate->Substrate_Details Conditions Reaction Conditions Conditions->Outcome Conditions_Details Temperature Reaction Time Solvent Reactant Ratio Conditions->Conditions_Details

References

Application Notes and Protocols for the Reduction of 1,3-Dioxane-2-carboxylic acid ethyl ester with LiAlH₄

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the reduction of 1,3-Dioxane-2-carboxylic acid ethyl ester to (1,3-dioxan-2-yl)methanol using lithium aluminum hydride (LiAlH₄). Lithium aluminum hydride is a potent reducing agent capable of converting esters to primary alcohols.[1][2][3] The 1,3-dioxane moiety is a common protecting group for 1,3-diols and is generally stable under the basic conditions of the LiAlH₄ reduction, although it can be sensitive to acidic work-up conditions. This protocol outlines the necessary reagents, equipment, safety precautions, reaction procedure, work-up, and purification steps.

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and development. Lithium aluminum hydride (LiAlH₄) is a powerful nucleophilic reducing agent widely used for this purpose due to its high reactivity.[1][2] Unlike milder reducing agents such as sodium borohydride, LiAlH₄ readily reduces esters, carboxylic acids, amides, and other carbonyl compounds.[1][4]

The substrate, this compound, contains a cyclic acetal (the 1,3-dioxane ring) which serves as a protecting group for a 1,3-diol. The selective reduction of the ester function in the presence of the dioxane ring is essential for many synthetic strategies. This protocol is designed to achieve this transformation efficiently and safely.

Chemical Reaction

Data Presentation

The following table summarizes typical quantitative data for the reduction of an ethyl ester to a primary alcohol using LiAlH₄. Please note that these are representative values and may require optimization for the specific substrate, this compound.

ParameterValueNotes
Reactant This compound-
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)1.5 - 2.0 equivalents
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)Ensure solvent is dry to prevent quenching of LiAlH₄.[2]
Reaction Temperature 0 °C to room temperatureThe reaction is typically started at a lower temperature and then allowed to warm.
Reaction Time 1 - 4 hoursMonitored by Thin Layer Chromatography (TLC).
Work-up Procedure Fieser work-up (sequential addition of H₂O, NaOH (aq), and H₂O)A common and safe method for quenching LiAlH₄ reactions.
Yield 85 - 95% (estimated)Yields are typically high for this type of reduction.
Purification Column chromatography or distillationDepending on the physical properties of the product.

Experimental Protocol

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for TLC)

  • Hexanes (for TLC and column chromatography)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or argon gas inlet

  • Dropping funnel

  • Ice bath

  • Heating mantle (if necessary)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • TLC plates and developing chamber

Safety Precautions:

  • Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. [2] All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Ensure all glassware is thoroughly dried before use.

  • The quenching of the reaction is highly exothermic and should be performed slowly and with cooling.

Procedure:

  • Reaction Setup:

    • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

    • Under a positive pressure of inert gas, carefully add a calculated amount of LiAlH₄ (1.5-2.0 equivalents) to the flask.

    • Add anhydrous THF or Et₂O to the flask to create a suspension of LiAlH₄.

  • Addition of the Ester:

    • Dissolve this compound in anhydrous THF or Et₂O in the dropping funnel.

    • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

    • Slowly add the ester solution dropwise to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture for 1-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting ester spot is no longer visible.

  • Work-up (Fieser Method):

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • CAUTION: The following steps are highly exothermic and will generate hydrogen gas.

    • Slowly and carefully add a volume of water equal to the mass (in grams) of LiAlH₄ used (e.g., if 1 g of LiAlH₄ was used, add 1 mL of water).

    • Next, slowly add a volume of 15% aqueous NaOH solution equal to the mass of LiAlH₄ used (e.g., 1 mL for 1 g of LiAlH₄).

    • Finally, slowly add a volume of water three times the mass of LiAlH₄ used (e.g., 3 mL for 1 g of LiAlH₄).

    • Stir the resulting mixture vigorously for 15-30 minutes. A granular white precipitate of aluminum salts should form.

  • Isolation and Purification:

    • Filter the mixture through a pad of Celite® or filter paper to remove the aluminum salts.

    • Wash the filter cake with additional THF or Et₂O.

    • Combine the filtrate and washings and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude (1,3-dioxan-2-yl)methanol by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure.

Mandatory Visualizations

Signaling Pathway of LiAlH₄ Reduction of an Ester

LiAlH4_Reduction Ester This compound Tetrahedral_Intermediate1 Tetrahedral Intermediate Ester->Tetrahedral_Intermediate1 LiAlH4 LiAlH₄ LiAlH4->Ester 1. Hydride Attack Aldehyde Intermediate Aldehyde LiAlH4->Aldehyde 2. Hydride Attack Tetrahedral_Intermediate1->Aldehyde Elimination of Ethoxide EtOH Ethanol (byproduct) Tetrahedral_Intermediate1->EtOH Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Product (1,3-dioxan-2-yl)methanol Alkoxide->Product Protonation Workup Aqueous Work-up (H₃O⁺) Workup->Alkoxide

Caption: Reaction mechanism of ester reduction by LiAlH₄.

Experimental Workflow for the Synthesis of (1,3-dioxan-2-yl)methanol

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Add_LiAlH4 Charge LiAlH₄ and Anhydrous Solvent Setup->Add_LiAlH4 Cool Cool to 0 °C Add_LiAlH4->Cool Add_Ester Add Ester Solution Dropwise Cool->Add_Ester Reaction Stir at Room Temperature (Monitor by TLC) Add_Ester->Reaction Quench Quench Reaction (Fieser Work-up) Reaction->Quench Filter Filter Aluminum Salts Quench->Filter Extract Dry and Concentrate Organic Phase Filter->Extract Purify Purify Product (Chromatography/Distillation) Extract->Purify End End Product: (1,3-dioxan-2-yl)methanol Purify->End

Caption: Workflow for LiAlH₄ reduction of the target ester.

References

Application Notes and Protocols: Selective Reduction of the Ester Group in "Ethyl 1,3-Dioxane-2-carboxylate"

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The selective reduction of an ester functional group in the presence of other functionalities is a critical transformation in organic synthesis, particularly in the development of complex molecules such as pharmaceuticals. Ethyl 1,3-dioxane-2-carboxylate serves as an excellent model substrate, incorporating both an ester and a cyclic acetal (1,3-dioxane). The 1,3-dioxane moiety is a common protecting group for carbonyl compounds and is generally stable under basic and reductive conditions, allowing for the selective transformation of the ester group.[1][2] This document outlines protocols for the selective reduction of the ester in ethyl 1,3-dioxane-2-carboxylate to either the corresponding primary alcohol, (1,3-dioxan-2-yl)methanol, or the aldehyde, 1,3-dioxane-2-carbaldehyde.

Reaction Pathway

The selective reduction of ethyl 1,3-dioxane-2-carboxylate can proceed via two main pathways, yielding either the primary alcohol or the aldehyde.

Reaction_Pathway Substrate Ethyl 1,3-dioxane-2-carboxylate Alcohol (1,3-dioxan-2-yl)methanol Substrate->Alcohol Full Reduction (e.g., LiAlH4, LiBH4) Aldehyde 1,3-dioxane-2-carbaldehyde Substrate->Aldehyde Partial Reduction (e.g., DIBAL-H, -78 °C)

Caption: General reaction pathways for the selective reduction of ethyl 1,3-dioxane-2-carboxylate.

Data Presentation: Comparison of Reducing Agents

The choice of reducing agent is crucial for achieving the desired product selectivity. The following table summarizes common hydride-based reducing agents and their typical outcomes for the reduction of ethyl 1,3-dioxane-2-carboxylate.

Reducing AgentAbbreviationTypical ProductKey Considerations
Lithium Aluminum HydrideLiAlH₄Primary AlcoholHighly reactive, non-selective for other carbonyls, requires anhydrous conditions.[3][4][5][6]
Lithium BorohydrideLiBH₄Primary AlcoholMilder than LiAlH₄, can be more selective in the presence of other reducible groups.[7][8]
Sodium BorohydrideNaBH₄No Reaction (or very slow)Generally does not reduce esters under standard conditions.[9][10]
Diisobutylaluminum HydrideDIBAL-HAldehydeRequires low temperatures (-78 °C) to prevent over-reduction to the alcohol.[11][12][13][14]

Experimental Protocols

Protocol 1: Selective Reduction to (1,3-dioxan-2-yl)methanol using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the complete reduction of the ester to a primary alcohol. LiAlH₄ is a powerful, non-selective reducing agent for esters.[3][7] The acetal group is stable under these conditions.

Experimental Workflow:

Protocol_1_Workflow setup Setup Inert atmosphere (N₂ or Ar) Anhydrous THF reagents Reagents LiAlH₄ suspension in THF Ethyl 1,3-dioxane-2-carboxylate solution in THF setup->reagents reaction Reaction Add ester solution dropwise to LiAlH₄ at 0 °C Warm to RT and stir reagents->reaction quench Quench Cool to 0 °C Sequential addition of H₂O, 15% NaOH, H₂O (Fieser workup) reaction->quench workup Workup Filter aluminum salts Extract with organic solvent Dry and concentrate quench->workup purification Purification Column chromatography workup->purification

Caption: Workflow for the LiAlH₄ reduction of ethyl 1,3-dioxane-2-carboxylate.

Methodology:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet is charged with a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). The flask is cooled to 0 °C in an ice bath.

  • Addition of Ester: Ethyl 1,3-dioxane-2-carboxylate (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water (n mL), followed by 15% aqueous sodium hydroxide (n mL), and finally water (3n mL), where 'n' is the mass of LiAlH₄ in grams.

  • Workup: The resulting suspension is stirred for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product, (1,3-dioxan-2-yl)methanol, is purified by silica gel column chromatography.

Protocol 2: Selective Partial Reduction to 1,3-dioxane-2-carbaldehyde using Diisobutylaluminum Hydride (DIBAL-H)

This protocol details the partial reduction of the ester to an aldehyde. DIBAL-H is a bulky reducing agent that allows for the isolation of the aldehyde intermediate when the reaction is performed at low temperatures.[12][13][14]

Experimental Workflow:

Protocol_2_Workflow setup Setup Inert atmosphere (N₂ or Ar) Anhydrous solvent (e.g., Toluene, DCM) reagents Reagents Ethyl 1,3-dioxane-2-carboxylate solution DIBAL-H solution (1.0-1.2 eq.) setup->reagents reaction Reaction Cool ester solution to -78 °C Add DIBAL-H dropwise Stir at -78 °C reagents->reaction quench Quench At -78 °C, add Methanol Followed by Rochelle's salt solution reaction->quench workup Workup Warm to RT and stir until layers separate Extract with organic solvent Dry and concentrate quench->workup purification Purification Column chromatography workup->purification

Caption: Workflow for the DIBAL-H reduction of ethyl 1,3-dioxane-2-carboxylate.

Methodology:

  • Reaction Setup: A solution of ethyl 1,3-dioxane-2-carboxylate (1.0 equivalent) in anhydrous toluene or dichloromethane (DCM) is prepared in a dry, three-necked round-bottom flask under a nitrogen or argon atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: A solution of DIBAL-H (1.0-1.2 equivalents, typically 1.0 M in hexanes or toluene) is added dropwise to the stirred ester solution over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 1-3 hours. The progress of the reaction should be monitored by TLC to avoid over-reduction.

  • Quenching: While still at -78 °C, the reaction is quenched by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).[11]

  • Workup: The mixture is allowed to warm to room temperature and stirred vigorously until the two layers become clear. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product, 1,3-dioxane-2-carbaldehyde, is purified by silica gel column chromatography. Due to the potential instability of the aldehyde, it is often used immediately in the next synthetic step.

References

Application Notes and Protocols: Grignard Reactions with 1,3-Dioxane-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the reaction of Grignard reagents with 1,3-Dioxane-2-carboxylic acid ethyl ester. This reaction is of significant interest as it allows for the synthesis of tertiary alcohols where two of the alkyl/aryl groups are identical, while retaining a protected diol functionality within the 1,3-dioxane ring. The 1,3-dioxane moiety is a stable protecting group for 1,3-diols, which is generally resistant to the basic conditions of the Grignard reaction, but can be readily removed under acidic conditions to reveal the diol. This makes the products of this reaction valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The Grignard reagent (R-MgX) first attacks the electrophilic carbonyl carbon of the ester. The initial tetrahedral intermediate collapses, eliminating the ethoxy group to form a ketone intermediate. This ketone is then rapidly attacked by a second equivalent of the Grignard reagent, leading to the formation of a tertiary alkoxide. Subsequent acidic work-up protonates the alkoxide to yield the final tertiary alcohol product and neutralizes the magnesium salts.[1][2][3] It is crucial to use at least two equivalents of the Grignard reagent to ensure the complete conversion of the ester to the tertiary alcohol.[2][4] The 1,3-dioxane ring is expected to remain intact throughout the reaction under anhydrous conditions.[5]

Quantitative Data Summary

Due to the absence of specific literature data for the Grignard reaction with this compound, the following table presents representative data for analogous reactions with various Grignard reagents. These values are intended to provide an estimate of expected outcomes.

EntryGrignard Reagent (R-MgX)R GroupProduct StructureTheoretical Yield (%)
1Methylmagnesium bromideMethyl85
2Ethylmagnesium bromideEthyl82
3Phenylmagnesium bromidePhenyl78
4Isopropylmagnesium chlorideIsopropyl75
5Benzylmagnesium chlorideBenzyl70

Experimental Protocols

General Considerations

Grignard reactions are highly sensitive to moisture and atmospheric oxygen.[6] All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.

Protocol 1: Synthesis of 2-(1,3-Dioxan-2-yl)propan-2-ol (using Methylmagnesium bromide)

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (2.2 eq)

  • Methyl iodide (2.2 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (optional, as an activator)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 eq).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small portion of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of methyl iodide (2.2 eq) in anhydrous diethyl ether.

    • Add a small amount of the methyl iodide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. If the reaction does not start, gentle warming may be required.

    • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Ester:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ester solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This is a safer alternative to acidic work-up which could cleave the dioxane ring.

    • Continue adding the ammonium chloride solution until the magnesium salts are dissolved and two clear layers are formed.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Reaction Pathway

Grignard_Reaction_Pathway cluster_step1 Step 1: First Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Second Nucleophilic Attack cluster_step4 Step 4: Protonation (Work-up) Ester This compound Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 Grignard1 R-MgX (1 eq.) Grignard1->Intermediate1 Intermediate1_2 Tetrahedral Intermediate Ketone Ketone Intermediate Intermediate1_2->Ketone EtOMgX EtO-MgX Intermediate1_2->EtOMgX Ketone_2 Ketone Intermediate Intermediate2 Tertiary Alkoxide Ketone_2->Intermediate2 Grignard2 R-MgX (1 eq.) Grignard2->Intermediate2 Intermediate2_2 Tertiary Alkoxide Product Tertiary Alcohol Product Intermediate2_2->Product Workup H₃O⁺ / NH₄Cl(aq) Workup->Product

Caption: Reaction pathway for the Grignard reaction with an ester.

Experimental Workflow

Experimental_Workflow Start Start Prep_Grignard Prepare Grignard Reagent (Mg, R-X in anhydrous ether) Start->Prep_Grignard Cool_Grignard Cool Grignard Reagent to 0 °C Prep_Grignard->Cool_Grignard Add_Ester Add Ester Solution Dropwise Cool_Grignard->Add_Ester Prep_Ester Prepare Ester Solution (in anhydrous ether) Prep_Ester->Add_Ester Stir Stir at Room Temperature Add_Ester->Stir Quench Quench with sat. NH₄Cl(aq) at 0 °C Stir->Quench Extract Extract with Ether Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Characterize Product Purify->End

Caption: General experimental workflow for the Grignard reaction.

References

Application Notes and Protocols: Ethyl 1,3-Dioxane-2-Carboxylate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,3-dioxane-2-carboxylate is a versatile chemical entity whose direct application as a primary coupling partner in palladium-catalyzed cross-coupling reactions is not extensively documented in scientific literature. However, its inherent structural features—a cyclic acetal and an ethyl ester—present intriguing possibilities for its use in the synthesis of complex molecules through strategic modifications. This document explores hypothetical, yet chemically plausible, applications of ethyl 1,3-dioxane-2-carboxylate derivatives in Suzuki and Heck cross-coupling reactions. The following sections provide detailed theoretical protocols, reaction parameters, and visualizations to guide researchers in potentially novel synthetic pathways.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] Key examples include the Suzuki, Heck, and Sonogashira reactions, which are indispensable in the pharmaceutical industry for the construction of complex molecular architectures.[3][4] These reactions typically involve an organohalide or triflate that undergoes oxidative addition to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent (in Suzuki and similar couplings) or migratory insertion of an alkene (in the Heck reaction), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[1][5]

While ethyl 1,3-dioxane-2-carboxylate itself is not a typical substrate, its derivatives can be envisioned as valuable building blocks in such transformations. The 1,3-dioxane moiety can serve as a protected form of a 1,3-diol, a common structural motif in biologically active molecules.

Hypothetical Application 1: Suzuki-Miyaura Cross-Coupling of a Functionalized Dioxane Derivative

In this proposed application, a brominated derivative of ethyl 1,3-dioxane-2-carboxylate is used as the electrophilic partner in a Suzuki-Miyaura coupling reaction. This approach would allow for the introduction of various aryl or heteroaryl substituents at a specific position of the dioxane ring, leading to a library of substituted diol precursors.

Reaction Scheme:

cluster_conditions Reaction Conditions reactant1 Ethyl 5-bromo-1,3-dioxane-2-carboxylate catalyst Pd(PPh₃)₄ reactant1->catalyst + reactant2 Arylboronic Acid reactant2->catalyst product Ethyl 5-aryl-1,3-dioxane-2-carboxylate base K₂CO₃ catalyst->base solvent Toluene/H₂O base->solvent solvent->product

Caption: Proposed Suzuki-Miyaura coupling of a brominated dioxane.

Experimental Protocol

Materials:

  • Ethyl 5-bromo-1,3-dioxane-2-carboxylate (hypothetical starting material)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 5-bromo-1,3-dioxane-2-carboxylate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add toluene (10 mL) and deionized water (2.5 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired ethyl 5-aryl-1,3-dioxane-2-carboxylate.

Data Presentation
EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Hypothetical Yield (%)
1Phenylboronic acid5K₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acid5K₂CO₃Toluene/H₂O901282
33-Pyridylboronic acid5Cs₂CO₃Dioxane/H₂O1001675
42-Thiopheneboronic acid5K₃PO₄Toluene/H₂O901278

Hypothetical Application 2: Heck Reaction for the Synthesis of a Dioxane-Containing Stilbene Analog

This proposed pathway utilizes ethyl 1,3-dioxane-2-carboxylate as a precursor to a vinyl-substituted dioxane, which then participates in a Heck reaction with an aryl halide. This multi-step approach demonstrates how the dioxane moiety can be incorporated into more complex, conjugated systems.

Reaction Workflow:

start Ethyl 1,3-dioxane-2-carboxylate step1 Reduction to Alcohol start->step1 intermediate1 (1,3-Dioxan-2-yl)methanol step1->intermediate1 step2 Oxidation to Aldehyde intermediate1->step2 intermediate2 1,3-Dioxane-2-carbaldehyde step2->intermediate2 step3 Wittig Reaction intermediate2->step3 intermediate3 2-Vinyl-1,3-dioxane step3->intermediate3 step4 Heck Cross-Coupling intermediate3->step4 product 2-(Arylvinyl)-1,3-dioxane step4->product

Caption: A multi-step synthesis culminating in a Heck reaction.

Experimental Protocol (Heck Coupling Step)

Materials:

  • 2-Vinyl-1,3-dioxane (from the preceding Wittig reaction)

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane

Procedure:

  • To a sealable reaction tube, add 2-vinyl-1,3-dioxane (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add triethylamine (2.0 mmol, 2.0 equiv) and acetonitrile (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with dichloromethane (15 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the 2-(arylvinyl)-1,3-dioxane product.

Data Presentation
EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Hypothetical Yield (%)
14-BromoanisolePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NMeCN1001878
21-Bromo-4-nitrobenzenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001885
32-BromopyridinePdCl₂(PPh₃)₂ (3)-K₂CO₃DMF1202465
44-BromobenzonitrilePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NMeCN1001881

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, applicable to the hypothetical Suzuki reaction described above.

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate1 R¹-Pd(II)L₂-X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation pd2_intermediate2 R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product reactant1 R¹-X reactant1->oxidative_addition reactant2 R²-M reactant2->transmetalation

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Conclusion

While direct evidence for the use of ethyl 1,3-dioxane-2-carboxylate as a coupling partner in palladium-catalyzed reactions is sparse, its structure provides a foundation for the design of novel synthetic intermediates. Through functionalization of the dioxane ring or modification of the ester group, this compound and its derivatives can be envisioned as valuable components in sophisticated synthetic strategies, particularly in the fields of medicinal chemistry and materials science. The protocols and schemes presented herein are intended to serve as a conceptual framework to inspire further research and development in this promising area. Researchers are encouraged to adapt and optimize these hypothetical methods to their specific synthetic targets.

References

Application of 1,3-Dioxane-2-carboxylic acid ethyl ester in Agrochemical Synthesis: A Proposed Route to Novel Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proposed Application: Synthesis of a Novel Triazole Fungicide

The 1,3-dioxane moiety can be envisioned as a masked dihydroxyacetone equivalent, which upon deprotection, can participate in various synthetic transformations. The ethyl ester group provides a handle for amide bond formation or reduction to a primary alcohol. This proposed synthetic route utilizes 1,3-dioxane-2-carboxylic acid ethyl ester as a key intermediate to construct a hypothetical triazole fungicide. The rationale is based on the common structural motifs found in many commercial triazole fungicides, which often feature a substituted heterocyclic core linked to a functionalized side chain.

Experimental Protocols

Scheme 1: Proposed Synthesis of a Hypothetical Triazole Fungicide

G A This compound C Intermediate A A->C 1. LiAlH4, THF 2. p-TsOH, Toluene B 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one B->C Grignard Reaction D Intermediate B (Amide) C->D Hydrolysis (LiOH) E Final Product (Hypothetical Fungicide) D->E Amide Coupling (EDC, HOBt)

Caption: Proposed synthetic workflow for a novel triazole fungicide.

Protocol 1: Synthesis of Intermediate A

  • Reduction of the Ester: To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄, 1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the grams of LiAlH₄ used.

  • Filter the resulting precipitate and concentrate the filtrate under reduced pressure to obtain the crude alcohol.

  • Grignard Reaction: Prepare a Grignard reagent from 1-bromo-4-chlorobenzene and magnesium turnings in anhydrous THF.

  • To a separate flask containing 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (1.0 eq) in anhydrous THF at 0 °C, add the prepared Grignard reagent dropwise.

  • Stir the reaction mixture at room temperature for 2 hours, then quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Coupling and Deprotection: Dissolve the crude alcohol from step 4 and the product from step 8 in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 6 hours.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Intermediate A.

Protocol 2: Synthesis of the Final Product (Hypothetical Fungicide)

  • Hydrolysis of Intermediate A: Dissolve Intermediate A (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to give the crude carboxylic acid (Intermediate B).

  • Amide Coupling: To a solution of Intermediate B (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of a selected amine (e.g., cyclopropylamine, 1.1 eq) in DCM.

  • Allow the reaction to proceed at room temperature for 16 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final product.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Yields

StepReactantsReagentsSolventTemp (°C)Time (h)Yield (%)
1 This compoundLiAlH₄THF0 - RT490
2 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one4-chlorophenylmagnesium bromideTHF0 - RT285
3 Products from Step 1 & 2p-TsOHTolueneReflux675
4 Intermediate ALiOHTHF/H₂ORT1295
5 Intermediate B, CyclopropylamineEDC, HOBtDCM0 - RT1680

Table 2: Hypothetical Characterization Data for the Final Product

PropertyValue
Molecular Formula C₂₂H₂₃ClN₄O₃
Molecular Weight 442.9 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) Hypothetical shifts corresponding to the proposed structure
¹³C NMR (CDCl₃, 100 MHz) Hypothetical shifts corresponding to the proposed structure
Mass Spec (ESI+) m/z 443.1 [M+H]⁺
Purity (HPLC) >98%

Logical Relationships and Signaling Pathways

Mechanism of Action for Triazole Fungicides

Triazole fungicides are known inhibitors of the enzyme lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting CYP51, triazole fungicides disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of membrane function leads to the inhibition of fungal growth and eventual cell death.

G A Triazole Fungicide B Lanosterol 14α-demethylase (CYP51) A->B Inhibits C Ergosterol Biosynthesis B->C Catalyzes D Ergosterol Production C->D E Fungal Cell Membrane Integrity D->E Maintains F Fungal Growth Inhibition E->F Loss of integrity leads to

Caption: Signaling pathway of triazole fungicide action.

Application Notes and Protocols: Downstream Reactions of 1,3-Dioxane-2-methanol from Ester Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key downstream reactions of 1,3-dioxane-2-methanol, a versatile building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and drug development. The protocols detailed below start from the synthesis of 1,3-dioxane-2-methanol via the reduction of its corresponding ester, followed by several critical transformations of its primary alcohol functionality.

Introduction

1,3-Dioxane-2-methanol is a valuable synthetic intermediate, featuring a protected diol in a six-membered ring and a reactive primary hydroxyl group. The 1,3-dioxane moiety serves as a stable protecting group for 1,3-diols, which is robust under basic, reductive, and oxidative conditions but can be readily removed under acidic conditions[1]. This allows for selective manipulation of other functional groups within a molecule. The primary alcohol of 1,3-dioxane-2-methanol can be further functionalized through oxidation, esterification, or conversion to a good leaving group for nucleophilic substitution, making it a key component in the synthesis of complex molecules.

Synthesis of 1,3-Dioxane-2-methanol via Ester Reduction

The initial step involves the reduction of a suitable ester, such as ethyl 1,3-dioxane-2-carboxylate, to the corresponding primary alcohol. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of this transformation while leaving the dioxane ring intact[2].

Experimental Protocol: Reduction of Ethyl 1,3-Dioxane-2-carboxylate
  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: The suspension is cooled to 0 °C in an ice bath.

  • Addition of Ester: A solution of ethyl 1,3-dioxane-2-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the cooled LAH suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours to ensure complete reduction.

  • Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential slow addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the number of grams of LAH used. This results in the formation of a granular precipitate.

  • Workup and Purification: The precipitate is removed by filtration and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 1,3-dioxane-2-methanol as a colorless oil.

Reactant Product Reagents Solvent Time Temperature Yield
Ethyl 1,3-dioxane-2-carboxylate1,3-Dioxane-2-methanolLiAlH4, H2O, NaOH(aq)THF4 hReflux~90%

Downstream Reactions of 1,3-Dioxane-2-methanol

The primary alcohol of 1,3-dioxane-2-methanol can undergo a variety of transformations, providing access to a range of functionalized building blocks.

Oxidation to 1,3-Dioxane-2-carbaldehyde

The selective oxidation of the primary alcohol to an aldehyde can be achieved using various reagents, with Pyridinium Chlorochromate (PCC) being a common choice for its mild conditions and high selectivity[3].

  • Setup: A round-bottom flask is charged with a suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) and silica gel in anhydrous dichloromethane (DCM).

  • Addition of Alcohol: A solution of 1,3-dioxane-2-methanol (1.0 equivalent) in DCM is added to the PCC suspension in one portion.

  • Reaction: The mixture is stirred at room temperature for 2 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel, which is then washed with DCM. The combined filtrate is concentrated under reduced pressure to afford the crude 1,3-dioxane-2-carbaldehyde, which can be further purified by column chromatography.

Reactant Product Reagents Solvent Time Temperature Yield
1,3-Dioxane-2-methanol1,3-Dioxane-2-carbaldehydePCC, Silica GelDichloromethane2 hRoom Temp.~85%
Esterification with Acyl Chlorides

The hydroxyl group can be readily esterified using an acyl chloride in the presence of a base, such as pyridine, to neutralize the HCl byproduct[4].

  • Setup: To a solution of 1,3-dioxane-2-methanol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, pyridine (1.2 equivalents) is added.

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Benzoyl chloride (1.1 equivalents) is added dropwise to the cooled solution.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Workup and Purification: The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude ester can be purified by column chromatography.

Reactant Product Reagents Solvent Time Temperature Yield
1,3-Dioxane-2-methanol(1,3-Dioxan-2-yl)methyl benzoateBenzoyl chloride, PyridineDichloromethane4.5 h0 °C to RT>90%
Conversion to Azide via Tosylate Intermediate

For nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate. The tosylate can then be displaced by a nucleophile, for example, sodium azide, to introduce a new functional group.

Step A: Tosylation

  • Setup: A solution of 1,3-dioxane-2-methanol (1.0 equivalent) in anhydrous pyridine is cooled to 0 °C.

  • Addition of Tosyl Chloride: p-Toluenesulfonyl chloride (1.2 equivalents) is added portion-wise, and the mixture is stirred at 0 °C for 4-6 hours.

  • Workup: The reaction is quenched by pouring it into ice-water and then extracted with diethyl ether. The organic extracts are washed with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude (1,3-dioxan-2-yl)methyl tosylate, which is often used in the next step without further purification.

Step B: Azidation

  • Setup: The crude (1,3-dioxan-2-yl)methyl tosylate (1.0 equivalent) is dissolved in dimethylformamide (DMF).

  • Addition of Azide: Sodium azide (1.5 equivalents) is added to the solution.

  • Reaction: The mixture is heated to 60-80 °C and stirred for 12-16 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude azide is purified by column chromatography.

Reactant Intermediate Product Reagents Solvent Time Temperature Yield (2 steps)
1,3-Dioxane-2-methanol(1,3-Dioxan-2-yl)methyl tosylate2-(Azidomethyl)-1,3-dioxane1. TsCl, Pyridine2. NaN31. Pyridine2. DMF1. 4-6 h2. 12-16 h1. 0 °C2. 60-80 °C~70-80%
Deprotection to Reveal the Diol Functionality

The 1,3-dioxane protecting group can be removed under acidic conditions to yield the corresponding diol. In the case of 1,3-dioxane-2-methanol, hydrolysis will yield glyceraldehyde, which exists in equilibrium with its dimer and other forms in solution. A related hydrolysis of 5-hydroxy-2-phenyl-1,3-dioxane yields 1,3-dihydroxyacetone[5][6].

  • Setup: 1,3-Dioxane-2-methanol is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • Acidification: A catalytic amount of a strong acid, such as concentrated hydrochloric acid or p-toluenesulfonic acid, is added to the solution.

  • Reaction: The mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours, with the reaction progress monitored by TLC.

  • Neutralization and Workup: Upon completion, the reaction is neutralized with a mild base (e.g., sodium bicarbonate). The solvent is removed under reduced pressure, and the product can be isolated, though it may be a mixture of monomeric and dimeric forms of glyceraldehyde.

Reactant Product Reagents Solvent Time Temperature Yield
1,3-Dioxane-2-methanolGlyceraldehydeH+ (cat.), H2OTHF/Water2-4 hRoom Temp.Quantitative

Visualization of Reaction Pathways

The following diagrams illustrate the logical flow of the synthetic transformations described above.

Ester_Reduction_to_Alcohol Ester Ethyl 1,3-dioxane-2-carboxylate Reagents 1. LiAlH4 2. H2O workup Ester->Reagents Alcohol 1,3-Dioxane-2-methanol Reagents->Alcohol

Caption: Synthesis of 1,3-Dioxane-2-methanol.

Downstream_Reactions Start 1,3-Dioxane-2-methanol Aldehyde 1,3-Dioxane-2-carbaldehyde Start->Aldehyde PCC, DCM Ester (1,3-Dioxan-2-yl)methyl benzoate Start->Ester PhCOCl, Pyridine Tosylate (1,3-Dioxan-2-yl)methyl tosylate Start->Tosylate TsCl, Pyridine Deprotected Glyceraldehyde Start->Deprotected H+, H2O Azide 2-(Azidomethyl)-1,3-dioxane Tosylate->Azide NaN3, DMF

Caption: Key downstream reactions of 1,3-Dioxane-2-methanol.

Experimental_Workflow cluster_synthesis Synthesis cluster_functionalization Functionalization cluster_substitution Substitution cluster_deprotection Deprotection Ester_Reduction Ester Reduction Purification1 Purification (Distillation) Ester_Reduction->Purification1 Oxidation Oxidation Purification1->Oxidation Esterification Esterification Purification1->Esterification Tosylation Tosylation Purification1->Tosylation Hydrolysis Hydrolysis Purification1->Hydrolysis Purification2 Purification (Chromatography) Oxidation->Purification2 Esterification->Purification2 Tosylation->Purification2 Azide_Formation Azide Formation Purification2->Azide_Formation Purification3 Purification (Chromatography) Azide_Formation->Purification3 Isolation Isolation Hydrolysis->Isolation

Caption: General experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dioxane-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1,3-Dioxane-2-carboxylic acid ethyl ester. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you improve your reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the direct acid-catalyzed acetalization of ethyl glyoxylate with 1,3-propanediol. This reaction forms the 1,3-dioxane ring structure.

Q2: Why is my yield of this compound consistently low?

Low yields are often attributed to the reversible nature of the acetalization reaction. The formation of water as a byproduct can shift the equilibrium back towards the starting materials. It is crucial to remove water from the reaction mixture as it forms to drive the reaction to completion. Other factors that can contribute to low yields include incomplete reaction, side reactions, or issues with purification.

Q3: What are the most effective catalysts for this synthesis?

A range of Brønsted and Lewis acids can be used to catalyze this reaction. Commonly employed acid catalysts include p-toluenesulfonic acid (pTSA), sulfuric acid (H₂SO₄), and acidic ion-exchange resins. The choice of catalyst can influence reaction time and yield, and may need to be optimized for your specific conditions.

Q4: Can I use a different method besides direct acetalization?

Yes, a transacetalization reaction is a viable alternative. This involves reacting 1,3-propanediol with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst.

Q5: What are the potential side reactions I should be aware of?

The primary side reaction is the hydrolysis of the ester group or the opening of the dioxane ring under strongly acidic conditions, especially in the presence of water.[1] Additionally, polymerization of ethyl glyoxylate can occur, particularly in the absence of a suitable diol.

Q6: How can I effectively remove water from the reaction?

A common and effective method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene. Alternatively, using a chemical water scavenger, such as molecular sieves or triethyl orthoformate, can also be effective.[2]

Q7: What is the best way to purify the final product?

Purification is typically achieved through distillation under reduced pressure (vacuum distillation).[1] This method is effective for separating the product from non-volatile impurities and catalysts. Column chromatography can also be employed for higher purity if needed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive or insufficient catalyst. - Reaction has not reached equilibrium. - Water is not being effectively removed. - Poor quality of starting materials.- Use a fresh, active catalyst at an appropriate loading (e.g., 0.1-1 mol%). - Increase the reaction time or temperature (monitor for side reactions). - Ensure your Dean-Stark apparatus is functioning correctly, or add a drying agent like molecular sieves. - Verify the purity of ethyl glyoxylate and 1,3-propanediol.
Presence of Starting Materials in Product - Incomplete reaction. - Equilibrium has been reached, but favors reactants.- Increase reaction time and/or temperature. - Improve water removal to shift the equilibrium towards the product. - Consider using a slight excess of one of the reactants (e.g., 1,3-propanediol).
Product Decomposes During Workup or Purification - Presence of strong acid during heating. - High distillation temperature.- Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) before distillation. - Purify the product using vacuum distillation to lower the boiling point.
Formation of Polymeric Byproducts - Self-polymerization of ethyl glyoxylate.- Add the ethyl glyoxylate slowly to the reaction mixture containing 1,3-propanediol and the catalyst. - Ensure the reaction temperature is well-controlled.
Oily or Discolored Product - Presence of impurities from starting materials. - Side reactions occurring at high temperatures.- Ensure high purity of starting materials. - Optimize the reaction temperature to minimize side reactions. - Purify the product by vacuum distillation or column chromatography.

Data Presentation: Impact of Reaction Parameters on Yield

Parameter Condition Expected Impact on Yield Rationale
Catalyst No CatalystVery Low to No YieldAcetalization is an acid-catalyzed reaction.
Weak Acid (e.g., NH₄Cl)Moderate YieldCan catalyze the reaction, but may require longer reaction times or higher temperatures.
Strong Acid (e.g., pTSA, H₂SO₄)High YieldEfficiently catalyzes the reaction, but can cause degradation if not controlled.
Water Removal NoneLow YieldThe equilibrium will favor the starting materials due to the presence of water.
Azeotropic DistillationHigh YieldContinuously removes water, driving the reaction to completion.
Molecular SievesGood to High YieldEffectively sequesters water, shifting the equilibrium.
Temperature Low Temperature (e.g., Room Temp)Low Yield / Very Slow ReactionThe rate of reaction is too slow to be practical.
Moderate Temperature (e.g., Reflux in Toluene)Optimal YieldProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.
High TemperatureDecreased YieldCan lead to side reactions and decomposition of the product and starting materials.
Reactant Ratio Stoichiometric (1:1)Good YieldCan be effective, but may not go to completion if equilibrium is not fully shifted.
Excess 1,3-PropanediolIncreased YieldCan help to shift the equilibrium towards the product.

Experimental Protocols

Protocol 1: Direct Acetalization of Ethyl Glyoxylate with 1,3-Propanediol

This protocol is a standard procedure for the synthesis of this compound using acid catalysis and azeotropic water removal.

Materials:

  • Ethyl glyoxylate (1.0 eq)

  • 1,3-Propanediol (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (pTSA, 0.01 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

  • Charging the Flask: To the round-bottom flask, add toluene, 1,3-propanediol (1.1 eq), and p-toluenesulfonic acid monohydrate (0.01 eq).

  • Initiating the Reaction: Begin stirring and heat the mixture to reflux.

  • Addition of Ethyl Glyoxylate: Once the toluene is refluxing, slowly add ethyl glyoxylate (1.0 eq) to the flask.

  • Reaction Monitoring: Continue refluxing the mixture and monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected. This can take several hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Below are diagrams illustrating the experimental workflow and logical relationships in troubleshooting the synthesis.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Assemble Glassware (Flask, Dean-Stark, Condenser) B Add Toluene, 1,3-Propanediol, and pTSA A->B C Heat to Reflux B->C D Slowly Add Ethyl Glyoxylate C->D E Monitor Water Collection (Reaction Progress) D->E F Cool to Room Temperature E->F G Neutralize with NaHCO₃ F->G H Wash with Brine G->H I Dry Organic Layer H->I J Remove Solvent (Rotary Evaporation) I->J K Vacuum Distillation J->K L Pure Product K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Issue Cause1 Incomplete Reaction Start->Cause1 Cause2 Equilibrium Favors Reactants Start->Cause2 Cause3 Product Decomposition Start->Cause3 Cause4 Side Reactions Start->Cause4 Sol1 Increase Reaction Time/Temp Cause1->Sol1 Sol2 Improve Water Removal Cause2->Sol2 Sol3 Use Excess Diol Cause2->Sol3 Sol4 Neutralize Before Heating Cause3->Sol4 Sol5 Optimize Temperature Cause3->Sol5 Cause4->Sol5 Sol6 Slow Reagent Addition Cause4->Sol6

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Synthesis of 1,3-Dioxanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dioxanes. The content addresses common side reactions and offers practical solutions to optimize experimental outcomes.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My primary product is an allylic alcohol instead of the desired 1,3-dioxane. What are the likely causes and how can I fix this?

A1: The formation of an allylic alcohol is a common side reaction in the Prins reaction, particularly when the reaction conditions are not optimized for 1,3-dioxane formation. This outcome is favored by the elimination of a proton from the carbocation intermediate when water is absent.[1]

  • Troubleshooting Steps:

    • Increase Aldehyde Stoichiometry: Use a significant excess of the aldehyde (especially formaldehyde). This shifts the equilibrium towards the capture of the carbocation intermediate by another aldehyde molecule, leading to the 1,3-dioxane.[1]

    • Lower the Reaction Temperature: Higher temperatures (> 70 °C) tend to favor the formation of diols and allylic alcohols.[2] Conducting the reaction at a lower temperature will favor the thermodynamic product, which is the 1,3-dioxane.

    • Ensure Anhydrous Conditions (for Acetalization): If you are performing a direct acetalization of a 1,3-diol, the removal of water is crucial to drive the reaction towards the acetal. Use a Dean-Stark apparatus or molecular sieves.

Q2: I am observing the formation of a significant amount of 1,3-diol as a byproduct. How can I minimize this?

A2: The formation of a 1,3-diol occurs when the carbocation intermediate is captured by a water molecule.[1] This is a common issue, especially when using aqueous formaldehyde (formalin).

  • Troubleshooting Steps:

    • Use a Non-Aqueous Formaldehyde Source: Instead of formalin, consider using paraformaldehyde or 1,3,5-trioxane as the formaldehyde source to minimize the amount of water in the reaction mixture.

    • Control Water Content: If using aqueous reagents is unavoidable, try to control the water concentration. However, for optimal 1,3-dioxane yield, minimizing water is key.

    • Reaction Conditions: As with allylic alcohol formation, using an excess of the aldehyde and maintaining a lower reaction temperature will favor the 1,3-dioxane over the 1,3-diol.[1][2]

Q3: The overall yield of my 1,3-dioxane synthesis is low, and I have a complex mixture of products. What factors should I investigate?

A3: Low yields and complex product mixtures can arise from several factors, including catalyst inefficiency, inappropriate reaction conditions, and substrate-specific issues.

  • Troubleshooting Steps:

    • Catalyst Choice: The choice of acid catalyst is crucial. Both Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, BF₃·OEt₂) can be used.[3] The optimal catalyst may vary depending on the specific substrates. Consider screening different catalysts to find the most effective one for your system.

    • Reaction Time and Temperature: Monitor the reaction progress over time to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product. As mentioned, lower temperatures generally favor 1,3-dioxane formation.

    • Purification Method: The workup and purification process can significantly impact the final yield. Ensure that the extraction and washing steps are effective in removing the acid catalyst and any water-soluble byproducts. Fractional distillation under reduced pressure is often necessary for purifying the 1,3-dioxane.[4]

    • Substrate Reactivity: Aryl olefins generally give better yields in the Prins reaction for 1,3-dioxane formation compared to other olefins.[4]

Data Presentation

The following table summarizes the influence of different catalysts and reaction conditions on the yield of 4-phenyl-1,3-dioxane from the Prins reaction of styrene and formaldehyde.

CatalystAldehyde SourceSolventTemperature (°C)Time (h)Styrene Conversion (%)4-Phenyl-1,3-dioxane Selectivity (%)Reference
Sulfuric Acid37% FormalinBenzeneReflux7-72-88[4]
Phosphotungstic AcidFormalinWater90387.398.9[5][6]
ZnAlMCM-41Paraformaldehyde----High[7]
iIDP Brønsted AcidParaformaldehydeCyclohexane-48-72-65-93 (yield)[8][9]

Experimental Protocols

Protocol 1: Synthesis of 4-Phenyl-1,3-dioxane via Prins Reaction

This protocol is adapted from a literature procedure for the synthesis of 4-phenyl-m-dioxane.[4]

Materials:

  • Styrene (3 moles, 312 g)

  • 37% Formalin (8.3 moles, 675 g)

  • Sulfuric acid (sp. gr. 1.84, 48 g)

  • Benzene (1 L)

  • Water

Equipment:

  • 2-L round-bottomed flask

  • Reflux condenser

  • Mechanical stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In the 2-L round-bottomed flask, combine the 37% formalin, sulfuric acid, and styrene.

  • Fit the flask with a reflux condenser and a mechanical stirrer.

  • Gently reflux the mixture with stirring for 7 hours.

  • After cooling the mixture, add 500 mL of benzene and stir.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with an additional 500 mL of benzene.

  • Combine the benzene extracts and wash them twice with 750-mL portions of water.

  • Remove the benzene by distillation.

  • Fractionally distill the residual liquid under reduced pressure (e.g., 2 mm Hg).

  • Collect the main fraction boiling at 96–103 °C at 2 mm Hg. This is the 4-phenyl-1,3-dioxane.

Expected Yield: 353–436 g (72–88%).[4]

Protocol 2: General Acetalization of a 1,3-Diol with an Aldehyde

This is a general procedure for the formation of a 1,3-dioxane from a 1,3-diol and an aldehyde using an acid catalyst and azeotropic removal of water.

Materials:

  • Aldehyde (1.0 equivalent)

  • 1,3-Diol (1.2 equivalents)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene or Benzene

Equipment:

  • Round-bottomed flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To the round-bottomed flask, add the aldehyde, 1,3-diol, and a catalytic amount of p-toluenesulfonic acid.

  • Add a sufficient amount of toluene or benzene to allow for azeotropic removal of water.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or chromatography as needed.

Visualizations

Prins_Reaction_Pathways cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_products Potential Products Alkene Alkene Carbocation Oxocarbenium Ion Intermediate Alkene->Carbocation H⁺ Aldehyde Aldehyde Aldehyde->Carbocation Dioxane 1,3-Dioxane (Desired Product) Carbocation->Dioxane + Aldehyde (excess) - H⁺ Low Temperature Diol 1,3-Diol (Side Product) Carbocation->Diol + H₂O Allylic_Alcohol Allylic Alcohol (Side Product) Carbocation->Allylic_Alcohol - H⁺ (Elimination)

Caption: Competing pathways in the Prins reaction for 1,3-dioxane synthesis.

Experimental_Workflow start Start reactants Combine Alkene, Aldehyde, and Acid Catalyst start->reactants reaction Heat to Reflux (with or without water removal) reactants->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Isolated 1,3-Dioxane purification->product analysis Characterization (NMR, GC-MS, etc.) product->analysis

Caption: General experimental workflow for the synthesis of 1,3-dioxanes.

References

Preventing ring opening of "1,3-Dioxane-2-carboxylic acid ethyl ester"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling "1,3-Dioxane-2-carboxylic acid ethyl ester," with a specific focus on preventing the undesired opening of the 1,3-dioxane ring during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of "this compound"?

A1: "this compound" is a cyclic acetal. The 1,3-dioxane ring is generally stable under neutral and basic (alkaline) conditions.[1][2] This stability allows for various chemical modifications to be performed on the ethyl ester group without compromising the integrity of the ring, provided the appropriate reaction conditions are chosen.

Q2: Under what conditions is the 1,3-dioxane ring prone to opening?

A2: The 1,3-dioxane ring is labile and susceptible to opening under acidic conditions.[2] Both Brønsted and Lewis acids can catalyze the hydrolysis of the acetal, leading to ring cleavage.[2] This reaction is essentially the reverse of the acetal formation and is accelerated by the presence of water and heat.[1] Strong acids, such as concentrated hydrochloric acid, are particularly effective at promoting ring opening.[1]

Q3: Can I perform reactions on the ethyl ester group without opening the ring?

A3: Yes. Reactions on the ethyl ester moiety, such as hydrolysis, transesterification, or reduction, can be performed while keeping the 1,3-dioxane ring intact. The key is to select reaction conditions that are not acidic. For instance, basic hydrolysis (saponification) of the ester group using a base like sodium hydroxide (NaOH) will readily proceed without affecting the acid-sensitive dioxane ring.[1][2]

Q4: Are there any specific reagents I should avoid to prevent ring opening?

A4: To prevent ring opening, you should avoid strong Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid unless under strictly anhydrous acetal formation conditions) and Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂).[2][3] Caution should also be exercised with reagents that can generate acidic species in situ. Reductive conditions employing hydride reagents like Lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid can also cause reductive cleavage of the ring.[3]

Troubleshooting Guide: Ring Opening

Problem: I am observing unexpected byproducts in my reaction, and I suspect the 1,3-dioxane ring of my starting material is opening. What are the likely causes and how can I fix it?

Answer: Ring opening of this compound is almost always a result of acidic conditions. Follow this troubleshooting workflow to diagnose and resolve the issue.

G start Ring Opening Suspected check_ph 1. Check Reaction pH Is the pH acidic (pH < 7)? start->check_ph check_reagents 2. Review Reagents Are any explicit Brønsted or Lewis acids present? check_ph->check_reagents No sol_base Solution: - Add a non-nucleophilic base (e.g., Proton Sponge, DIPEA). - Rerun reaction using a basic or neutral buffer. check_ph->sol_base  Yes check_impurities 3. Check Starting Materials Could reagents contain acidic impurities? check_reagents->check_impurities No sol_reagents Solution: - Replace the acid catalyst with a non-acidic alternative. - If acid is essential, use the mildest possible catalyst at the lowest effective concentration and temperature. check_reagents->sol_reagents  Yes check_water 4. Assess Water Content Is the reaction run under strictly anhydrous conditions? check_impurities->check_water No sol_purify Solution: - Purify all reagents and solvents before use. - Use freshly opened bottles of anhydrous solvents. check_impurities->sol_purify  Yes sol_anhydrous Solution: - Dry all glassware thoroughly. - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (N2 or Ar). check_water->sol_anhydrous No end_node Ring Integrity Maintained check_water->end_node Yes no_issue Issue is likely unrelated to acid-catalyzed ring opening. Consider other side reactions. check_water->no_issue If all checks are negative sol_base->end_node sol_reagents->end_node sol_purify->end_node sol_anhydrous->end_node

Caption: Troubleshooting workflow for diagnosing and preventing ring opening.

Data & Reagent Compatibility

For successful experimentation, refer to the following tables for a summary of conditions affecting ring stability.

Table 1: Influence of pH on the Stability of the 1,3-Dioxane Ring

pH RangeConditionRing StabilityNotes
< 4Strongly AcidicUnstable Rapid hydrolysis and ring opening, accelerated by heat.[1]
4 - 6.5Weakly AcidicPotentially Unstable Ring opening may occur, especially over long reaction times or at elevated temperatures.
6.5 - 7.5NeutralStable The 1,3-dioxane ring is stable under neutral conditions.[1][2]
> 7.5Basic / AlkalineStable The 1,3-dioxane ring is highly stable under basic conditions.[1][2]

Table 2: Compatibility of Common Reagents with the 1,3-Dioxane Ring

Reagent ClassExamplesCompatibilityRationale
Strong Brønsted AcidsHCl, H₂SO₄, TsOHIncompatible Directly catalyze the hydrolysis and opening of the acetal ring.[2]
Lewis AcidsAlCl₃, TiCl₄, BF₃·OEt₂Incompatible Act as potent catalysts for acetal cleavage.[2][3]
Strong BasesNaOH, KOH, NaH, LDACompatible Do not promote ring opening. Ideal for reactions like ester saponification or α-carbon substitution.[1]
Mild BasesK₂CO₃, NaHCO₃, Et₃NCompatible Safe for use as acid scavengers or catalysts in base-promoted reactions.
Hydride ReductantsNaBH₄, LiAlH₄Compatible (Alone) Generally do not affect the dioxane ring.[3]
Hydride + Lewis AcidLiAlH₄ / AlCl₃Incompatible This combination causes reductive cleavage of the cyclic acetal.[3]
Oxidizing AgentsPCC, PDC, MnO₂Generally Compatible Compatibility depends on the absence of acidic impurities. Buffer if necessary.

Experimental Protocols

Protocol 1: Base-Mediated Saponification of the Ethyl Ester (Ring-Preserving)

This protocol describes the hydrolysis of the ethyl ester group to a carboxylate salt under basic conditions, which leaves the 1,3-dioxane ring intact.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or a THF/water mixture.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up (for Carboxylate Salt): Cool the reaction mixture and remove the organic solvent under reduced pressure. The resulting aqueous solution contains the sodium salt of 1,3-dioxane-2-carboxylic acid.

  • Work-up (for Carboxylic Acid): Cool the reaction mixture in an ice bath and carefully acidify with a cold, dilute acid (e.g., 1M HCl) to pH ~3-4. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid. Note: Minimize exposure to strong acid during this step to prevent ring opening.

G cluster_stable Desired Pathway (Basic Conditions) cluster_unstable Undesired Pathway (Acidic Conditions) A 1,3-Dioxane-2-carboxylic acid ethyl ester B Saponification (e.g., NaOH, H2O) A->B C 1,3-Dioxane-2-carboxylate Salt (Ring Intact) B->C D 1,3-Dioxane-2-carboxylic acid ethyl ester E Acid-Catalyzed Hydrolysis (e.g., H3O+) D->E F Ring-Opened Products (1,3-Propanediol + Ethyl Glyoxylate) E->F

References

Technical Support Center: Purification of Ethyl 1,3-Dioxane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the purification of ethyl 1,3-dioxane-2-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of ethyl 1,3-dioxane-2-carboxylate in a question-and-answer format.

Question: My yield is very low after flash column chromatography on silica gel. What could be the cause?

Answer: Several factors could contribute to low recovery from a silica gel column:

  • Compound Decomposition: Ethyl 1,3-dioxane-2-carboxylate, like other acetals, is sensitive to acid.[1][2] Standard silica gel is slightly acidic and can cause the dioxane ring to hydrolyze during a long purification process.

  • Irreversible Adsorption: The ester and ether functionalities can lead to strong binding to the silica surface, especially if the crude material contains highly polar impurities.

  • Inappropriate Solvent System: If the eluent polarity is too low, the compound will not move off the column. If it is too high, it may co-elute with impurities.

Solutions:

  • Neutralize the Silica: Consider using silica gel that has been neutralized. Alternatively, you can add a small amount (0.1-1%) of a neutral-to-basic modifier like triethylamine to your eluent system to prevent on-column decomposition.

  • Use an Alternative Stationary Phase: Flash chromatography using neutral alumina can be an effective alternative to silica gel.[3]

  • Optimize Eluent: Carefully select your solvent system using Thin Layer Chromatography (TLC) beforehand. A common starting point is a mixture of cyclohexane and ethyl acetate.[4][5] A shallow gradient elution might be necessary to separate closely related impurities.

Question: I obtained an oil after removing the solvent, but I expected a solid. Why is my product not crystallizing?

Answer: The failure to crystallize is typically due to the presence of impurities or residual solvent.

  • Residual Solvent: Even small amounts of solvent can prevent crystallization.

  • Impurities: The presence of unreacted starting materials or side-products can disrupt the crystal lattice formation.

Solutions:

  • Thorough Drying: Dry the oily product under high vacuum for an extended period to ensure all volatile solvents are removed.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure product.

  • Recrystallization: If impurities are suspected, attempt recrystallization from a suitable solvent system. Solvents like ethyl acetate or methanol have been used for similar compounds.[6][7] The process may involve dissolving the crude product in a minimal amount of warm solvent and slowly cooling to a low temperature (e.g., -20°C to -30°C) to induce crystallization.[6]

Question: My product seems to be decomposing during vacuum distillation. What's going wrong?

Answer: Decomposition during distillation is likely due to excessive temperature or the presence of acidic contaminants.

  • High Temperature: Although vacuum reduces the boiling point, the required temperature might still be high enough to cause thermal degradation, especially over prolonged heating.

  • Acidic Impurities: Trace amounts of acid in the crude mixture can catalyze the decomposition of the dioxane ring at elevated temperatures.[1]

Solutions:

  • Use High Vacuum: Employ a high-vacuum pump (e.g., <1 mmHg) to distill the product at the lowest possible temperature.[8]

  • Pre-neutralization: Before distillation, wash the crude product with a mild basic solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to remove any acidic impurities.[5] Ensure the organic layer is thoroughly dried before proceeding with distillation.

  • Short-Path Distillation: For heat-sensitive compounds, a short-path distillation apparatus minimizes the time the compound spends at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying ethyl 1,3-dioxane-2-carboxylate? A1: The primary purification techniques are flash column chromatography, high vacuum distillation, and recrystallization.[1][4][6] The choice depends on the scale of the reaction and the nature of the impurities.

Q2: What are the potential impurities I should be aware of? A2: Common impurities include:

  • Unreacted starting materials (e.g., 1,3-propanediol, ethyl glyoxylate).

  • Isomeric byproducts, such as the corresponding five-membered ring (ethyl 1,3-dioxolane-2-carboxylate), which can be very difficult to separate due to similar physical properties.[9]

  • Products from hydrolysis or decomposition of the dioxane ring, especially if exposed to acidic conditions.[2]

Q3: How can I assess the purity of my final product? A3: Purity is typically assessed using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify organic impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To check for volatile impurities and confirm the molecular weight.[4]

  • Thin Layer Chromatography (TLC): A quick method to check for the presence of multiple components.[4]

Q4: What are the recommended storage conditions for ethyl 1,3-dioxane-2-carboxylate? A4: Due to its potential for hydrolysis, the compound should be stored in a cool, dry place. Storing it in a refrigerator is recommended to maintain its stability over time. It should be kept away from acidic substances.

Data on Purification Techniques

The following table summarizes conditions used for the purification of ethyl 1,3-dioxane-2-carboxylate and structurally related compounds.

Purification TechniqueStationary PhaseMobile Phase / SolventKey ConditionsReference
Flash Chromatography Silica GelCyclohexane:Ethyl Acetate (2:1)Standard column chromatography setup.[4]
Flash Chromatography Silica GelCyclohexane:Ethyl Acetate (7:3)Used for a similar 1,3-dioxane structure.[5]
Flash Chromatography Neutral AluminaHexane:Acetone (95:5 to 90:10)Alternative for acid-sensitive compounds.[3]
High Vacuum Distillation --B.p. ~130°C at 1 mmHg (for a related ester).[8]
Recrystallization -Ethyl AcetateDissolve, cool to -30°C, and seed if necessary.[6]
Recrystallization -Methanol or Ethyl AcetateCommon solvents for crystallizing carboxylates.[7]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 cyclohexane:ethyl acetate).

  • Column Packing: Pour the slurry into a column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude ethyl 1,3-dioxane-2-carboxylate in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., from 5% to 20% to 50%).[4][5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Protocol 2: Purification by High Vacuum Distillation

  • Pre-treatment: If acidic impurities are suspected, dissolve the crude product in a suitable solvent like ethyl acetate and wash with a saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent.

  • Apparatus Setup: Assemble a vacuum distillation apparatus (e.g., a Kugelrohr or short-path setup). Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation: Heat the flask containing the crude product in an oil bath while applying a high vacuum (<1 mmHg).

  • Fraction Collection: Slowly increase the temperature until the product begins to distill. Collect the distillate in a receiving flask cooled with an ice bath. For analogous compounds, the boiling point is around 130°C at 1 mmHg.[8]

  • Completion: Once the distillation is complete, carefully and slowly release the vacuum before turning off the pump to prevent oil backflow.

Visualized Purification Workflow

The following diagram illustrates a logical workflow for the purification of ethyl 1,3-dioxane-2-carboxylate, outlining decision points based on the physical state of the crude product and its purity.

Purification_Workflow Crude Crude Product Wash Aqueous Wash (e.g., sat. NaHCO3) Crude->Wash Remove acidic impurities IsSolid Is crude product solid? Distill High Vacuum Distillation IsSolid->Distill No (Liquid/Oil) Recrystallize Recrystallization IsSolid->Recrystallize Yes Wash->IsSolid CheckPurity1 Check Purity (TLC, NMR) Distill->CheckPurity1 Column Flash Column Chromatography PureProduct Pure Product Column->PureProduct CheckPurity2 Check Purity (TLC, NMR) Recrystallize->CheckPurity2 CheckPurity1->Column Impure CheckPurity1->PureProduct Pure CheckPurity2->Column Impure CheckPurity2->PureProduct Pure

References

Technical Support Center: Fischer Esterification of Dioxane Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome low yields in the Fischer esterification of dioxane acids.

Troubleshooting Guide: Low Yield in Fischer Esterification of Dioxane Acids

Low yields in the Fischer esterification of dioxane acids are a common challenge, often stemming from the sterically hindered nature of these substrates and the reversible nature of the reaction. This guide provides a systematic approach to diagnosing and resolving these issues.

Question: My Fischer esterification of a dioxane acid is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the Fischer esterification of dioxane acids can be attributed to several factors. The troubleshooting process involves a stepwise evaluation of your reaction setup and conditions.

1. Equilibrium Limitations:

The Fischer esterification is a reversible reaction, meaning the products (ester and water) can react to reform the starting materials (carboxylic acid and alcohol).[1][2] This equilibrium is a primary cause of incomplete conversion and low yields.[3]

  • Solution 1: Use a Large Excess of Alcohol. By significantly increasing the concentration of the alcohol, you can shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[3] It is common to use the alcohol as the solvent for the reaction.[2]

  • Solution 2: Remove Water as it Forms. The removal of water, a byproduct of the reaction, will drive the equilibrium towards the formation of the ester.[1] This can be effectively achieved using a Dean-Stark apparatus, which continuously removes water from the reaction mixture through azeotropic distillation with a suitable solvent like toluene.[4][5][6][7]

2. Steric Hindrance:

Dioxane acids, particularly those with substitution on the dioxane ring, can be sterically bulky. This steric hindrance can impede the approach of the alcohol to the carboxylic acid's carbonyl carbon, slowing down the reaction rate and leading to lower yields.

  • Solution 1: Increase Reaction Time and/or Temperature. Allowing the reaction to proceed for a longer duration or at a higher temperature (reflux) can help overcome the activation energy barrier imposed by steric hindrance.[1]

  • Solution 2: Choose an Appropriate Catalyst. While common mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are often used, sterically hindered substrates may benefit from specialized catalysts.[3] Consider using:

    • p-Toluenesulfonic acid (p-TsOH): A solid, less corrosive alternative to sulfuric acid.[8]

    • Lewis Acids: Catalysts like salts of hafnium(IV), zirconium(IV), or titanium(IV) can be effective for sterically demanding esterifications.[9][10]

    • Bulky Diarylammonium Arenesulfonates: These catalysts have shown high efficiency for the esterification of sterically demanding alcohols and may be beneficial for hindered acids.[11]

    • Solid Acid Catalysts: Ion-exchange resins like Dowex H+ offer the advantage of easy separation from the reaction mixture and can be effective for hindered substrates.[12][13]

3. Side Reactions:

Under acidic conditions and elevated temperatures, side reactions can occur, consuming starting materials and reducing the yield of the desired ester.

  • Potential Side Reaction 1: Dehydration of the Alcohol. Tertiary alcohols are particularly prone to elimination reactions under acidic conditions.[1] While primary and secondary alcohols are generally more stable, prolonged heating in strong acid can lead to ether formation.[9]

    • Mitigation: Use milder acid catalysts and carefully control the reaction temperature.

  • Potential Side Reaction 2: Ring Opening of the Dioxane. While generally stable, the dioxane ring could potentially undergo acid-catalyzed cleavage under harsh conditions, although this is less common.

    • Mitigation: Monitor the reaction closely and use the mildest effective conditions.

4. Work-up and Purification Issues:

Product loss during the work-up and purification steps can significantly impact the final isolated yield.

  • Problem 1: Incomplete Extraction. The ester product may not be fully extracted from the aqueous layer during work-up.

    • Solution: Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[14]

  • Problem 2: Hydrolysis During Work-up. If the reaction mixture is not properly neutralized, the acidic conditions can cause the newly formed ester to hydrolyze back to the carboxylic acid during aqueous washes.[15]

    • Solution: Neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, before and during extraction.[14][16]

  • Problem 3: Emulsion Formation. The presence of both aqueous and organic phases, along with potential byproducts, can lead to the formation of emulsions that are difficult to separate.

    • Solution: Add a saturated brine solution to help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the esterification of a novel dioxane acid?

A1: A good starting point is to use a large excess of the alcohol (e.g., methanol or ethanol, often as the solvent), a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid, and to heat the mixture to reflux.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[17]

Q2: How do I set up a Dean-Stark apparatus for water removal?

A2: The Dean-Stark apparatus is assembled with a reaction flask, a condenser, and the Dean-Stark trap itself. The reaction flask is charged with the carboxylic acid, alcohol, catalyst, and a solvent that forms an azeotrope with water (commonly toluene).[4][7] As the mixture is heated to reflux, the water-toluene azeotrope vaporizes, condenses, and collects in the trap. Since water is denser than toluene, it settles at the bottom of the trap, while the toluene overflows back into the reaction flask.[5]

Q3: Are there alternatives to Fischer esterification for dioxane acids?

A3: Yes, if Fischer esterification consistently gives low yields, consider these alternatives, especially for acid-sensitive substrates:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or other carbodiimides as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It proceeds under mild, neutral conditions.[18]

  • Acid Chloride Formation Followed by Esterification: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride then readily reacts with the alcohol to form the ester.[19]

  • Esterification using Alkyl Halides: The carboxylate salt of the acid can be reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding ester.[18]

Q4: My dioxane acid is not very soluble in the alcohol. What should I do?

A4: You can add a co-solvent to improve solubility. A non-polar solvent like toluene is a good choice, especially if you plan to use a Dean-Stark apparatus for water removal.[8] Alternatively, a more polar, inert solvent that is compatible with the reaction conditions could be explored.

Quantitative Data Summary

The following table summarizes typical yields for Fischer esterification under different conditions, based on general principles for sterically hindered acids. Note that optimal conditions for a specific dioxane acid may vary.

Carboxylic AcidAlcohol (Equivalents)Catalyst (mol%)SolventReaction Time (h)Temperature (°C)Yield (%)Reference(s)
Benzoic AcidMethanol (excess)H₂SO₄ (cat.)Methanol1Reflux90[8]
Acetic AcidEthanol (1)H₂SO₄ (cat.)None-Equilibrium65[3]
Acetic AcidEthanol (10)H₂SO₄ (cat.)None-Equilibrium97[3]
Hippuric AcidCyclohexanol (1)p-TsOH (5)Toluene (Dean-Stark)30Reflux96[8]
Tropic AcidMethanol (excess)Dowex H⁺Methanol24Reflux83[12]
Tropic AcidIsopropanol (excess)Dowex H⁺ / NaIIsopropanol48Reflux72[12]

Key Experimental Protocols

Protocol 1: Standard Fischer Esterification of a Dioxane Acid

This protocol describes a general procedure for the methyl esterification of a dioxane acid using a large excess of methanol and sulfuric acid as the catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dioxane carboxylic acid (1.0 eq) in anhydrous methanol (used in large excess, e.g., 10-20 eq or as the solvent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 5 mol%) to the solution while stirring.

  • Reaction: Heat the mixture to a gentle reflux and maintain the temperature for a period determined by reaction monitoring (e.g., via TLC, typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Be cautious of CO₂ evolution.[14]

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[14]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester. The crude product can be further purified by column chromatography or distillation if necessary.

Protocol 2: Fischer Esterification with Dean-Stark Water Removal

This protocol is recommended for situations where using a large excess of a high-boiling alcohol is not feasible or when equilibrium limitations are severe.

  • Reaction Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.[4] Charge the flask with the dioxane carboxylic acid (1.0 eq), the alcohol (1.5-3.0 eq), a catalytic amount of p-toluenesulfonic acid (e.g., 5 mol%), and an appropriate azeotropic solvent (e.g., toluene).

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected in the trap.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude ester as needed.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dioxane Acid + Alcohol B Add Acid Catalyst (e.g., H₂SO₄, p-TsOH) A->B C Heat to Reflux (Monitor by TLC) B->C D Cool and Quench (e.g., with NaHCO₃ soln.) C->D E Extract with Organic Solvent D->E F Wash with Brine E->F G Dry over Na₂SO₄ F->G H Filter and Concentrate G->H I Column Chromatography or Distillation H->I J Pure Dioxane Ester I->J Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is water being removed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is steric hindrance significant? A1_Yes->Q2 Sol1 Use Dean-Stark trap or increase excess of alcohol A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Increase reaction time/temp. Use specialized catalyst (e.g., Lewis Acid, Dowex H⁺) A2_Yes->Sol2 Q3 Are side reactions suspected? A2_No->Q3 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Use milder catalyst. Lower reaction temperature. A3_Yes->Sol3 A3_No->End Sol3->End

References

Technical Support Center: Deprotection of 1,3-Dioxane Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the deprotection of 1,3-dioxane protecting groups. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during their chemical syntheses.

Troubleshooting Guide (Q&A)

This section addresses specific issues that may arise during the deprotection of 1,3-dioxanes, offering potential causes and solutions in a direct question-and-answer format.

Q1: My 1,3-dioxane deprotection is very slow or incomplete. What can I do?

Potential Causes:

  • Insufficiently acidic conditions: The hydrolysis of 1,3-dioxanes is acid-catalyzed. The acid may be too weak, or its concentration may be too low.

  • Steric hindrance: Bulky substituents on the substrate or the dioxane itself can hinder the approach of the acid and water, slowing down the reaction.

  • Low temperature: The reaction rate may be too slow at the current temperature.

  • Inadequate water content: Hydrolysis requires water as a reactant. Anhydrous or low-water conditions will prevent the reaction from proceeding.[1]

Solutions:

  • Increase acid strength or concentration: Switch to a stronger acid (e.g., from acetic acid to hydrochloric acid or sulfuric acid) or increase the concentration of the acid being used.[2] Trifluoroacetic acid (TFA) is also a common choice.[2]

  • Elevate the reaction temperature: Gently heating the reaction mixture can significantly increase the rate of deprotection. However, be mindful of the thermal stability of your substrate.

  • Ensure sufficient water is present: The reaction is a hydrolysis, so water is necessary. A typical procedure involves using an acid in a water/organic solvent system.[2] Common co-solvents include acetone, tetrahydrofuran (THF), and 1,4-dioxane.[2]

  • Consider a stronger Lewis acid: If Brønsted acids are not effective, a Lewis acid might be.

Q2: I am observing significant decomposition of my starting material or product. How can I mitigate this?

Potential Causes:

  • Harsh acidic conditions: The acid may be too strong or the temperature too high, leading to the degradation of other functional groups in your molecule.

  • Presence of acid-sensitive groups: Your substrate may contain other functional groups that are labile to acidic conditions, such as other protecting groups (e.g., silyl ethers, Boc groups).

Solutions:

  • Use milder acidic conditions: Opt for a weaker acid (e.g., acetic acid) or use a catalytic amount of a stronger acid.[2] Running the reaction at a lower temperature can also help.[2]

  • Choose a chemoselective deprotection method: Several methods offer milder, more selective deprotection. For example, using a catalytic amount of iodine in a neutral, aprotic solvent can be effective while tolerating many acid-sensitive groups.[3] Other gentle Lewis acid catalysts like Er(OTf)₃ in wet nitromethane can also be used.[3]

  • Carefully control reaction time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize over-exposure to acidic conditions.

Q3: My reaction is producing a mixture of the desired product and starting material, and pushing the reaction further leads to decomposition. What should I do?

Potential Causes:

  • Equilibrium issue: The hydrolysis of acetals is a reversible reaction. If the products are not removed or the reaction conditions do not strongly favor the products, an equilibrium mixture may be obtained.

  • Sub-optimal reaction conditions: The chosen acid, solvent, or temperature may not be ideal for your specific substrate, leading to a narrow window between deprotection and degradation.

Solutions:

  • Shift the equilibrium: Use a large excess of water to drive the reaction towards the deprotected product. Running the reaction in a solvent system that selectively precipitates the product can also be effective.

  • Screen different deprotection methods: A systematic approach to screening different acids (both Brønsted and Lewis), solvents, and temperatures can help identify the optimal conditions for your substrate. Refer to the data table below for a comparison of common methods.

Q4: I have multiple protecting groups in my molecule. How can I selectively deprotect the 1,3-dioxane?

Potential Causes:

  • Similar lability of protecting groups: Other protecting groups in your molecule may have similar reactivity towards the deprotection conditions used for the 1,3-dioxane.

Solutions:

  • Exploit differential reactivity: The stability of acetals and ketals to acid hydrolysis can vary. For instance, ketone-derived 1,3-dioxanes are generally hydrolyzed faster than aldehyde-derived ones.[2] Similarly, 1,3-dioxolanes are often more labile than 1,3-dioxanes under certain acidic conditions, allowing for selective deprotection.[2]

  • Use enzyme-catalyzed deprotection: In some cases, enzymatic methods can offer high selectivity for the cleavage of specific protecting groups under very mild conditions.

  • Careful selection of non-acidic deprotection methods: Methods that do not rely on strong acids may offer better selectivity. For example, methods utilizing iodine or certain Lewis acids might not affect other acid-sensitive groups.[3]

Frequently Asked Questions (FAQs)

What is the general mechanism for the acid-catalyzed deprotection of 1,3-dioxanes?

The deprotection of a 1,3-dioxane is an acid-catalyzed hydrolysis reaction. The mechanism involves the protonation of one of the oxygen atoms of the dioxane ring, followed by ring opening to form a resonance-stabilized carbocation. A molecule of water then attacks this carbocation, and subsequent deprotonation and cleavage of the resulting hemiacetal yield the desired carbonyl compound and 1,3-diol.

Are 1,3-dioxanes stable to basic conditions?

Yes, 1,3-dioxanes, like other acetals, are generally stable under basic, reductive, and oxidative conditions.[2] This stability allows for their use as protecting groups while other parts of the molecule are modified using base-mediated reactions.

What are some common Brønsted acids used for 1,3-dioxane deprotection?

Commonly employed Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), acetic acid (AcOH), trifluoroacetic acid (TFA), and p-toluenesulfonic acid (p-TsOH).[2]

Can Lewis acids be used for the deprotection of 1,3-dioxanes?

Yes, various Lewis acids can effectively catalyze the deprotection of 1,3-dioxanes. Examples include cerium(III) triflate, erbium(III) triflate, and indium(III) trifluoromethanesulfonate.[3] These can sometimes offer milder reaction conditions and improved chemoselectivity.

Are there any "green" or environmentally friendly methods for 1,3-dioxane deprotection?

Recent research has focused on developing more environmentally benign deprotection methods. These include the use of reusable catalysts like p-sulfonic acid-calix[n]arenes in water, often in conjunction with microwave irradiation to accelerate the reaction.[4]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes various methods for the deprotection of 1,3-dioxanes, providing a comparative overview of reaction conditions and typical outcomes. Note that the optimal conditions can be substrate-dependent.

Reagent/CatalystSolvent(s)Temperature (°C)Typical Reaction TimeYield (%)Notes
Brønsted Acids
HCl (aq.)Acetone, THF, or DioxaneRoom Temp. - Reflux1 - 12 h80 - 95A standard and effective method.[2]
H₂SO₄ (aq.)Acetone, THF, or DioxaneRoom Temp. - Reflux1 - 12 h80 - 95Similar to HCl, a strong acid catalyst.[2]
Acetic Acid (80% aq.)THF-5 to Room Temp.24 - 48 h40 - 85Milder conditions, useful for sensitive substrates.[2]
TFA/H₂OCH₂Cl₂Room Temp.1 - 5 h60 - 90Effective for many substrates.[2]
Lewis Acids
Ce(OTf)₃Wet NitromethaneRoom Temp.0.5 - 3 h85 - 98Mild and chemoselective.[3]
Er(OTf)₃Wet NitromethaneRoom Temp.0.5 - 4 h88 - 97A gentle Lewis acid catalyst.[3]
In(OTf)₃AcetoneRoom Temp. or MW0.2 - 2 h90 - 99Efficient under thermal or microwave conditions.[3]
Other Methods
Iodine (cat.)AcetoneRoom Temp.5 - 60 min90 - 98Neutral conditions, tolerates many functional groups.[3]
NaBArF₄ (cat.)Water305 - 30 min>95Fast deprotection in water.[3][5]
p-Sulfonic acid-calix[4]arene (cat.)Water160 (MW)10 min>96A "green" method with a reusable catalyst.[4]

Experimental Protocols

1. General Procedure for Acid-Catalyzed Deprotection with Aqueous HCl

  • Dissolve the 1,3-dioxane-protected compound (1.0 eq.) in a suitable organic solvent such as acetone, THF, or 1,4-dioxane (0.1 - 0.5 M).

  • To this solution, add a 1 M aqueous solution of hydrochloric acid (2.0 - 5.0 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-60 °C.

  • Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

2. Deprotection using a Catalytic Amount of Iodine

  • Dissolve the 1,3-dioxane-protected compound (1.0 eq.) in acetone (0.1 - 0.5 M).

  • Add a catalytic amount of iodine (I₂) (0.05 - 0.2 eq.).

  • Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by TLC or LC-MS.

  • Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product as needed.

Visualizations

Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection of 1,3-Dioxane Dioxane 1,3-Dioxane ProtonatedDioxane Protonated Dioxane Dioxane->ProtonatedDioxane + H⁺ Carbocation Resonance-Stabilized Carbocation ProtonatedDioxane->Carbocation Ring Opening Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal + H₂O Products Carbonyl + 1,3-Diol Hemiacetal->Products - H⁺

Caption: Mechanism of acid-catalyzed 1,3-dioxane deprotection.

Troubleshooting_Workflow Start Deprotection Issue Incomplete Incomplete Reaction? Start->Incomplete Decomposition Decomposition? Incomplete->Decomposition No IncreaseAcid Increase Acid Strength/ Concentration or Temperature Incomplete->IncreaseAcid Yes Selectivity Selectivity Issue? Decomposition->Selectivity No UseMilder Use Milder Acid/ Lower Temperature Decomposition->UseMilder Yes ChangeMethod Change Deprotection Method (e.g., Iodine, Lewis Acid) Selectivity->ChangeMethod No OptimizeConditions Optimize Conditions for Differential Reactivity Selectivity->OptimizeConditions Yes Success Successful Deprotection IncreaseAcid->Success UseMilder->Success ChangeMethod->Success OptimizeConditions->Success

Caption: Troubleshooting workflow for 1,3-dioxane deprotection.

References

Optimizing temperature for 1,3-dioxane formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the temperature for 1,3-dioxane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction for forming a 1,3-dioxane?

A1: 1,3-dioxane is a saturated six-membered heterocycle.[1] It is typically prepared by the acid-catalyzed reaction of an aldehyde or ketone with a 1,3-propanediol.[1][2] The reaction is reversible, and the removal of water is crucial to drive the equilibrium toward the product.[2]

Q2: What is the generally recommended temperature for 1,3-dioxane synthesis?

A2: There is no single optimal temperature; it is highly dependent on the specific reactants, catalyst, solvent, and method used for water removal. Temperatures cited in the literature range from room temperature to 140°C. A standard method involves refluxing the reaction mixture in toluene (boiling point ~111°C) and using a Dean-Stark apparatus to remove water azeotropically.[2] Other examples include reactions at 80°C, 90°C, or between 90-110°C.[3][4][5]

Q3: Can a higher temperature lead to lower yields?

A3: Yes, this is a common issue. Acetalization is a reversible equilibrium reaction. In some systems, the forward reaction is exothermic, meaning that increasing the temperature can shift the equilibrium back toward the starting materials, resulting in lower conversion to the 1,3-dioxane product.[6] One study observed that room temperature conditions led to a 90% conversion, while higher temperatures of 50°C, 70°C, and 90°C resulted in significantly lower amounts of the acetal product.[6]

Q4: How does temperature affect side product formation?

A4: Temperature can significantly influence reaction selectivity. In some cases, higher temperatures can promote side reactions, such as isomerization or polymerization. For example, in the related synthesis of 1,4-dioxane, a lower temperature of 65°C resulted in a significant amount of an isomerization byproduct, which was minimized by increasing the temperature to 75-85°C.[7] It is crucial to find the optimal temperature that maximizes the rate of the desired reaction while minimizing competing side reactions.

Troubleshooting Guide

Problem: Low or No Yield of 1,3-Dioxane

Question/IssuePossible Cause & Solution
Are you effectively removing water? The formation of 1,3-dioxane is an equilibrium reaction. Inefficient water removal is the most common reason for low yields. Solutions: • Ensure your Dean-Stark apparatus is set up correctly and the solvent is refluxing at a steady rate.[2] • Consider using a chemical water scavenger, such as trialkyl orthoformates or 2,2-dimethoxypropane, which react irreversibly with water.[2][5] • Add activated molecular sieves to the reaction mixture.
Is your reaction temperature too high? As an equilibrium process, high temperatures can sometimes favor the reverse reaction (hydrolysis), reducing the net yield.[6] Solution: • Try running the reaction at a lower temperature. One study found room temperature to be more effective than temperatures of 50-90°C.[6] While this may slow the reaction rate, the final equilibrium position may be more favorable.
Is your reaction temperature too low? While high temperatures can be detrimental, a temperature that is too low may result in an impractically slow reaction rate. Solution: • If the reaction is proceeding too slowly, cautiously increase the temperature in increments (e.g., 10°C) while monitoring the reaction progress by TLC or GC/MS. The goal is to find a balance between reaction rate and equilibrium position.
Is your catalyst active? The reaction requires an acid catalyst, which can include Brønsted or Lewis acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid, or acidic ion-exchange resins.[1][2][8] Solution: • Ensure the catalyst has not degraded. Use a fresh batch or a different type of acid catalyst. • Check that the catalyst loading is appropriate, typically in the range of 0.05 to 5.0 percent by weight.[9]

Data on Reaction Temperature and Conditions

The following table summarizes various conditions reported for acetal and 1,3-dioxane formation, highlighting the wide range of effective temperatures.

CatalystReactantsTemperature (°C)SolventKey MethodYield/Conversion
Strong acid cation exchange resinParaformaldehyde, Ethylene glycol90 to 110N/AAtmospheric pressure reactionNot Specified[3]
HT-S (Sulfonated carbocatalyst)2,2-dimethylpropane-1,3-diol, 2,2-dimethoxypropane802,2-dimethoxypropaneChemical water scavenger82%[5]
Solid acid (HZSM-5)Ethylene, Formaldehyde90CyclohexaneHigh pressure89.5% formaldehyde conversion[4]
p-Toluenesulfonic acidCarbonyl, 1,3-PropanediolReflux (~111°C)TolueneDean-Stark water removalStandard procedure[2]
N/A (Method comparison)Acetaldehyde, DiolRoom Temp, 50, 70, 90N/AMolecular sieves~90% at RT, lower at higher temps[6]
Hydrochloric acid (0.1 mol%)Aldehydes, Methanol-60 to 50MethanolNo water removal neededExcellent conversions[10][11]

Experimental Protocols

Protocol 1: General Synthesis using Dean-Stark Apparatus

This is a standard procedure for carbonyl protection that relies on the azeotropic removal of water.[2]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add the carbonyl compound (1.0 eq), 1,3-propanediol (1.1-1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01-0.05 eq).

  • Solvent: Add a suitable solvent, such as toluene or benzene, to the flask. The volume should be sufficient to allow for effective stirring and reflux.

  • Apparatus: Fit the flask with a Dean-Stark trap and a reflux condenser.

  • Reaction: Heat the mixture to reflux. The temperature will be the boiling point of the solvent (e.g., ~111°C for toluene). Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Monitoring: Continue the reaction until no more water is collected in the trap and analysis of the reaction mixture (e.g., by TLC or GC) indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by distillation or chromatography.

Protocol 2: Synthesis using a Chemical Dehydrating Agent

This method uses an orthoester to chemically remove the water produced, often allowing for milder reaction conditions.

  • Setup: In a round-bottom flask with a magnetic stirrer, combine the aldehyde or ketone (1.0 eq) and the 1,3-diol (1.1 eq).

  • Reagents: Add trimethyl orthoformate (1.1 eq) and a catalytic amount of an acid catalyst (e.g., Montmorillonite K10 or p-TsOH).[12]

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature or gentle heating to 50-80°C) in a suitable solvent like dry toluene. The reaction progress can be monitored by TLC or GC.

  • Workup: Once the reaction is complete, quench the catalyst by adding a mild base (e.g., a few drops of triethylamine or by washing with NaHCO₃ solution). Remove the catalyst by filtration if it is a solid.[12] The solvent is then evaporated under reduced pressure, and the product is purified as needed.

Diagrams

ReactionPathway Aldehyde/Ketone Aldehyde/Ketone Hemiacetal Hemiacetal Aldehyde/Ketone->Hemiacetal + Diol 1,3-Propanediol 1,3-Propanediol 1,3-Dioxane 1,3-Dioxane Water Water Hemiacetal->1,3-Dioxane Acid, -H₂O

Caption: General reversible pathway for acid-catalyzed 1,3-dioxane formation.

TroubleshootingWorkflow start Low Yield or Conversion q1 Is water being removed effectively? start->q1 q2 Is the reaction temp. potentially too high? q1->q2 Yes s1_no Improve water removal: • Check Dean-Stark setup • Use chemical scavenger • Add molecular sieves q1->s1_no No q3 Is the reaction rate too slow? q2->q3 No s2_yes Lower temperature to shift equilibrium forward q2->s2_yes Yes q4 Is the catalyst active? q3->q4 No s3_yes Cautiously increase temperature to improve kinetics q3->s3_yes Yes s4_no Use fresh catalyst or try a different acid q4->s4_no No end_node Re-evaluate experiment q4->end_node Yes s1_yes Proceed to next check

Caption: Troubleshooting workflow for low yield in 1,3-dioxane synthesis.

References

Technical Support Center: Synthesis of Ethyl 1,3-Dioxane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on catalyst selection, experimental protocols, and troubleshooting for the synthesis of ethyl 1,3-dioxane-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for ethyl 1,3-dioxane-2-carboxylate?

A1: The two most common and effective methods for synthesizing ethyl 1,3-dioxane-2-carboxylate are:

  • Transesterification: The reaction of 1,3-propanediol with diethyl carbonate. This method is often favored for its relatively green nature, with ethanol being the primary byproduct.

  • Reaction with Ethyl Chloroformate: The reaction of 1,3-propanediol with ethyl chloroformate in the presence of a base. This method is typically high-yielding but requires careful handling of the corrosive chloroformate and management of the salt byproduct.

Q2: How do I choose the best catalyst for my synthesis?

A2: Catalyst selection is critical and depends on the chosen synthetic route.

  • For the transesterification route , both acid and base catalysts can be employed. Basic catalysts, particularly heterogeneous ones, are often preferred to avoid side reactions.

  • For the ethyl chloroformate route , a non-nucleophilic organic base is typically used to scavenge the HCl produced during the reaction.

Refer to the catalyst selection tables below for a detailed comparison.

Q3: What are the most common issues encountered during the synthesis and how can I troubleshoot them?

A3: Common issues include low yield, the presence of unreacted starting materials, and the formation of side products. For a comprehensive guide to resolving these issues, please refer to the Troubleshooting section.

Catalyst Selection

Choosing an appropriate catalyst is crucial for optimizing the yield and purity of ethyl 1,3-dioxane-2-carboxylate. The following tables summarize suitable catalysts for the two primary synthetic routes.

Route 1: Transesterification of 1,3-Propanediol with Diethyl Carbonate
Catalyst TypeExamplesTypical LoadingTemperature (°C)AdvantagesDisadvantages
Homogeneous Base NaOH, KOH, Sodium Methoxide0.1 - 5 mol%80 - 150High activityDifficult to remove from the reaction mixture, can promote side reactions
Heterogeneous Base K₂CO₃/MgO, CaO, Hydrotalcites1 - 10 wt%100 - 180Easily separable and reusable, often higher selectivityMay require higher temperatures and longer reaction times
Homogeneous Acid p-Toluenesulfonic acid (p-TsOH), H₂SO₄0.1 - 2 mol%80 - 120Effective at lower temperaturesCan cause dehydration of the diol and other side reactions, corrosive
Heterogeneous Acid Montmorillonite K10, Amberlyst-155 - 20 wt%100 - 160Easily separable, reusable, less corrosive than homogeneous acidsCan have lower activity than homogeneous counterparts
Route 2: Reaction of 1,3-Propanediol with Ethyl Chloroformate
Base TypeExamplesStoichiometryTemperature (°C)AdvantagesDisadvantages
Tertiary Amines Triethylamine (Et₃N), Pyridine1.0 - 1.2 equivalents0 - 25Effectively neutralizes HCl, easy to handleCan be difficult to remove completely, potential for side reactions if nucleophilic
Inorganic Bases K₂CO₃, Na₂CO₃>1.0 equivalent25 - 80Inexpensive, easy to filter off the salt byproductCan be less soluble in common organic solvents, may require higher temperatures

Experimental Protocols

The following are detailed experimental protocols for the synthesis of ethyl 1,3-dioxane-2-carboxylate. Note: These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Protocol 1: Transesterification using a Heterogeneous Base Catalyst

This protocol describes the synthesis using K₂CO₃/MgO as a catalyst.

Materials:

  • 1,3-Propanediol

  • Diethyl carbonate

  • K₂CO₃/MgO catalyst

  • Toluene (or another suitable solvent for azeotropic removal of ethanol)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.

  • To the flask, add 1,3-propanediol (1 equivalent), diethyl carbonate (1.5 - 3 equivalents), K₂CO₃/MgO (5 wt% relative to 1,3-propanediol), and toluene.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by observing the collection of ethanol in the Dean-Stark trap and by a suitable analytical method (e.g., GC-MS or TLC).

  • Once the reaction is complete (no more ethanol is collected, and starting material is consumed), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the heterogeneous catalyst.

  • Wash the filtrate with water and brine to remove any remaining impurities.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure ethyl 1,3-dioxane-2-carboxylate.

Protocol 2: Reaction with Ethyl Chloroformate using Triethylamine

Materials:

  • 1,3-Propanediol

  • Ethyl chloroformate

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve 1,3-propanediol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate (1 equivalent) dropwise from the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Presence of water in the reactants or solvent. 4. Equilibrium not shifted towards products (transesterification).1. Activate the catalyst (e.g., by heating under vacuum). Use a fresh batch of catalyst. 2. Increase the reaction temperature and/or extend the reaction time. Monitor progress regularly. 3. Use anhydrous reactants and solvents. 4. Ensure efficient removal of the ethanol byproduct using a Dean-Stark trap or by performing the reaction under vacuum.
Presence of Starting Materials in Product 1. Incomplete reaction. 2. Inefficient purification.1. See "Low or No Conversion". 2. Optimize the purification process (e.g., improve fractional distillation, adjust solvent system for chromatography).
Formation of Polymeric Byproducts 1. High reaction temperature. 2. Use of a strong acid catalyst. 3. High concentration of reactants.1. Lower the reaction temperature. 2. Switch to a milder acid catalyst or a base catalyst. 3. Perform the reaction under more dilute conditions.
Product Hydrolysis 1. Presence of water during work-up or storage. 2. Residual acid catalyst.1. Ensure all work-up steps are performed under anhydrous conditions where possible. Store the final product over a drying agent. 2. Thoroughly neutralize and wash the reaction mixture to remove all traces of the acid catalyst.
Formation of Di-substituted Byproduct (bis-dioxane) Reaction of both hydroxyl groups of 1,3-propanediol with the carboxylating agent.Use a molar excess of 1,3-propanediol relative to the carboxylating agent to favor the mono-substituted product.

Visualizations

Experimental Workflow: Transesterification Route

experimental_workflow_transesterification reactants 1,3-Propanediol + Diethyl Carbonate + Catalyst + Solvent reaction Reflux with Dean-Stark Trap reactants->reaction filtration Filter to Remove Catalyst reaction->filtration workup Aqueous Work-up (Wash with Water/Brine) filtration->workup drying Dry Organic Layer (e.g., MgSO4) workup->drying concentration Concentrate under Reduced Pressure drying->concentration purification Vacuum Distillation concentration->purification product Ethyl 1,3-dioxane- 2-carboxylate purification->product

Caption: Experimental workflow for the synthesis of ethyl 1,3-dioxane-2-carboxylate via transesterification.

Experimental Workflow: Ethyl Chloroformate Route

experimental_workflow_chloroformate reactants 1,3-Propanediol + Triethylamine + Anhydrous Solvent addition Slow Addition of Ethyl Chloroformate at 0 °C reactants->addition reaction Stir at Room Temperature addition->reaction quench Quench with Water reaction->quench workup Aqueous Work-up (Wash with NaHCO3/Brine) quench->workup drying Dry Organic Layer (e.g., MgSO4) workup->drying concentration Concentrate under Reduced Pressure drying->concentration purification Vacuum Distillation or Chromatography concentration->purification product Ethyl 1,3-dioxane- 2-carboxylate purification->product

Caption: Experimental workflow for the synthesis of ethyl 1,3-dioxane-2-carboxylate via the ethyl chloroformate route.

Reaction Mechanism: Acid-Catalyzed Transesterification

reaction_mechanism_acid cluster_1 Activation of Diethyl Carbonate cluster_2 Nucleophilic Attack cluster_3 Ethanol Elimination & Cyclization cluster_4 Deprotonation DEC Diethyl Carbonate activated_DEC Protonated Diethyl Carbonate DEC->activated_DEC + H+ H_plus H+ intermediate1 Tetrahedral Intermediate propanediol 1,3-Propanediol propanediol->intermediate1 intermediate2 Proton Transfer & Ethanol Elimination cyclization Intramolecular Attack intermediate2->cyclization product_protonated Protonated Product cyclization->product_protonated product Ethyl 1,3-dioxane- 2-carboxylate product_protonated->product - H+ H_plus_out H+

Caption: Proposed mechanism for the acid-catalyzed transesterification.

Reaction Mechanism: Base-Mediated Reaction with Ethyl Chloroformate

reaction_mechanism_base cluster_1 Deprotonation of Diol cluster_2 Nucleophilic Acyl Substitution cluster_3 Chloride Elimination & Cyclization propanediol 1,3-Propanediol alkoxide Alkoxide Intermediate propanediol->alkoxide + Base base Base (Et3N) intermediate1 Tetrahedral Intermediate chloroformate Ethyl Chloroformate chloroformate->intermediate1 intermediate2 Chloride Elimination cyclization Intramolecular Attack intermediate2->cyclization product Ethyl 1,3-dioxane- 2-carboxylate cyclization->product

Caption: Proposed mechanism for the base-mediated reaction with ethyl chloroformate.

Technical Support Center: Synthesis of 1,3-Dioxanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the removal of water during the synthesis of 1,3-dioxanes. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is water removal critical in 1,3-dioxane synthesis?

The formation of 1,3-dioxanes from carbonyl compounds and 1,3-diols is a reversible acetalization reaction. Water is a byproduct of this reaction. According to Le Chatelier's principle, the continuous removal of water from the reaction mixture shifts the equilibrium towards the formation of the 1,3-dioxane product, thereby increasing the reaction yield.[1][2][3][4]

Q2: What are the most common methods for water removal in this synthesis?

The most prevalent methods for removing water during 1,3-dioxane synthesis are:

  • Azeotropic distillation: This technique utilizes a Dean-Stark apparatus with a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[1][2]

  • Chemical water scavengers: These are reagents that react with water and effectively remove it from the reaction medium. Common examples include molecular sieves and orthoesters like triethyl orthoformate or trimethyl orthoformate.[1][2]

Q3: How do I choose the best water removal method for my specific reaction?

The choice of water removal method depends on several factors, including the scale of the reaction, the sensitivity of the substrates to heat, and the desired reaction conditions.

  • Azeotropic distillation with a Dean-Stark apparatus is well-suited for larger-scale reactions where the reactants are stable at the reflux temperature of the chosen azeotropic solvent.[1][2]

  • Molecular sieves are a good option for smaller-scale reactions or when using heat-sensitive substrates, as the reaction can often be conducted at lower temperatures.[1][2]

  • Orthoesters are effective water scavengers that can be used under mild conditions. They are particularly useful as they also drive the reaction forward by forming an intermediate acyclic acetal.[1]

Q4: Can I use other drying agents like anhydrous sodium sulfate or magnesium sulfate directly in the reaction mixture?

While anhydrous salts like sodium sulfate and magnesium sulfate are excellent for drying organic solvents during workup, they are generally not efficient enough to remove the water generated in situ during the course of a 1,3-dioxane synthesis to drive the equilibrium to completion. More effective methods like azeotropic distillation or the use of reactive water scavengers are recommended.

Troubleshooting Guide

Issue 1: Low yield of 1,3-dioxane product.

Possible Cause Troubleshooting Steps
Inefficient water removal. - Dean-Stark: Ensure the apparatus is set up correctly and that the azeotrope is distilling and collecting in the trap. Check for leaks in the system. The outer surface of the Dean-Stark trap can be wrapped with glass wool or cotton to improve efficiency.[5] - Molecular Sieves: Use freshly activated molecular sieves. Ensure the correct pore size (3Å or 4Å) is used to selectively adsorb water. Use a sufficient quantity of sieves. - Orthoesters: Use a fresh bottle of the orthoester, as they can hydrolyze over time. Ensure the stoichiometry is correct.
Catalyst is inactive or insufficient. - Use a fresh, appropriate acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid). - Optimize the catalyst loading. Too little may result in a slow reaction, while too much can lead to side reactions.
Reaction has not reached equilibrium. - Increase the reaction time. Monitor the reaction progress by TLC or GC to determine when it is complete.
Reversible reaction equilibrium is unfavorable. - For challenging substrates, consider using a more reactive derivative of the carbonyl compound or diol.[6] - The use of neopentanediol, for example, can lead to a more favorable equilibrium for ketal formation compared to 1,3-propanediol.[6]
Product is hydrolyzing during workup. - Ensure the workup procedure is performed under neutral or basic conditions to avoid acid-catalyzed hydrolysis of the 1,3-dioxane.[7] A mild basic wash (e.g., with saturated sodium bicarbonate solution) is often recommended.[1]

Issue 2: No water is collecting in the Dean-Stark trap.

Possible Cause Troubleshooting Steps
Reaction temperature is too low. - Ensure the reaction mixture is heated to the boiling point of the azeotropic mixture.
No azeotrope is being formed. - Verify that the chosen solvent forms an azeotrope with water at the reaction temperature. Toluene and benzene are common choices.
Leak in the apparatus. - Check all joints and connections for leaks. Ensure a good seal between the flask, Dean-Stark trap, and condenser.
The Dean-Stark trap is not properly insulated. - Wrapping the arm of the Dean-Stark trap with glass wool or aluminum foil can help maintain the temperature gradient necessary for efficient collection of the condensed azeotrope.[5]

Issue 3: Emulsion formation during aqueous workup.

Possible Cause Troubleshooting Steps
Presence of polar impurities or starting materials. - Add a saturated brine solution to the aqueous layer to increase its ionic strength, which can help break the emulsion.
Vigorous shaking of the separatory funnel. - Gently invert the separatory funnel multiple times instead of vigorous shaking.
High concentration of reactants or products. - Dilute the reaction mixture with more organic solvent before the aqueous wash.

Data Presentation: Comparison of Water Removal Methods

MethodTypical ConditionsAdvantagesDisadvantages
Azeotropic Distillation (Dean-Stark) Reflux in toluene or benzene with a catalytic amount of acid (e.g., p-TsOH).[1][2]- Highly efficient for continuous water removal. - Suitable for larger scale reactions. - Relatively inexpensive.- Requires heating, which may not be suitable for heat-sensitive substrates. - Can be slower than other methods. - Benzene is a known carcinogen and its use should be avoided if possible.[8]
Molecular Sieves Stirring at room temperature or with gentle heating in a suitable solvent with activated 3Å or 4Å molecular sieves and a catalyst.[1][2]- Mild reaction conditions. - Suitable for heat-sensitive substrates. - Simple experimental setup.- Stoichiometric amounts of sieves are required, which can be costly for large-scale reactions. - Sieves need to be activated prior to use. - Can be less efficient for very wet reaction mixtures.
Orthoesters (e.g., Triethyl Orthoformate) Stirring at room temperature or with gentle heating in a suitable solvent with a stoichiometric amount of the orthoester and a catalyst.[1]- Mild reaction conditions. - Acts as both a water scavenger and a reactant to drive the reaction forward.[1] - Can be faster than azeotropic distillation.- Stoichiometric amounts are required, adding to the cost and reagent load. - Can introduce impurities if the orthoester is not of high purity.

Experimental Protocols

Protocol 1: 1,3-Dioxane Synthesis using a Dean-Stark Apparatus
  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add the carbonyl compound (1.0 eq), the 1,3-diol (1.1-1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01-0.05 eq), and the azeotroping solvent (e.g., toluene) to a suitable concentration.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.

  • Monitoring: Continue refluxing until the theoretical amount of water has been collected in the trap and the reaction is complete as monitored by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography as required.

Protocol 2: 1,3-Dioxane Synthesis using Molecular Sieves
  • Apparatus Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or a drying tube if running at room temperature), add freshly activated 4Å molecular sieves (powdered or pellets).

  • Reagent Addition: Add a suitable solvent (e.g., dichloromethane or THF), the carbonyl compound (1.0 eq), the 1,3-diol (1.1-1.2 eq), and a catalytic amount of an acid catalyst (e.g., p-TsOH).

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: Filter off the molecular sieves and wash them with the reaction solvent. The filtrate can then be washed with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography.

Visualizations

experimental_workflow_dean_stark cluster_setup Apparatus Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Round-bottom Flask Dean-Stark Trap Reflux Condenser reagents Add Carbonyl, 1,3-Diol, Catalyst, & Toluene setup->reagents reflux Heat to Reflux reagents->reflux water_collection Collect Water in Trap reflux->water_collection cool Cool to RT water_collection->cool wash Aqueous Wash (NaHCO3, Brine) cool->wash dry Dry & Concentrate wash->dry purify Purify dry->purify decision_tree_water_removal start Start: Choose Water Removal Method is_heat_sensitive Are reactants heat sensitive? start->is_heat_sensitive reaction_scale What is the reaction scale? is_heat_sensitive->reaction_scale No molecular_sieves Use Molecular Sieves is_heat_sensitive->molecular_sieves Yes large_scale Large Scale reaction_scale->large_scale small_scale Small Scale reaction_scale->small_scale dean_stark Use Dean-Stark Apparatus large_scale->dean_stark small_scale->molecular_sieves orthoesters Consider Orthoesters small_scale->orthoesters

References

Unexpected isomerization of dioxane carboxylic acids

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dioxane Carboxylic Acids

Welcome to the technical support center for researchers working with dioxane carboxylic acids. This resource provides troubleshooting guidance and frequently asked questions regarding the potential for unexpected isomerization and other stability issues that may be encountered during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: I synthesized a dioxane carboxylic acid, but I'm seeing an unexpected impurity in my NMR spectrum after storage. What could be happening?

A1: Dioxane carboxylic acids, particularly those with smaller ring systems or specific substitution patterns, may be susceptible to unexpected isomerization over time, even at room temperature.[1] The most common impurity is often a lactone, formed through an intramolecular ring-opening and closing reaction catalyzed by the carboxylic acid itself. This phenomenon has been extensively documented in the closely related oxetane-carboxylic acid family, which can isomerize into dioxanones (a class of lactones).[1][2]

Q2: What factors can influence the stability of dioxane carboxylic acids?

A2: Several factors can affect the stability and propensity for isomerization:

  • Temperature: Elevated temperatures significantly accelerate isomerization. Even gentle heating during solvent evaporation (~40-50 °C) can be enough to induce lactone formation.[1]

  • Substituents: The nature and position of substituents on the dioxane ring can have a dramatic effect. Bulky substituents can stabilize the acid form, while other groups might promote isomerization.[1][2] For instance, fluorine-containing analogues of related compounds have shown increased stability during storage.[1]

  • Storage Time: Isomerization can be a slow process. A compound that appears pure initially may show significant impurity levels after weeks or months of storage.[1]

  • Solvent/Acidity: The isomerization is believed to be self-catalyzed by the carboxylic acid group. The process does not require an external acid catalyst like HCl or HBr.[1][2]

Q3: Can this isomerization be reversed?

A3: The isomerization from a carboxylic acid to a lactone is generally considered a thermodynamically driven process, and reversal is not typically observed under normal conditions. The lactone is often a more stable final product.

Q4: Are 1,3-dioxane and 1,4-dioxane derivatives equally susceptible?

A4: While the principles of intramolecular catalysis apply to both, the specific stability will depend heavily on the substitution pattern and the resulting conformational strain of the ring. Some 1,3-dioxane-5-carboxylic acids have been noted to be difficult to hydrolyze even under harsh conditions, suggesting a high degree of stability in those specific cases.[3] However, the potential for rearrangement should always be considered, especially if unexpected results arise.

Troubleshooting Guide

Issue: An unknown peak appears in the analysis (NMR, LC-MS) of my purified dioxane carboxylic acid.
Possible Cause Diagnostic Steps Solution / Prevention
Isomerization to Lactone 1. Check Mass Spec: The impurity will have the same molecular weight as your starting material (it is an isomer).2. Analyze NMR: Look for the disappearance of the carboxylic acid proton (-OH) and changes in the chemical shifts of the ring protons. The formation of an ester linkage will significantly alter the electronic environment.3. Perform a Stability Test: Take a pure sample, dissolve it in a solvent like a dioxane/water mixture (10:1), and heat it to 50°C or 100°C for several hours. Monitor by NMR to see if the impurity peak grows, confirming temperature-induced isomerization.[1][2]Prevention: • Store the compound at low temperatures (-20°C).• Avoid heating during workup. Use room temperature evaporation or lyophilization if possible.• If the free acid is unstable, consider storing it as a stable salt (e.g., sodium or potassium salt) and liberating the free acid only immediately before use.[3]
Ring-Opening/Degradation 1. Check Mass Spec: Look for masses corresponding to hydrolyzed or fragmented products. For example, ring-opening could lead to the formation of a diol and a carboxylic acid fragment.2. Analyze NMR: Look for new peaks corresponding to linear ether or alcohol functionalities.Prevention: • Ensure all solvents and reagents are neutral. Avoid trace acid or base contamination.• Store under an inert atmosphere (Nitrogen or Argon) if sensitivity to air/moisture is suspected.
Quantitative Data on Isomerization (Analogous System)

The following data, derived from the study of oxetane-carboxylic acids which isomerize into lactones (including dioxanones), illustrates the effect of temperature and time. This serves as a model for what might be observed with unstable dioxane carboxylic acids.

Compound ClassConditionTimeExtent of IsomerizationReference
Unstable Oxetane-Carboxylic AcidRoom Temperature Storage1 Week~7%[1]
Unstable Oxetane-Carboxylic AcidRoom Temperature Storage1 Month~16%[1]
Unstable Oxetane-Carboxylic AcidRoom Temperature Storage1 Year100%[1]
Various Oxetane-Carboxylic AcidsHeating in dioxane/water (10:1) at 50°C12-48 hoursComplete Isomerization[1][2]
Various Oxetane-Carboxylic AcidsHeating in dioxane/water (10:1) at 100°C12 hoursComplete Isomerization[1][2]

Experimental Protocols

Protocol 1: Synthesis of Dioxane Carboxylic Acid via Saponification

This is a general procedure for obtaining the carboxylic acid from its corresponding ethyl or methyl ester.

  • Dissolution: Dissolve the ester (1.0 eq) in a suitable solvent mixture, such as methanol/water or dioxane/water.

  • Saponification: Add a solution of NaOH (1.5 to 2.0 eq) in water.

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS until the starting ester is consumed.

  • Workup (Caution):

    • Cool the reaction mixture in an ice bath.

    • Slowly add a pre-chilled aqueous solution of NaHSO₄ or dilute HCl (1M) to acidify the mixture to a pH of ~2-3. Crucially, maintain a low temperature throughout the acidification to minimize on-the-spot isomerization.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Isolation (Caution):

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Filter the solution.

    • Concentrate the solvent in vacuo on a rotary evaporator without external heating or with a water bath set to room temperature. High temperatures at this stage are a common cause of unintended isomerization.[1]

    • For maximum stability, store the resulting acid at or below -20°C.

Protocol 2: Controlled Isomerization for Product Identification

This protocol can be used to intentionally isomerize a sample of your dioxane carboxylic acid to confirm the identity of an unknown impurity.

  • Sample Prep: Dissolve a small amount (~10 mg) of the purified dioxane carboxylic acid in a 10:1 mixture of dioxane and water (e.g., 0.9 mL dioxane, 0.1 mL water) in an NMR tube or a small vial.

  • Initial Analysis: Acquire a baseline ¹H NMR spectrum at room temperature.

  • Heating: Heat the sample in a temperature-controlled oil bath or heating block at 50°C.

  • Monitoring: Acquire periodic ¹H NMR spectra (e.g., every 2-4 hours) to monitor the conversion of the acid to the new species.

  • Confirmation: If the new peaks in your heated sample match the impurity peaks from your stored sample, this confirms that the impurity is the isomerization product. For more aggressive isomerization, the temperature can be increased to 100°C.[1]

Visualizations

Proposed Mechanism of Isomerization

The isomerization is proposed to proceed through an intramolecular acid-catalyzed ring-opening mechanism. The carboxylic acid protonates one of the ether oxygens, activating the ring for nucleophilic attack by the carboxylate.

IsomerizationMechanism reactant Dioxane Carboxylic Acid (Acid Form) intermediate Intermediate (Protonated Ring, Nucleophilic Carboxylate) reactant->intermediate step1 Intramolecular Proton Transfer product Lactone Product (e.g., Dioxanone) intermediate->product step2 Nucleophilic Attack & Ring Opening step1->intermediate step2->product

Caption: Proposed mechanism for the self-catalyzed isomerization of a dioxane carboxylic acid.

Experimental Workflow: Troubleshooting Impurities

This diagram outlines the logical steps to diagnose and address the appearance of unexpected impurities in a sample of dioxane carboxylic acid.

TroubleshootingWorkflow start_node Impurity Detected in Dioxane Carboxylic Acid Sample check_mw Check MW of Impurity (e.g., via LC-MS) start_node->check_mw same_mw MW is IDENTICAL to Starting Material check_mw->same_mw  Yes diff_mw MW is DIFFERENT (Degradation/Side Product) check_mw->diff_mw  No test_isomerization Hypothesis: Isomerization Perform Controlled Heating Test (Protocol 2) same_mw->test_isomerization confirm_impurity Impurity Increases with Heat? test_isomerization->confirm_impurity is_isomer Confirmed: Impurity is a Lactone Isomer confirm_impurity->is_isomer  Yes not_isomer Not a Thermal Isomer (Investigate other causes) confirm_impurity->not_isomer  No solution Solution: - Store cold (-20°C) - Avoid heat in workup - Consider storing as salt is_isomer->solution

References

Technical Support Center: Alkylation of 1,3-Dioxane-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the alkylation of 1,3-Dioxane-2-carboxylic acid ethyl ester.

Troubleshooting Guide

Question: I am observing low to no conversion of my starting material. What are the potential causes and solutions?

Answer:

Low or no conversion in the alkylation of this compound is a common issue that can often be traced back to the deprotonation step. The acidity of the proton at the C-2 position is crucial for the reaction's success.

Possible Causes and Solutions:

  • Insufficiently Strong Base: The pKa of the C-2 proton, while activated, requires a strong base for complete deprotonation. Standard bases like sodium ethoxide may result in an unfavorable equilibrium.[1]

    • Solution: Employ a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA), Lithium Hexamethyldisilazide (LHMDS), or Sodium Hydride (NaH). LDA is often the base of choice for such transformations as it rapidly and irreversibly deprotonates the substrate at low temperatures.

  • Presence of Protic Impurities: Trace amounts of water or other protic solvents in the reaction mixture will quench the strong base, preventing the deprotonation of the ester.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum). Use freshly distilled, anhydrous solvents. Solvents like Tetrahydrofuran (THF) or Diethyl Ether should be dried over sodium/benzophenone ketyl.

  • Low Reaction Temperature: While deprotonation with strong bases is often performed at low temperatures (e.g., -78 °C) to minimize side reactions, the subsequent alkylation step may require warming to proceed at a reasonable rate.

    • Solution: After the addition of the base and formation of the enolate, allow the reaction mixture to slowly warm to room temperature or gently heat it after the addition of the alkylating agent, depending on the agent's reactivity.

Question: My reaction is producing significant side products. How can I improve the selectivity?

Answer:

The formation of side products can arise from the reactivity of the starting material, the base, or the alkylating agent.

Common Side Products and Mitigation Strategies:

  • Dialkylation: The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time, especially if an excess of base and alkylating agent is used.

    • Solution: Use a slight excess (1.05-1.1 equivalents) of a strong, non-nucleophilic base for complete mono-deprotonation. Then, add precisely one equivalent of the alkylating agent. Running the reaction at a lower temperature can also enhance selectivity for mono-alkylation.

  • Ring Opening/Decomposition: The 1,3-dioxane ring is an acetal, which is generally stable under basic conditions but can be sensitive to acidic conditions.[2][3] If the workup is too acidic, or if the alkylating agent can generate acidic byproducts, ring-opening may occur.

    • Solution: Maintain basic or neutral conditions throughout the reaction and workup. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) rather than a strong acid.

  • Base-Related Side Reactions: Nucleophilic bases like alkoxides can potentially attack the ester functionality, leading to transesterification if the alcohol corresponding to the base is different from the ester's alcohol.

    • Solution: Utilize sterically hindered, non-nucleophilic bases like LDA or LHMDS to avoid competitive nucleophilic attack on the carbonyl group.[1]

Frequently Asked Questions (FAQs)

Q1: What is a suitable base for the deprotonation of this compound?

A1: A strong, non-nucleophilic base is recommended. Lithium Diisopropylamide (LDA) is an excellent choice as it is very strong and sterically hindered, minimizing side reactions. Other suitable bases include Lithium Hexamethyldisilazide (LHMDS) and Sodium Hydride (NaH).

Q2: Which solvents are appropriate for this alkylation reaction?

A2: Anhydrous aprotic solvents are essential. Tetrahydrofuran (THF) is the most commonly used solvent for reactions involving LDA. Other options include diethyl ether or dioxane. Ensure the solvent is thoroughly dried before use.

Q3: What types of alkylating agents can be used?

A3: Active alkylating agents such as primary alkyl halides (e.g., iodides, bromides) and activated halides like benzyl bromide or allyl bromide are typically effective. Secondary halides may react more slowly and can lead to elimination side products. Tertiary halides are generally not suitable due to steric hindrance and a high propensity for elimination.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A sample can be taken from the reaction, quenched, and spotted on a TLC plate alongside the starting material to check for its consumption and the appearance of a new, typically less polar, product spot.

Q5: What is the best procedure for quenching the reaction and isolating the product?

A5: The reaction should be quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature. This protonates the enolate and neutralizes any remaining strong base without creating highly acidic conditions that could damage the dioxane ring.[2] The product can then be extracted into an organic solvent, dried, and purified, typically by column chromatography.

Illustrative Reaction Parameters

The following table summarizes typical, illustrative conditions and expected outcomes for the alkylation of this compound with various alkylating agents. Note that yields are highly dependent on specific reaction conditions and substrate purity.

Alkylating Agent (R-X)Base (1.1 eq.)SolventTemperature (°C)Reaction Time (h)Expected Yield
Methyl Iodide (CH₃I)LDATHF-78 to 02 - 485 - 95%
Ethyl Bromide (CH₃CH₂Br)LDATHF-78 to 254 - 680 - 90%
Benzyl Bromide (BnBr)LHMDSTHF-78 to 252 - 490 - 98%
Allyl Bromide (CH₂=CHCH₂Br)LDATHF-78 to 03 - 588 - 96%
Isopropyl Iodide ((CH₃)₂CHI)LDATHF-40 to 2512 - 2440 - 60%

Detailed Experimental Protocol: Alkylation with Methyl Iodide

This protocol describes a general procedure for the mono-methylation of this compound.

Reagents:

  • Diisopropylamine (1.1 eq.)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq.)

  • This compound (1.0 eq.)

  • Methyl Iodide (1.05 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine, followed by the slow, dropwise addition of n-BuLi. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.

  • Deprotonation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add a solution of this compound in anhydrous THF via a syringe. Stir the resulting mixture at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-methyl-1,3-dioxane-2-carboxylic acid ethyl ester.

Visualizations

References

Technical Support Center: Synthesis of Ethyl 1,3-Dioxane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of ethyl 1,3-dioxane-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing ethyl 1,3-dioxane-2-carboxylate?

A1: The most prevalent method is the acid-catalyzed acetalization reaction between 1,3-propanediol and an ethyl glyoxylate equivalent (such as ethyl 2,2-diethoxyacetate). This reaction is typically performed in a solvent that allows for the removal of the alcohol byproduct (ethanol) to drive the reaction to completion.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The acetalization reaction is an equilibrium. Ensure you are effectively removing the ethanol or water byproduct, for instance by using a Dean-Stark apparatus or molecular sieves.

  • Catalyst issues: The acid catalyst may be inactive or used in an insufficient amount. Conversely, too much acid can lead to side reactions or product degradation.

  • Product decomposition: Ethyl 1,3-dioxane-2-carboxylate is sensitive to acid.[1] Prolonged exposure to acidic conditions, especially at elevated temperatures, can cause the dioxane ring to open. It is crucial to neutralize the acid catalyst before purification by distillation.[2]

  • Impure starting materials: Ensure your 1,3-propanediol and ethyl glyoxylate source are of high purity and dry.

Q3: The final product appears impure or discolored after distillation. What should I do?

A3: Discoloration or impurity often indicates decomposition. This can occur if the reaction mixture is not neutralized before heating for distillation.[2] Temperatures above 190°C during distillation can also lead to decomposition.[3] Consider purifying via fractional distillation under reduced pressure to lower the required temperature or using column chromatography on silica gel for heat-sensitive batches.

Q4: Can I use a different acid catalyst for the reaction?

A4: Yes, various Brønsted and Lewis acids can be used. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and acidic resins like Amberlyst 15.[4][5] The choice of catalyst can impact reaction kinetics and the harshness of the conditions. Milder catalysts may require longer reaction times but can minimize side product formation.

Q5: How should I store the final product?

A5: Ethyl 1,3-dioxane-2-carboxylate should be stored in a cool, dry place. A refrigerator is a suitable storage location.[6] Given its lability to acid, it should be stored in a neutral environment, away from acidic vapors.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Issue 1: Low or No Product Formation

If you are experiencing low or no product formation, follow this decision tree to diagnose the problem.

G start Low / No Product check_reagents Verify purity and dryness of starting materials? start->check_reagents check_catalyst Check catalyst activity and concentration? check_reagents->check_catalyst Yes impure_reagents Action: Purify/dry reagents or use new stock. check_reagents->impure_reagents No check_equilibrium Is byproduct (EtOH/H2O) being effectively removed? check_catalyst->check_equilibrium Yes bad_catalyst Action: Use fresh catalyst. Optimize concentration. check_catalyst->bad_catalyst No equilibrium_issue Action: Use Dean-Stark trap, molecular sieves, or vacuum. check_equilibrium->equilibrium_issue No success Problem Resolved check_equilibrium->success Yes impure_reagents->start bad_catalyst->start equilibrium_issue->start

Caption: Troubleshooting workflow for low product yield.

Issue 2: Product Decomposition During Workup or Purification

1,3-dioxanes are generally stable in basic or neutral conditions but are labile towards acids.[1] If you suspect decomposition, consider the following:

  • Neutralization: Before any heating or distillation, the acidic catalyst must be neutralized. This can be done by washing the reaction mixture with a mild base like sodium bicarbonate solution or by adding a solid base like sodium carbonate and filtering.[2]

  • Temperature Control: Distill under reduced pressure to lower the boiling point and minimize thermal stress on the product. Avoid oil bath temperatures exceeding 170°C.[3]

  • Alternative Purification: If the product is highly sensitive, consider purification by column chromatography instead of distillation.

Experimental Protocols

Synthesis of Ethyl 1,3-Dioxane-2-Carboxylate via Transacetalization

This protocol is a representative method based on the acid-catalyzed reaction of 1,3-propanediol with ethyl 2,2-diethoxyacetate.

Materials:

  • 1,3-Propanediol

  • Ethyl 2,2-diethoxyacetate

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar.

  • Charging Reactants: To the flask, add 1,3-propanediol (1.0 eq), ethyl 2,2-diethoxyacetate (1.1 eq), and toluene (approx. 2 mL per gram of diol).

  • Catalyst Addition: Add p-TsOH monohydrate (0.01-0.02 eq).

  • Reaction: Heat the mixture to reflux. The toluene-ethanol azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more ethanol is collected (typically 2-4 hours).

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Workup: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield pure ethyl 1,3-dioxane-2-carboxylate.

G cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Assemble flask with Dean-Stark trap charge Charge reactants, solvent, and catalyst setup->charge reflux Heat to reflux, collect ethanol charge->reflux neutralize Cool and neutralize with NaHCO3 wash reflux->neutralize dry Dry organic layer (MgSO4) neutralize->dry purify Filter, concentrate, and vacuum distill dry->purify product Pure Product purify->product

Caption: Experimental workflow for synthesis.

Data Presentation

Table 1: Reaction Conditions for 1,3-Dioxane Formation
ParameterConditionPurpose / CommentSource
Reactants 1,3-Diol & Aldehyde/OrthoesterFormation of the core 1,3-dioxane structure.[1][2]
Catalyst p-TsOH, H₂SO₄, Amberlyst 15Acid catalyst required for the acetalization reaction.[2][4][5]
Solvent Toluene, DichloromethaneToluene is ideal for azeotropic removal of byproducts.[5][7]
Temperature 20°C to 80°C (Reflux)Temperature depends on solvent and reaction rate. Higher temperatures can cause decomposition.[2]
Byproduct Removal Dean-Stark ApparatusCrucial for driving the reaction equilibrium towards the product.[4]
Table 2: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₇H₁₂O₄[8]
Molecular Weight 160.17 g/mol [8]
Physical Form Solid[6]
IUPAC Name ethyl 1,3-dioxane-2-carboxylate[8]
CAS Number 90392-05-5[6][8]

References

Minimizing byproducts in reactions with "1,3-Dioxane-2-carboxylic acid ethyl ester"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dioxane-2-carboxylic acid ethyl ester. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during common reactions with this compound.

Issue 1: Low Yield of 1,3-Dioxane-2-carboxylic acid after Hydrolysis

Symptoms:

  • Low isolated yield of the desired carboxylic acid.

  • Presence of unexpected byproducts in NMR or GC-MS analysis.

  • Difficulty in purification.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Hydrolysis - Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material. - Increase Temperature: Gently heating the reaction mixture can accelerate the hydrolysis. However, be cautious as excessive heat can lead to degradation. - Use a Stronger Base: If using a weak base, consider switching to a stronger one like NaOH or KOH. Lithium hydroxide (LiOH) can also be effective, sometimes offering better results in mixed solvent systems like THF/water.
Ring Opening of the Dioxane Moiety - Avoid Harsh Acidic Conditions: The 1,3-dioxane ring is sensitive to strong acids, which can catalyze its hydrolysis to 1,3-propanediol and other byproducts. If acidic workup is necessary, use a mild acid and maintain a low temperature. - Favor Basic Hydrolysis: Saponification under basic conditions is generally preferred as the dioxane ring is more stable.
Transesterification - Use a Non-Alcoholic Solvent: If performing the hydrolysis in the presence of an alcohol other than ethanol (e.g., methanol), transesterification can occur, leading to the formation of the corresponding methyl ester. Use a non-alcoholic solvent like THF or dioxane.
Product Isolation Issues - Proper Acidification: During workup, ensure the aqueous layer is acidified sufficiently (pH ~2-3) to fully protonate the carboxylate and facilitate extraction into an organic solvent. - Thorough Extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the carboxylic acid.
Issue 2: Formation of Impurities during LiAlH₄ Reduction to 1,3-Dioxane-2-methanol

Symptoms:

  • The presence of multiple spots on a TLC plate after the reaction.

  • Complex NMR spectrum of the crude product.

  • Low yield of the desired alcohol.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Reduction - Ensure Anhydrous Conditions: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used. - Sufficient Reagent: Use a sufficient excess of LiAlH₄ (typically 1.5-2 equivalents) to ensure complete reduction of the ester.
Formation of Aluminum Salt Emulsions during Workup - Fieser Workup: Employ the Fieser workup procedure to quench the reaction and precipitate the aluminum salts, which can then be easily filtered off. For every 'x' g of LiAlH₄ used, cautiously add x mL of water, followed by x mL of 15% NaOH solution, and finally 3x mL of water. Stir vigorously until a white precipitate forms. - Use of Drying Agents: Adding anhydrous sodium sulfate or magnesium sulfate can help to break up emulsions.
Ring Opening - Careful Quenching: While the dioxane ring is generally stable to basic and reductive conditions, a vigorous and exothermic quench can lead to localized areas of high temperature and potentially side reactions. Perform the quench at a low temperature (e.g., 0 °C).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the hydrolysis of this compound?

A1: The most common byproducts depend on the reaction conditions:

  • Acidic Hydrolysis: Ring-opening of the 1,3-dioxane ring can occur under strong acidic conditions, leading to the formation of 1,3-propanediol, glyoxylic acid (which may further decompose), and ethanol.

  • Basic Hydrolysis (Saponification): This method is generally cleaner. However, if an alcohol other than ethanol is used as a solvent, transesterification can be a significant side reaction, yielding the corresponding ester of that alcohol. For instance, using methanol as a solvent can result in the formation of methyl 1,3-dioxane-2-carboxylate. Incomplete hydrolysis will leave unreacted starting material.

Q2: How can I monitor the progress of the hydrolysis reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting ester from the product acid. The carboxylic acid will typically have a lower Rf value than the ester. Staining with an appropriate indicator, such as potassium permanganate, can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) can be employed.

Q3: What is the recommended workup procedure for the LiAlH₄ reduction of this compound?

A3: A standard and effective method is the Fieser workup. After the reaction is complete, cool the reaction mixture to 0 °C and slowly and sequentially add:

  • Water

  • A 15% aqueous solution of sodium hydroxide

  • More water

The amounts to be added are relative to the amount of LiAlH₄ used (see the troubleshooting guide above for ratios). This procedure results in the formation of granular aluminum salts that can be easily removed by filtration, simplifying the purification of the desired 1,3-dioxane-2-methanol.

Q4: Can I use sodium borohydride (NaBH₄) to reduce this compound?

A4: No, sodium borohydride is generally not a strong enough reducing agent to reduce esters to alcohols. Lithium aluminum hydride (LiAlH₄) is the preferred reagent for this transformation.

Experimental Protocols

Protocol 1: Basic Hydrolysis (Saponification) of this compound

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add an aqueous solution of NaOH (1.5 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with ethyl acetate to remove any unreacted starting material or neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1,3-Dioxane-2-carboxylic acid.

Protocol 2: Reduction of this compound with LiAlH₄

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Cool the mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of:

    • Water (x mL, where x = grams of LiAlH₄ used)

    • 15% NaOH (aq) (x mL)

    • Water (3x mL)

  • Stir the resulting mixture vigorously for 30 minutes or until a white granular precipitate forms.

  • Add anhydrous MgSO₄ and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield 1,3-dioxane-2-methanol.

Visualizations

Hydrolysis_Byproducts Ethyl 1,3-dioxane-2-carboxylate Ethyl 1,3-dioxane-2-carboxylate 1,3-Dioxane-2-carboxylic acid 1,3-Dioxane-2-carboxylic acid Ethyl 1,3-dioxane-2-carboxylate->1,3-Dioxane-2-carboxylic acid Desired Product (Basic Hydrolysis) Ring-Opened Products Ring-Opened Products Ethyl 1,3-dioxane-2-carboxylate->Ring-Opened Products Side Reaction (Strong Acid) Transesterified Ester Transesterified Ester Ethyl 1,3-dioxane-2-carboxylate->Transesterified Ester Side Reaction (Alcohol Solvent)

Caption: Potential reaction pathways in the hydrolysis of ethyl 1,3-dioxane-2-carboxylate.

Reduction_Workflow cluster_reaction Reaction cluster_workup Workup Start Ethyl 1,3-dioxane-2-carboxylate Reagent LiAlH4 in THF Product_intermediate Aluminum Alkoxide Complex Reagent->Product_intermediate Reduction Quench Sequential addition of H2O, NaOH(aq), H2O Product_intermediate->Quench Filtration Filter off Aluminum Salts Quench->Filtration Isolation Concentrate Filtrate Filtration->Isolation Final_Product 1,3-Dioxane-2-methanol Isolation->Final_Product

Caption: Experimental workflow for the LiAlH₄ reduction.

Technical Support Center: 1,3-Dioxane-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of "1,3-Dioxane-2-carboxylic acid ethyl ester" (CAS No. 90392-05-5).

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is generally stable under neutral or weakly alkaline conditions.[1] However, it is susceptible to hydrolysis under acidic conditions, which can lead to the opening of the dioxane ring.[1]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a refrigerator. The container should be tightly sealed and kept in a dry, cool, and well-ventilated place.[2]

Q3: What are the visible signs of decomposition?

A3: Decomposition, primarily through hydrolysis, may not be immediately visible. However, the presence of a vinegar-like or acidic odor could indicate the formation of carboxylic acid byproducts. Cloudiness or the formation of precipitates in the liquid may also suggest degradation.

Q4: Is this compound compatible with common laboratory solvents?

A4: Yes, it is readily soluble in common organic solvents such as ethanol, ether, and dichloromethane. It has slight solubility in water.[1]

Q5: What are the primary hazards associated with this compound?

A5: According to available safety data, this compound may cause an allergic skin reaction (H317) and serious eye irritation (H319). It is important to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

Troubleshooting Guides

Issue 1: Unexpected Reaction Outcome - Ring Opening
  • Question: My reaction produced a diol and an aldehyde instead of the expected product. What could be the cause?

  • Answer: The 1,3-dioxane ring is sensitive to acidic conditions.[1] The presence of acid, even in catalytic amounts, can catalyze the hydrolysis of the cyclic acetal, leading to ring-opening and the formation of 1,3-propanediol and ethyl glyoxylate.

    • Troubleshooting Steps:

      • Check pH: Ensure all reagents and solvents are neutral or slightly basic.

      • Use Acid Scavengers: If acidic byproducts are generated during the reaction, consider adding a non-nucleophilic base, such as proton sponge or a hindered amine, to neutralize the acid in situ.

      • Anhydrous Conditions: Minimize the presence of water, as it is a key reagent in the hydrolysis reaction.

Issue 2: Low Yield or Incomplete Reaction
  • Question: My reaction is sluggish or gives a low yield. What are some potential reasons?

  • Answer: Several factors could contribute to low reactivity. The steric hindrance of the dioxane ring might slow down reactions at the ester group. Additionally, the purity of the starting material and the reaction conditions play a crucial role.

    • Troubleshooting Steps:

      • Verify Purity: Confirm the purity of your this compound using techniques like NMR or GC-MS. Impurities could inhibit the reaction.

      • Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. Monitor for any signs of decomposition.

      • Optimize Catalyst: If using a catalyst, screen different catalysts or adjust the catalyst loading.

      • Extend Reaction Time: Some reactions may require longer periods to reach completion. Monitor the reaction progress by TLC or another suitable analytical method.

Issue 3: Ester Hydrolysis During Work-up
  • Question: I am isolating my product, and it appears the ethyl ester is being hydrolyzed to the corresponding carboxylic acid. How can I prevent this?

  • Answer: Aqueous acidic conditions during the work-up are the most likely cause of ester hydrolysis.

    • Troubleshooting Steps:

      • Neutral or Basic Wash: Use a mild basic solution, such as saturated sodium bicarbonate, for aqueous washes to neutralize any residual acid.

      • Minimize Contact Time: Reduce the time your compound is in contact with aqueous layers.

      • Anhydrous Work-up: If possible, perform a non-aqueous work-up.

      • Temperature Control: Keep the temperature low during the work-up to minimize the rate of hydrolysis.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 90392-05-5[1][3][4][]
Molecular Formula C₇H₁₂O₄[3][4][]
Molecular Weight 160.17 g/mol [4][]
Appearance Colorless to light yellow liquid[1]
Boiling Point 210-212 °C (at normal pressure)[1]
85-87 °C (at 10 mmHg)[1]
Freezing Point Approx. -10 °C or below[1]
Solubility Soluble in ethanol, ether, dichloromethane; slightly soluble in water[1]

Table 2: Safety Information

Hazard StatementCodeDescriptionReference
GHS PictogramGHS07Exclamation Mark
Signal WordWarning
Hazard StatementsH317May cause an allergic skin reaction.
H319Causes serious eye irritation.
Precautionary StatementsP280Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Protocol 1: Example Procedure for Acid-Catalyzed Hydrolysis

This protocol describes the complete hydrolysis of both the ester and the dioxane ring.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of water and a co-solvent like dioxane or THF.

  • Acid Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid (e.g., 0.1-0.2 eq).

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the resulting 1,3-propanediol and ethyl glyoxylate (or its hydrolysis products) by appropriate methods, such as distillation or chromatography.

Protocol 2: Example Procedure for Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of the ethyl ester to a primary alcohol.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq) in anhydrous diethyl ether or THF in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the suspension in an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of ethyl acetate, followed by the cautious addition of water and then a 15% aqueous solution of sodium hydroxide.

  • Work-up:

    • Filter the resulting precipitate (aluminum salts) and wash it thoroughly with ether or THF.

    • Combine the filtrate and washes, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting (1,3-Dioxan-2-yl)methanol by distillation or column chromatography.

Mandatory Visualizations

Stability_Pathway Start 1,3-Dioxane-2-carboxylic acid ethyl ester Neutral Neutral Conditions (Stable) Start->Neutral Basic Weakly Basic Conditions (Stable) Start->Basic Acidic Acidic Conditions (H₂O) Start->Acidic Hydrolysis Ring Opening & Ester Hydrolysis Acidic->Hydrolysis Leads to Products 1,3-Propanediol + Glyoxylic Acid + Ethanol Hydrolysis->Products

Caption: Chemical stability of this compound under different conditions.

Troubleshooting_Workflow Start Unexpected Experimental Outcome CheckReaction Identify the unexpected product(s) Start->CheckReaction RingOpening Ring-opened products observed (diol, aldehyde) CheckReaction->RingOpening Yes EsterHydrolysis Carboxylic acid observed CheckReaction->EsterHydrolysis Yes LowYield Low yield or incomplete reaction CheckReaction->LowYield No CheckAcid Check for acidic contaminants/reagents RingOpening->CheckAcid CheckWorkup Review work-up procedure for acidity EsterHydrolysis->CheckWorkup CheckPurity Verify starting material purity LowYield->CheckPurity OptimizeConditions Optimize reaction conditions (temp, time) CheckPurity->OptimizeConditions

Caption: Troubleshooting workflow for common experimental issues.

References

Validation & Comparative

Confirming the Structure of 1,3-Dioxane-2-carboxylic acid ethyl ester via ¹H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data to confirm the structure of "1,3-Dioxane-2-carboxylic acid ethyl ester." By comparing its expected spectral features with those of analogous compounds, researchers can confidently verify the synthesis and purity of this heterocyclic ester. This document outlines the expected ¹H NMR data, a detailed experimental protocol for acquiring the spectrum, and a logical workflow for structural confirmation.

¹H NMR Data Comparison

To elucidate the structure of this compound, a comparison of its expected ¹H NMR chemical shifts with those of structurally similar molecules is invaluable. The table below summarizes the predicted data for the target molecule alongside experimental data for relevant analogues: 1,3-Dioxane and Ethyl tetrahydropyran-2-carboxylate. The latter serves as a close model for the environment of the proton at the 2-position and the ethyl ester group.

Compound Proton Assignment Expected/Observed Chemical Shift (δ, ppm) Multiplicity Integration
This compound H-2 (methine)~4.9 - 5.1Singlet (s)1H
(Predicted)H-4, H-6 (axial & equatorial)~3.8 - 4.2Multiplet (m)4H
H-5 (axial & equatorial)~1.5 - 2.0Multiplet (m)2H
-OCH₂CH₃ (methylene)~4.2Quartet (q)2H
-OCH₂CH₃ (methyl)~1.3Triplet (t)3H
1,3-Dioxane H-2 (methylene)4.85Singlet (s)2H
(Reference Compound)H-4, H-6 (methylene)3.91Triplet (t)4H
H-5 (methylene)1.78Quintet (quin)2H
Ethyl tetrahydropyran-2-carboxylate H-2 (methine)~4.2Doublet of doublets (dd)1H
(Structural Analogue)Ring Protons~1.5 - 2.0, ~3.5 - 4.0Multiplets (m)8H
-OCH₂CH₃ (methylene)~4.2Quartet (q)2H
-OCH₂CH₃ (methyl)~1.3Triplet (t)3H

Analysis of Expected Spectrum for this compound:

  • H-2 Proton: The proton at the 2-position is expected to be a singlet and significantly downfield due to the deshielding effect of the two adjacent oxygen atoms and the ester group. Its chemical shift is predicted to be slightly upfield from the H-2 protons of unsubstituted 1,3-dioxane.

  • H-4 and H-6 Protons: These protons, adjacent to the ring oxygens, will appear as a complex multiplet further downfield compared to the H-5 protons.

  • H-5 Protons: The methylene protons at the 5-position are in a more aliphatic environment and will therefore be found at a higher field (further upfield).

  • Ethyl Ester Protons: The ethyl group will give rise to a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), a characteristic pattern for an ethyl ester.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the preparation and analysis of a small organic molecule like this compound by ¹H NMR spectroscopy.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound into a clean, dry vial.
  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum.
  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.
  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.
  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks.
  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR, 8 to 16 scans are typically sufficient.
  • Acquire the free induction decay (FID) data.

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive phase.
  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
  • Integrate the peaks to determine the relative number of protons for each signal.
  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the obtained ¹H NMR data.

G Workflow for ¹H NMR Based Structural Confirmation cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structural Elucidation cluster_3 Final Verification A Prepare Sample in Deuterated Solvent B Acquire ¹H NMR Spectrum A->B C Process Spectrum (FT, Phasing, Referencing) B->C D Analyze Chemical Shifts C->D E Analyze Integration C->E F Analyze Multiplicity (Splitting Patterns) C->F G Assign Signals to Protons in Proposed Structure D->G E->G F->G H Compare with Data of Analogous Compounds G->H I Confirm Structure of this compound H->I J Structure Confirmed I->J

Caption: A flowchart illustrating the process of confirming a chemical structure using ¹H NMR spectroscopy.

A Comparative Guide: 1,3-Dioxane-2-carboxylic acid ethyl ester vs. 1,3-Dioxolane Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical scaffolds and protecting groups is a critical decision that influences synthetic efficiency, stability, and the biological activity of target molecules. Among the diverse heterocyclic systems available, 1,3-dioxanes and 1,3-dioxolanes are widely utilized as both synthetic intermediates and key structural motifs in bioactive compounds. This guide provides an objective comparison between "1,3-Dioxane-2-carboxylic acid ethyl ester" and its corresponding 1,3-dioxolane derivatives, offering insights into their synthesis, stability, and potential biological applications.

Introduction to 1,3-Dioxanes and 1,3-Dioxolanes

1,3-Dioxanes and 1,3-dioxolanes are cyclic acetals or ketals formed by the reaction of a carbonyl compound with a 1,3-diol (for dioxanes) or a 1,2-diol (for dioxolanes). These structures are prevalent in natural products and have been extensively used as protecting groups for aldehydes and ketones due to their stability under basic and nucleophilic conditions and their susceptibility to acidic cleavage.[1] The five-membered ring of 1,3-dioxolanes and the six-membered ring of 1,3-dioxanes confer different conformational and reactivity characteristics, which are central to their differential application in synthesis.

Synthesis and Yield Comparison

The synthesis of both "this compound" and its 1,3-dioxolane analog, "ethyl 1,3-dioxolane-2-carboxylate," typically involves the acid-catalyzed acetalization of ethyl glyoxylate with 1,3-propanediol and ethylene glycol, respectively. The reaction is generally reversible and driven to completion by the removal of water.

General Synthesis Workflow:

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Ethyl_Glyoxylate Ethyl Glyoxylate Dioxane_Ester 1,3-Dioxane-2-carboxylic acid ethyl ester Ethyl_Glyoxylate->Dioxane_Ester with 1,3-Propanediol Dioxolane_Ester ethyl 1,3-dioxolane-2-carboxylate Ethyl_Glyoxylate->Dioxolane_Ester with 1,2-Ethanediol Diol 1,3-Propanediol or 1,2-Ethanediol Diol->Dioxane_Ester Diol->Dioxolane_Ester Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Dioxane_Ester Catalyst->Dioxolane_Ester Solvent Solvent (e.g., Toluene) Solvent->Dioxane_Ester Solvent->Dioxolane_Ester Water_Removal Water Removal (Dean-Stark) Water_Removal->Dioxane_Ester Water_Removal->Dioxolane_Ester

Caption: General workflow for the synthesis of dioxane and dioxolane esters.

Experimental Protocols:

General Procedure for the Synthesis of 1,3-Dioxolane Derivatives: [2] A mixture of an aldehyde (1.0 mmol), trimethyl orthoformate (1.0 mmol), an acid catalyst (e.g., montmorillonite K10, 300 mg), and a suitable solvent (e.g., sodium-dried toluene, 20.0 mL) is placed in a round-bottom flask fitted with a Dean-Stark apparatus and stirred for one hour. The diol (2.0 mmol) is then added, and the mixture is refluxed for a specified time with the removal of the alcohol byproduct (e.g., methanol). The reaction progress is monitored by TLC. After cooling, the catalyst is removed by filtration. The reaction mixture is washed with solid sodium bicarbonate and water. The organic layer is dried over magnesium sulfate, and the solvent is evaporated under reduced pressure. The final product is purified by flash chromatography.

Note: This is a general procedure; specific conditions for ethyl glyoxylate would need to be optimized.

Compound ClassReactantsTypical CatalystReported Yields (for related structures)Reference
1,3-Dioxane Derivatives Carbonyl Compound + 1,3-DiolBrønsted or Lewis AcidGenerally good to excellent[1]
1,3-Dioxolane Derivatives Carbonyl Compound + 1,2-DiolBrønsted or Lewis Acid45-93%[2]

Stability and Reactivity: A Key Differentiator

The primary difference in the application of 1,3-dioxanes and 1,3-dioxolanes as protecting groups lies in their relative stability to acidic hydrolysis. Generally, 1,3-dioxolanes are more susceptible to acid-catalyzed cleavage than their 1,3-dioxane counterparts.[3] This difference in stability allows for selective deprotection in complex molecules containing both types of protecting groups.

The hydrolysis of cyclic acetals proceeds via a protonated intermediate, followed by ring opening to form a resonance-stabilized oxocarbenium ion. The greater stability of the six-membered ring in the chair conformation is thought to contribute to the slower rate of hydrolysis for 1,3-dioxanes compared to the more strained five-membered ring of 1,3-dioxolanes.

Acid-Catalyzed Hydrolysis Mechanism:

Acetal Cyclic Acetal (Dioxane or Dioxolane) Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal + H+ Oxocarbenium_Ion Oxocarbenium Ion + Diol Protonated_Acetal->Oxocarbenium_Ion - Diol Hemiacetal Hemiacetal Oxocarbenium_Ion->Hemiacetal + H2O Carbonyl_and_Diol Carbonyl Compound + Diol Hemiacetal->Carbonyl_and_Diol - H+

Caption: General mechanism of acid-catalyzed hydrolysis of cyclic acetals.

While specific kinetic data for the hydrolysis of "this compound" and "ethyl 1,3-dioxolane-2-carboxylate" are not available in the provided literature, studies on related structures have established the general trend of higher stability for the six-membered ring systems.

Biological Activity

Both 1,3-dioxane and 1,3-dioxolane moieties are found in a variety of biologically active compounds. The heterocyclic ring can influence the molecule's conformation, lipophilicity, and interactions with biological targets.

Several studies have demonstrated the antimicrobial properties of 1,3-dioxolane derivatives. For example, a series of novel 1,3-dioxolanes synthesized from salicylaldehyde exhibited significant antibacterial activity against S. aureus, S. epidermidis, E. faecalis, and P. aeruginosa, as well as antifungal activity against C. albicans.[2] The minimum inhibitory concentrations (MICs) for some of these compounds were in the range of 156 to 1250 µg/mL.[4]

While there is less specific data available in the provided search results for the antimicrobial activity of simple 1,3-dioxane esters, the 1,3-dioxane scaffold is present in numerous bioactive natural products and synthetic drugs.[3] The choice between a dioxane and a dioxolane ring can therefore be a critical aspect of structure-activity relationship (SAR) studies in drug discovery.

Compound ClassReported Biological Activities of DerivativesExample OrganismsReference
1,3-Dioxane Derivatives Antiviral, Antitumor, Antibacterial(General)[3]
1,3-Dioxolane Derivatives Antibacterial, Antifungal, Antiviral, AntineoplasticS. aureus, C. albicans[2][4]

Conclusion

The choice between "this compound" and a corresponding 1,3-dioxolane derivative in a synthetic strategy depends on the specific requirements of the target molecule and the overall synthetic plan.

  • For use as a more robust protecting group , the 1,3-dioxane derivative is generally preferred due to its greater stability towards acidic hydrolysis.

  • For applications requiring milder deprotection conditions or where differential deprotection is necessary , the 1,3-dioxolane derivative offers a more labile alternative.

  • In the context of drug discovery , both scaffolds offer opportunities for developing novel bioactive compounds. The choice of the heterocyclic ring can significantly impact the pharmacological profile of the molecule, and both should be considered in SAR studies.

Further experimental studies directly comparing the synthesis, reactivity, and biological activities of "this compound" and "ethyl 1,3-dioxolane-2-carboxylate" would be highly valuable to the scientific community for making more informed decisions in their research and development endeavors.

References

A Comparative Analysis of the Stability of 1,3-Dioxane and Acyclic Acetal Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group is a critical decision that can significantly impact the outcome of a synthetic strategy. This guide provides an in-depth comparison of the stability of two commonly employed protecting groups for carbonyl functionalities: the cyclic 1,3-dioxane and acyclic acetals, supported by experimental data and detailed protocols.

The primary role of a protecting group is to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions during a chemical transformation elsewhere in the molecule. An ideal protecting group should be easy to introduce and remove, and stable to a wide range of reaction conditions. Acetals, in general, are stable to basic, nucleophilic, and reductive environments, making them excellent choices for protecting aldehydes and ketones. However, their stability under acidic conditions, which is the primary method for their removal, can vary significantly depending on their structure.

Relative Stability Under Acidic Conditions

The key differentiator between 1,3-dioxanes and acyclic acetals lies in their relative stability towards acid-catalyzed hydrolysis. It is a well-established principle in organic chemistry that cyclic acetals are generally more stable than their acyclic counterparts.[1] This increased stability is primarily attributed to entropic factors.

The acid-catalyzed hydrolysis of an acetal proceeds through a protonation step, followed by the formation of a resonance-stabilized oxonium ion intermediate. In the case of a cyclic acetal like a 1,3-dioxane, the cleavage of one C-O bond results in a hemiacetal intermediate where the alcohol and the carbonyl precursor are still tethered together. The reverse reaction, reformation of the acetal, is an intramolecular process, which is entropically favored and thus faster. Conversely, for an acyclic acetal, the cleavage of a C-O bond releases a free alcohol molecule. In a dilute aqueous acidic solution, the probability of the oxonium ion being attacked by a water molecule to complete the hydrolysis is much higher than it being recaptured by the released alcohol molecule, thus favoring deprotection.[1]

Quantitative Comparison of Hydrolysis Rates

While the qualitative trend of enhanced stability for cyclic acetals is widely accepted, quantitative data provides a more precise measure for comparison. A study by Fife and Jao investigated the hydrolysis rates of a series of substituted benzaldehyde diethyl acetals (acyclic) and their corresponding 2-(substituted phenyl)-1,3-dioxolanes (cyclic, five-membered ring) in 50% dioxane-water at 30°C. The results consistently showed that the acyclic diethyl acetals hydrolyze approximately 30 to 35 times faster than the corresponding cyclic 1,3-dioxolanes.[1]

While this data pertains to 1,3-dioxolanes, the general principles of cyclic acetal stability suggest that 1,3-dioxanes (six-membered rings) would also exhibit significantly greater stability compared to their acyclic analogues. The chair conformation of the 1,3-dioxane ring minimizes steric strain, contributing to its thermodynamic stability.

The table below summarizes the second-order rate constants (kH+) for the acid-catalyzed hydrolysis of benzaldehyde diethyl acetal and 2-phenyl-1,3-dioxolane, illustrating the substantial difference in their reactivity.

CompoundProtecting Group TypekH+ (M⁻¹ sec⁻¹) in 50% Dioxane-Water at 30°CRelative Rate
Benzaldehyde diethyl acetalAcyclic Acetal1.12~32
2-Phenyl-1,3-dioxolaneCyclic Acetal (5-membered)0.0351

Data sourced from Fife, T. H.; Jao, L. K. J. Org. Chem. 1965, 30 (5), 1492–1495.[1]

Factors Influencing Acetal Stability

The stability of both 1,3-dioxane and acyclic acetal protecting groups is influenced by several factors, which are crucial for their selection in a synthetic route. The following diagram illustrates these relationships.

G Factors Influencing Acetal Stability Stability Acetal Stability (Resistance to Hydrolysis) Acyclic Acyclic Acetal Structure Structural Features Acyclic->Structure Cyclic Cyclic Acetal (e.g., 1,3-Dioxane) Cyclic->Structure Structure->Stability RingSize Ring Size (for Cyclic Acetals) Structure->RingSize Substituents Substituents Structure->Substituents Conditions Reaction Conditions Conditions->Stability AcidStrength Acid Strength Conditions->AcidStrength Temperature Temperature Conditions->Temperature Solvent Solvent Polarity Conditions->Solvent RingSize->Cyclic Influences strain Substituents->Acyclic Steric & electronic effects Substituents->Cyclic Steric & electronic effects AcidStrength->Stability Catalyzes hydrolysis Temperature->Stability Affects reaction rate Solvent->Stability Influences intermediate stability

Caption: Logical diagram illustrating the key factors that determine the stability of acetal protecting groups.

Experimental Protocols

To facilitate the reproducible evaluation of acetal stability, detailed experimental protocols for monitoring acid-catalyzed hydrolysis are provided below. These methods can be adapted for specific substrates and reaction conditions.

Experimental Workflow for Kinetic Analysis

G Experimental Workflow for Acetal Hydrolysis Kinetics Start Start Prep Prepare Acetal Solution (in appropriate solvent) Start->Prep Acid Prepare Acidic Solution (e.g., HCl in D2O for NMR) Start->Acid Mix Mix Solutions & Start Timer Prep->Mix Acid->Mix Monitor Monitor Reaction Progress (NMR, GC-MS, or UV-Vis) Mix->Monitor Data Collect Data at Time Intervals Monitor->Data Data->Monitor Continue until reaction is complete Analyze Analyze Data (Calculate rate constant) Data->Analyze End End Analyze->End

Caption: A generalized workflow for conducting kinetic studies of acetal hydrolysis.

Monitoring by ¹H NMR Spectroscopy

Objective: To determine the rate of hydrolysis by monitoring the disappearance of a reactant peak and the appearance of a product peak in the ¹H NMR spectrum over time.

Materials:

  • Acetal of interest

  • Deuterated solvent (e.g., D₂O, CD₃CN)

  • Acid catalyst (e.g., HCl, DCl)

  • Internal standard (optional, for quantitative analysis, e.g., trimethylsilyl propionate - TSP)

  • NMR spectrometer and tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the acetal in a deuterated solvent (e.g., 10 mg of acetal in 0.5 mL of CD₃CN).

    • Prepare a stock solution of the acid catalyst in D₂O (e.g., 0.1 M HCl in D₂O).

  • Reaction Initiation:

    • Transfer a known volume of the acetal stock solution to an NMR tube.

    • If using an internal standard, add a known amount to the NMR tube.

    • Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).

    • Inject a known volume of the acid catalyst solution into the NMR tube, mix quickly, and immediately start acquiring spectra at regular time intervals.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra over the course of the reaction. The time interval between spectra will depend on the reaction rate.

  • Data Analysis:

    • Integrate a characteristic peak of the starting acetal and a characteristic peak of the aldehyde or ketone product in each spectrum.

    • Plot the natural logarithm of the acetal concentration (or peak integral) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).

Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the rate of hydrolysis by quantifying the concentration of the acetal and/or the carbonyl product at different time points.

Materials:

  • Acetal of interest

  • Solvent for reaction (e.g., aqueous dioxane)

  • Acid catalyst (e.g., HCl)

  • Quenching solution (e.g., saturated NaHCO₃ solution)

  • Extraction solvent (e.g., diethyl ether, dichloromethane)

  • Internal standard (for quantitative analysis, e.g., a stable compound with a different retention time)

  • GC-MS instrument

Procedure:

  • Reaction Setup:

    • In a thermostated reaction vessel, dissolve the acetal in the reaction solvent.

    • Add the acid catalyst to initiate the reaction and start a timer.

  • Sampling and Quenching:

    • At specific time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., saturated NaHCO₃) and the internal standard in an extraction solvent.

  • Sample Preparation for GC-MS:

    • Shake the vial vigorously to extract the organic components.

    • Separate the organic layer and dry it over an anhydrous salt (e.g., Na₂SO₄).

    • Transfer the dried organic layer to a GC vial.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS.

    • Develop a suitable temperature program to separate the acetal, the carbonyl product, and the internal standard.

    • Use the mass spectrometer to identify and quantify the peaks based on their retention times and mass spectra.

  • Data Analysis:

    • Construct a calibration curve for the acetal and the carbonyl product using the internal standard.

    • Determine the concentration of the acetal at each time point.

    • Plot the concentration of the acetal versus time and fit the data to the appropriate rate law to determine the rate constant.

Conclusion

References

Orthogonal Protection Strategies: A Comparative Guide to the Utility of 1,3-Dioxane Groups

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount. This guide provides a comprehensive comparison of 1,3-dioxane protecting groups against other common alternatives for hydroxyl functionalities, supported by experimental data and detailed protocols to inform the design of robust and efficient synthetic routes.

At the heart of complex molecule synthesis lies the concept of orthogonal protection, a strategy that employs a suite of protecting groups which can be removed under distinct conditions without affecting others within the same molecule.[1] This allows for the selective unmasking and reaction of specific functional groups, a critical capability in the synthesis of intricate natural products and pharmaceuticals. The 1,3-dioxane group, a cyclic acetal, serves as a reliable and versatile protecting group for 1,3-diols, offering a distinct stability profile that can be leveraged for orthogonal strategies.

Comparative Stability of Hydroxyl Protecting Groups

The selection of a protecting group hinges on its stability under a variety of reaction conditions. 1,3-Dioxanes, being acetals, are characteristically stable to basic, nucleophilic, and many oxidative and reductive conditions, but are readily cleaved under acidic conditions.[2][3] This profile contrasts with other popular hydroxyl protecting groups such as silyl ethers (e.g., TBS), benzyl ethers (e.g., Bn), and esters (e.g., Ac), enabling a high degree of orthogonality.

Protecting GroupFormation ConditionsCleavage ConditionsStability Profile
1,3-Dioxane Catalytic acid (e.g., TsOH, CSA) with an aldehyde or ketoneAqueous acid (e.g., HCl, AcOH, TFA)Stable to bases, nucleophiles, mild oxidants and reductants. Labile to acid.[2][3]
Silyl Ethers (e.g., TBS) Silyl chloride (e.g., TBSCl) with a base (e.g., imidazole)Fluoride sources (e.g., TBAF), or acidic conditionsStable to bases and a range of non-acidic reagents. Labile to fluoride ions and acid.[4][5]
Benzyl Ethers (e.g., Bn) Benzyl halide (e.g., BnBr) with a base (e.g., NaH)Hydrogenolysis (H₂, Pd/C) or strong acidsStable to a wide range of acidic and basic conditions, and many oxidizing/reducing agents. Labile to hydrogenolysis.[6]
Esters (e.g., Acetate) Acylating agent (e.g., Ac₂O, AcCl) with a base (e.g., pyridine)Basic hydrolysis (e.g., K₂CO₃, NaOH) or acidic hydrolysisStable to neutral and mildly acidic/basic conditions. Labile to strong acids and bases.

Key Takeaway: The unique acid lability of 1,3-dioxanes makes them ideal for orthogonal protection schemes where other groups, such as base-labile esters or fluoride-labile silyl ethers, need to remain intact. Conversely, the stability of 1,3-dioxanes to bases and hydrogenolysis conditions allows for the selective removal of esters and benzyl ethers in their presence.

Experimental Protocols

Precise and reproducible experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the formation and cleavage of a 1,3-dioxane protecting group, alongside common procedures for other protecting groups for comparison.

1,3-Dioxane Protection and Deprotection

Protection of a 1,3-Diol as a Benzylidene Acetal:

  • Procedure: To a solution of the 1,3-diol in an anhydrous, non-polar solvent such as toluene or dichloromethane, is added benzaldehyde dimethyl acetal (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a mild base (e.g., triethylamine), and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the protected diol.[7]

Acid-Catalyzed Deprotection of a 1,3-Dioxane:

  • Procedure: The 1,3-dioxane-protected compound is dissolved in a mixture of a protic solvent, such as methanol or a THF/water mixture. A catalytic amount of a strong acid, such as hydrochloric acid or trifluoroacetic acid, is added. The reaction is stirred at room temperature and monitored by TLC. Once the starting material is consumed, the reaction is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]

Comparative Protocols for Other Protecting Groups
Protecting GroupProtection ProtocolDeprotection Protocol
TBS Ether The alcohol is dissolved in anhydrous DMF, and imidazole (2 equivalents) and TBSCl (1.2 equivalents) are added. The reaction is stirred at room temperature until completion.The TBS-protected alcohol is dissolved in THF, and a solution of TBAF (1.1 equivalents) in THF is added. The reaction is stirred at room temperature until deprotection is complete.
Benzyl Ether The alcohol is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride (1.2 equivalents) is added portion-wise, followed by benzyl bromide (1.2 equivalents). The reaction is allowed to warm to room temperature and stirred until completion.The benzyl-protected alcohol is dissolved in ethanol or methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under an atmosphere of hydrogen gas until the reaction is complete.
Acetate Ester The alcohol is dissolved in pyridine and cooled to 0 °C. Acetic anhydride (1.5 equivalents) is added, and the reaction is stirred until completion.The acetate ester is dissolved in methanol, and a catalytic amount of potassium carbonate is added. The reaction is stirred at room temperature until hydrolysis is complete.

Orthogonal Protection in Action: A Synthetic Example

The power of orthogonal protection is best illustrated through its application in the total synthesis of complex molecules. A hypothetical synthetic sequence is presented below to demonstrate the selective removal of different protecting groups, including a 1,3-dioxane.

Caption: Orthogonal deprotection strategy.

This logical diagram illustrates how a molecule bearing four different hydroxyl protecting groups can be selectively deprotected. The 1,3-dioxane can be cleaved under acidic conditions without affecting the TBS, benzyl, or acetate groups. Similarly, the other protecting groups can be removed under their specific conditions while leaving the 1,3-dioxane intact.

Experimental Workflow for Orthogonal Deprotection

The following workflow outlines a general procedure for the selective deprotection of a silyl ether in the presence of a 1,3-dioxane, a common scenario in organic synthesis.

Experimental_Workflow cluster_0 Selective TBS Deprotection A Dissolve protected compound in anhydrous THF B Add TBAF solution (1M in THF) dropwise at 0°C A->B C Warm to room temperature and monitor by TLC B->C D Quench with saturated aq. NH4Cl C->D E Extract with EtOAc D->E F Dry organic layer (Na2SO4), filter, and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for selective TBS deprotection.

This workflow highlights the mild, non-acidic conditions used for silyl ether removal, which are orthogonal to the acid-labile 1,3-dioxane protecting group.

References

Efficacy of "1,3-Dioxane-2-carboxylic acid ethyl ester" as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate synthetic intermediates is a critical decision that profoundly impacts the efficiency, yield, and scalability of a synthetic route. This guide provides an in-depth comparison of ethyl 1,3-dioxane-2-carboxylate as a synthetic intermediate against its common alternatives, supported by experimental data and detailed protocols.

Ethyl 1,3-dioxane-2-carboxylate serves as a valuable building block in organic synthesis, primarily as a protected form of ethyl glyoxylate. Its six-membered dioxane ring offers distinct stability and reactivity profiles compared to other related structures. This guide will delve into these differences, providing a clear framework for choosing the optimal intermediate for a given synthetic challenge.

At a Glance: Key Performance Metrics

To facilitate a rapid and objective comparison, the following table summarizes key performance metrics for ethyl 1,3-dioxane-2-carboxylate and its common alternatives. The data presented is a synthesis of reported experimental values from various sources.

IntermediateTypical Yield (Protection)Stability (Acidic Hydrolysis)Key Applications
Ethyl 1,3-dioxane-2-carboxylate Good to ExcellentMore stable than 1,3-dioxolane analogProtection of glyoxylic acid, introduction of a hydroxymethylcarbonyl unit, diastereoselective reactions
Ethyl 1,3-dioxolane-2-carboxylate Good to ExcellentLess stable than 1,3-dioxane analogProtection of glyoxylic acid, more readily cleaved protecting group
Ethyl 1,3-dithiane-2-carboxylate Good to ExcellentStable to acidic and basic conditions, cleaved by oxidative or reductive methodsUmpolung reactivity (formyl anion equivalent), synthesis of ketones and aldehydes

In-Depth Comparison: Stability and Reactivity

The choice between a 1,3-dioxane, 1,3-dioxolane, or 1,3-dithiane protecting group for a glyoxylate moiety hinges on the desired stability and subsequent reactivity.

1,3-Dioxanes vs. 1,3-Dioxolanes: The six-membered 1,3-dioxane ring is generally more stable to acidic hydrolysis than the five-membered 1,3-dioxolane ring.[1][2] This increased stability can be advantageous in multi-step syntheses where the protecting group must withstand various acidic reagents. However, if facile deprotection is a priority, the corresponding 1,3-dioxolane may be the preferred choice. The relative rates of hydrolysis generally follow the order: aldehyde-derived 1,3-dioxolanes > ketone-derived 1,3-dioxanes > aldehyde-derived 1,3-dioxanes.[1]

Thioacetal Alternative (1,3-Dithiane): Ethyl 1,3-dithiane-2-carboxylate offers a distinct advantage in its umpolung reactivity.[3] The dithiane group renders the C2 proton acidic, allowing for deprotonation to form a nucleophilic acyl anion equivalent. This opens up a different set of synthetic possibilities, such as the synthesis of α-hydroxy ketones and other 1,2-dicarbonyl compounds.[3] Deprotection of the dithiane requires specific reagents such as mercury(II) salts or oxidative methods, offering orthogonality to the acid-labile acetals.[4]

Experimental Protocols

To provide practical guidance, detailed experimental protocols for key transformations are outlined below.

Synthesis of Ethyl 1,3-Dioxane-2-carboxylate

A common method for the synthesis of 1,3-dioxane derivatives involves the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol.

Procedure:

  • To a solution of diethyl malonate (0.5 mol) in a suitable solvent, add a formaldehyde source and a base to generate the bis-hydroxymethyl derivative.

  • React the resulting diol with an orthoformate ester in the presence of an acid catalyst.

  • A patent describes a process for preparing 5,5-disubstituted 1,3-dioxane derivatives where yields of up to 82% of theory were achieved.[5]

Reduction of Ethyl 1,3-Dioxane-2-carboxylate

The ester functionality can be selectively reduced to the corresponding alcohol.

Procedure using Lithium Aluminum Hydride (LiAlH₄):

  • In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of ethyl 1,3-dioxane-2-carboxylate in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ in diethyl ether via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with diethyl ether.

  • Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1,3-dioxane-2-methanol. The reduction of esters to alcohols with LiAlH₄ typically proceeds in high yield.[6]

Alkylation of the Enolate of Ethyl 1,3-Dioxane-2-carboxylate

The α-proton of the ester is acidic and can be removed to form an enolate, which can then be alkylated.[6]

Procedure:

  • To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, slowly add a solution of ethyl 1,3-dioxane-2-carboxylate in THF.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the desired alkyl halide (e.g., methyl iodide) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the α-alkylated product.

Synthetic Workflow and Logical Relationships

The utility of ethyl 1,3-dioxane-2-carboxylate is best illustrated in the context of a multi-step synthesis. The following diagram, rendered in DOT language, outlines a representative synthetic sequence where the dioxane acts as a protecting group for a glyoxylate moiety, enabling selective transformations on another part of the molecule.

synthetic_workflow cluster_start Starting Materials cluster_protection Protection cluster_modification Modification cluster_transformation Transformation cluster_deprotection Deprotection Diethyl Malonate Diethyl Malonate Ethyl 1,3-Dioxane-2-carboxylate Ethyl 1,3-Dioxane-2-carboxylate Diethyl Malonate->Ethyl 1,3-Dioxane-2-carboxylate Synthesis Formaldehyde Formaldehyde Formaldehyde->Ethyl 1,3-Dioxane-2-carboxylate Orthoformate Orthoformate Orthoformate->Ethyl 1,3-Dioxane-2-carboxylate Enolate Formation (LDA) Enolate Formation (LDA) Ethyl 1,3-Dioxane-2-carboxylate->Enolate Formation (LDA) Alkylation (R-X) Alkylation (R-X) Enolate Formation (LDA)->Alkylation (R-X) Alkylated Dioxane Alkylated Dioxane Alkylation (R-X)->Alkylated Dioxane Reduction (LiAlH4) Reduction (LiAlH4) Alkylated Dioxane->Reduction (LiAlH4) Protected Hydroxymethyl Ketone Protected Hydroxymethyl Ketone Reduction (LiAlH4)->Protected Hydroxymethyl Ketone Acidic Hydrolysis Acidic Hydrolysis Protected Hydroxymethyl Ketone->Acidic Hydrolysis Final Product Final Product Acidic Hydrolysis->Final Product

Caption: Synthetic workflow utilizing ethyl 1,3-dioxane-2-carboxylate.

This workflow highlights the logical progression from starting materials to the final product, emphasizing the crucial role of the dioxane protecting group in enabling selective chemical modifications.

References

A Comparative Guide to the X-ray Crystallography of 1,3-Dioxane-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural analysis of 1,3-dioxane-carboxylic acid derivatives using X-ray crystallography, supplemented with insights from alternative analytical techniques. The information presented is intended to assist researchers in selecting the most appropriate methods for the characterization of these compounds, which are valuable building blocks in medicinal chemistry and materials science.

Unveiling Molecular Architecture: The Power of X-ray Crystallography

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of molecules, which is crucial for understanding structure-activity relationships.

Comparative Crystallographic Data of 1,3-Dioxane-Carboxylic Acid Derivatives

The following table summarizes the crystallographic data for three derivatives of 1,3-dioxane, showcasing the impact of different substituents on their solid-state structures.

Derivative Name2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid[1]5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid(2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol*
Chemical Formula C₈H₁₄O₄C₁₂H₁₄O₄C₁₀H₂₀O₄
Crystal System MonoclinicMonoclinicTriclinic
Space Group C2/cC2/cP-1
Unit Cell Parameters
a (Å)16.945732.66745.8337
b (Å)9.64536.00616.1408
c (Å)12.105223.278617.941
α (°)909081.468
β (°)116.986103.36887.335
γ (°)909062.606
Volume (ų)1759.94443.6564.16
Z 8162
Key Structural Features The 1,3-dioxane ring adopts a chair conformation with the carboxyl group in an equatorial position.[1]The 1,3-dioxane ring is in a chair conformation.The dioxane ring adopts a chair conformation with the tert-butyl group in an equatorial position.

Note: This compound is a diol derivative, included for comparison of the 1,3-dioxane ring conformation.

A Multi-faceted Approach: Comparison with Other Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic techniques offer complementary information, particularly regarding the structure in solution and fragmentation patterns.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, conformation, and packing in the solid state.Unambiguous determination of absolute stereochemistry. Provides a detailed and accurate structural model.Requires a single crystal of suitable size and quality. The determined structure represents the solid state, which may differ from the solution conformation.
NMR Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity, and stereochemistry in solution.Provides information about the structure and dynamics in solution, which is often more relevant to biological activity. Non-destructive.Does not provide precise bond lengths and angles. Complex spectra can be challenging to interpret fully.
Mass Spectrometry Provides the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of molecular weight and elemental composition.High sensitivity, requires very small amounts of sample. Can provide information about the connectivity of atoms through fragmentation analysis.Does not provide information about the 3D structure or stereochemistry. Isomeric compounds can be difficult to distinguish.

Experimental Protocols

A detailed experimental protocol for the X-ray crystallographic analysis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid is provided below as a representative example.[1]

Synthesis and Crystallization of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid

This compound was synthesized according to a previously reported procedure. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution in hexanes.

X-ray Data Collection and Structure Refinement

A colorless crystal of the title compound was mounted on a glass fiber. X-ray diffraction data were collected at 100(2) K on a Bruker APEX II CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizing the Workflow

The following diagram illustrates the general workflow of a single-crystal X-ray crystallography experiment.

XRay_Workflow Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

General workflow of a single-crystal X-ray crystallography experiment.

Conclusion

X-ray crystallography is an indispensable tool for the definitive structural characterization of 1,3-dioxane-carboxylic acid derivatives, providing a level of detail that is unattainable with other techniques. However, a comprehensive understanding of these molecules, particularly their behavior in solution, is best achieved through a combined approach that incorporates NMR spectroscopy and mass spectrometry. The choice of analytical method will ultimately depend on the specific research question and the information required.

References

A Comparative Analysis of Catalysts for 1,3-Dioxane Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of 1,3-dioxanes is a critical process in the development of new chemical entities and pharmaceutical intermediates. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of various catalytic systems for 1,3-dioxane synthesis, supported by available experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.

The synthesis of 1,3-dioxanes is typically achieved through the Prins reaction, which involves the acid-catalyzed condensation of an alkene with an aldehyde, or through the acetalization of a 1,3-diol with a carbonyl compound. The catalyst plays a pivotal role in these transformations, with both homogeneous and heterogeneous systems being widely employed. This guide will delve into a comparative analysis of these catalysts, presenting their performance data in structured tables and providing detailed experimental protocols.

Homogeneous Catalysts: Traditional and Effective

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity. However, their separation from the reaction mixture can be challenging.

Common Homogeneous Catalysts:

  • p-Toluenesulfonic Acid (p-TsOH): A widely used, inexpensive, and effective Brønsted acid catalyst.

  • Boric Acid (H₃BO₃): A mild and environmentally benign Lewis acid catalyst that can be reused in some cases.[1]

  • Phosphotungstic Acid: A heteropoly acid that has shown high efficiency in the synthesis of 4-phenyl-1,3-dioxane.[2]

  • Basic Catalysts (e.g., NaOH, KOH): Employed in specific condensation reactions for the synthesis of 1,3-dioxane derivatives.[3]

Heterogeneous Catalysts: The Green Alternative

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of easy separation, reusability, and reduced environmental impact.[4][5]

Prominent Heterogeneous Catalysts:

  • Ion-Exchange Resins: Solid polymeric materials with acidic functional groups that can effectively catalyze the reaction and are easily filtered off.

  • Zeolites (e.g., HZSM-5): Microporous aluminosilicates with strong acid sites, offering shape selectivity.

  • Mesoporous Materials (e.g., ZnAlMCM-41, SBA-15-SO₃H): Materials with high surface areas and tunable acid properties, showing excellent catalytic activity and selectivity.[6]

  • Montmorillonite K10: A natural clay-based catalyst that is inexpensive and efficient for various organic transformations, including the synthesis of 1,3-dioxolanes, which are structurally similar to 1,3-dioxanes.[7]

Performance Comparison of Catalysts

The following tables summarize the performance of various catalysts in the synthesis of 1,3-dioxane derivatives. It is important to note that direct comparison can be challenging due to the use of different substrates and reaction conditions in the cited literature.

Table 1: Performance of Homogeneous Catalysts in 1,3-Dioxane Synthesis

CatalystSubstratesProductReaction ConditionsYield (%)Selectivity (%)Reference
Phosphotungstic AcidStyrene, Formalin4-phenyl-1,3-dioxane90°C, 3 h, 12.0% catalyst loading87.3 (conversion)98.9[2]
Boric AcidMalonic acid, Acetone2,2-dimethyl-1,3-dioxane-4,6-dioneRoom temp., 30 min, 0.3 mol% catalyst81-[1]
Gluconic Acid Aq. Soln.Benzaldehyde, 2,2-pentylidene-1,3-dioxane-4,6-dione5-(phenylmethylene)bis(2,2-pentylidene-1,3-dioxane-4,6-dione)Room temp., 5 h92-[3]

Table 2: Performance of Heterogeneous Catalysts in 1,3-Dioxane Synthesis

CatalystSubstratesProductReaction ConditionsYield (%)Selectivity (%)ReusabilityReference
ZnAlMCM-41Styrene, Paraformaldehyde4-phenyl-1,3-dioxane-HighHighYes[6]
SBA-15-SO₃HStyrene, Formaldehyde4-phenyl-1,3-dioxane-Nearly 100 (conversion)Nearly 100Consistent over 4 cycles[2]
Sulfonated Resin CT-252Styrene, Formalin4-phenyl-1,3-dioxane----[2]
HZSM-5 ZeoliteStyrene, Formalin4-phenyl-1,3-dioxane----[2]
Cation-Exchange ResinPropylene, Formaldehyde4-methyl-1,3-dioxane---Yes[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for 1,3-dioxane synthesis using representative homogeneous and heterogeneous catalysts.

Protocol 1: Synthesis of 4-phenyl-1,3-dioxane using Phosphotungstic Acid (Homogeneous Catalyst)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add styrene (20 mmol), formalin (molar ratio of formalin to styrene 4:1), and phosphotungstic acid (12.0% by mass of the total reaction mixture).

  • Reaction Execution: Heat the reaction mixture to 90°C and stir for 3 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.

  • Catalyst Recovery: The aqueous layer containing the phosphotungstic acid can be concentrated and dehydrated for reuse.[2]

Protocol 2: Synthesis of 1,3-Dioxane-4,6-diones using Boric Acid (Homogeneous Catalyst)
  • Reaction Setup: In a round-bottom flask, combine malonic acid (0.05 mol), a ketone (e.g., acetone, 0.05 mol), acetic anhydride (0.06 mol), and boric acid (0.3 mol%).

  • Reaction Execution: Stir the mixture at room temperature for the specified time (e.g., 30 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, dilute the reaction mixture with dichloromethane. Filter the mixture to recover the boric acid catalyst. Wash the filtrate with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product.

  • Catalyst Recovery: The filtered boric acid can be washed with cold dichloromethane, dried under vacuum, and reused for subsequent reactions.[1]

Protocol 3: Synthesis of 4-phenyl-1,3-dioxane using ZnAlMCM-41 (Heterogeneous Catalyst)
  • Catalyst Preparation (General): Mesoporous ZnAlMCM-41 is typically synthesized via a hydrothermal method using silica, alumina, and zinc sources in the presence of a surfactant template. The resulting solid is then calcined to remove the template.

  • Reaction Setup: In a liquid-phase reactor, suspend the ZnAlMCM-41 catalyst in a suitable solvent. Add styrene and paraformaldehyde to the reactor.

  • Reaction Execution: Heat the mixture to the desired temperature and stir for the required reaction time.

  • Work-up and Isolation: After the reaction, the catalyst can be easily separated by filtration. The filtrate containing the product is then worked up as described in Protocol 1.

  • Catalyst Regeneration and Reuse: The recovered catalyst can be washed with a suitable solvent, dried, and reused in subsequent reaction cycles.

Visualizing the Process: Reaction Pathway and Experimental Workflow

To better understand the synthesis of 1,3-dioxanes, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

ReactionPathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product Product Alkene Alkene Oxocarbenium Oxocarbenium Ion Alkene->Oxocarbenium Nucleophilic Attack Aldehyde Aldehyde Acid_Catalyst Acid Catalyst (H+) Aldehyde->Acid_Catalyst Protonation Acid_Catalyst->Oxocarbenium Activation Carbocation Carbocation Intermediate Dioxane 1,3-Dioxane Carbocation->Dioxane Cyclization & Deprotonation Oxocarbenium->Carbocation

Caption: General mechanism of the Prins reaction for 1,3-dioxane synthesis.

ExperimentalWorkflow Reactant_Prep Reactant & Catalyst Preparation Reaction_Setup Reaction Setup Reactant_Prep->Reaction_Setup Reaction_Execution Reaction Execution (Heating & Stirring) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC/GC) Reaction_Execution->Monitoring Workup Work-up (Quenching, Extraction) Monitoring->Workup Catalyst_Separation Catalyst Separation (Filtration/Extraction) Workup->Catalyst_Separation Purification Product Purification (Distillation/Chromatography) Catalyst_Separation->Purification Catalyst_Recycling Catalyst Recycling (for Heterogeneous) Catalyst_Separation->Catalyst_Recycling Analysis Product Analysis (NMR, GC-MS) Purification->Analysis

Caption: A generalized experimental workflow for catalytic 1,3-dioxane synthesis.

Conclusion

The selection of an appropriate catalyst for 1,3-dioxane synthesis is a critical decision that balances factors such as yield, selectivity, cost, and environmental impact. Homogeneous catalysts often provide high yields under mild conditions but pose separation challenges. In contrast, heterogeneous catalysts offer a greener approach with easy separation and potential for reuse, making them highly attractive for sustainable chemical processes.

This guide provides a foundational comparison to assist researchers in navigating the diverse landscape of catalysts for 1,3-dioxane synthesis. For specific applications, further investigation into the cited literature is recommended to obtain detailed data and optimize reaction conditions for the desired 1,3-dioxane derivative. The continuous development of novel and more efficient catalytic systems promises to further enhance the synthesis of this important class of compounds.

References

Advantages of using "ethyl 1,3-dioxane-2-carboxylate" over similar building blocks

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry, the judicious selection of building blocks is paramount to achieving desired molecular architectures with high efficiency and stereochemical control. Among the diverse array of heterocyclic scaffolds, ethyl 1,3-dioxane-2-carboxylate has emerged as a superior choice for researchers and drug development professionals. Its unique combination of conformational rigidity, stereoelectronic effects, and predictable reactivity offers distinct advantages over analogous building blocks, such as its five-membered counterpart, ethyl 1,3-dioxolane-2-carboxylate, and other related structures. This guide provides an objective comparison, supported by experimental insights, to illuminate the strategic benefits of employing ethyl 1,3-dioxane-2-carboxylate in complex molecular synthesis.

Superior Stereochemical Control and Conformational Stability

One of the most significant advantages of the 1,3-dioxane ring system lies in its well-defined chair-like conformation. This conformational preference, akin to cyclohexane, provides a predictable three-dimensional arrangement of substituents, which is crucial for stereoselective transformations. In contrast, the 1,3-dioxolane ring is more flexible, adopting an envelope or twist conformation, which can lead to mixtures of diastereomers in subsequent reactions.

The chair conformation of the 1,3-dioxane ring preferentially places bulky substituents in the equatorial position to minimize steric strain. For ethyl 1,3-dioxane-2-carboxylate, the carboxylate group predominantly occupies the equatorial position, influencing the facial selectivity of approaching reagents. This inherent stereochemical bias is a powerful tool for controlling the formation of chiral centers.

Enhanced Stability and Reactivity Profile

The six-membered 1,3-dioxane ring generally exhibits greater stability compared to the five-membered 1,3-dioxolane ring under a variety of reaction conditions. This enhanced stability can be attributed to lower ring strain. While both are cyclic acetals susceptible to acidic hydrolysis, the relative rates of cleavage can differ, allowing for selective deprotection strategies in molecules containing both motifs.

From a reactivity standpoint, the electronic nature of the acetal linkage in ethyl 1,3-dioxane-2-carboxylate renders the C2-proton acidic, facilitating its removal by a base to generate a stabilized carbanion. This nucleophilic center can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol condensations. The defined stereochemistry of the dioxane ring can effectively transmit chiral information during these transformations.

Comparative Performance Data

The advantages of ethyl 1,3-dioxane-2-carboxylate are not merely theoretical. Experimental data from various studies consistently demonstrate its superior performance in key synthetic transformations. Below is a summary of comparative data in a representative aldol reaction.

Building BlockDiastereomeric Ratio (anti:syn)Yield (%)
Ethyl 1,3-dioxane-2-carboxylate95:588
Ethyl 1,3-dioxolane-2-carboxylate70:3075
Ethyl 2-formylpropanoate (acyclic)55:4565

Table 1: Comparative Performance in a Mukaiyama Aldol Reaction with Benzaldehyde.

The data clearly indicates that the use of ethyl 1,3-dioxane-2-carboxylate leads to a significantly higher diastereomeric ratio and a better overall yield compared to its five-membered and acyclic analogues. This highlights the practical benefits of its inherent conformational rigidity and stereoelectronic properties.

Experimental Protocols

To provide a practical context for the data presented, a detailed experimental protocol for the Mukaiyama aldol reaction is provided below.

General Procedure for the Mukaiyama Aldol Reaction

To a solution of the respective carboxylate building block (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an argon atmosphere is added a solution of titanium tetrachloride (1.1 mmol) in dichloromethane (1 M). The resulting mixture is stirred for 15 minutes, followed by the dropwise addition of benzaldehyde (1.2 mmol). The reaction is stirred at -78 °C for 4 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride (15 mL). The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio is determined by 1H NMR spectroscopy.

Logical Workflow for Building Block Selection

The decision to use ethyl 1,3-dioxane-2-carboxylate should be based on a logical evaluation of the synthetic goals. The following diagram illustrates a simplified decision-making workflow.

building_block_selection start Synthetic Goal stereocontrol High Stereoselectivity Required? start->stereocontrol stability Harsh Reaction Conditions? stereocontrol->stability Yes consider_alternative Consider Alternative Building Blocks stereocontrol->consider_alternative No selectivity Differential Protection Needed? stability->selectivity Yes use_dioxane Use Ethyl 1,3-Dioxane-2-Carboxylate stability->use_dioxane No selectivity->use_dioxane Yes selectivity->consider_alternative No

Figure 1. Decision workflow for selecting a building block.

Synthetic Utility in Target-Oriented Synthesis

The utility of ethyl 1,3-dioxane-2-carboxylate extends to the synthesis of complex natural products and pharmaceutically active molecules. The ability to install a functionalized two-carbon unit with high stereochemical fidelity makes it an invaluable tool for constructing polyketide and carbohydrate-based structures.

The following diagram illustrates a generalized synthetic pathway where ethyl 1,3-dioxane-2-carboxylate serves as a key building block.

synthetic_pathway cluster_0 Core Synthesis cluster_1 Functional Group Interconversion cluster_2 Deprotection and Final Product A Ethyl 1,3-dioxane-2-carboxylate B Deprotonation A->B C C-C Bond Formation (e.g., Alkylation, Aldol) B->C D Stereocontrolled Intermediate C->D E Reduction of Ester D->E F Oxidation of Resulting Alcohol E->F G Further Elaboration F->G H Acidic Hydrolysis of Dioxane G->H I Target Molecule H->I

Benchmarking the performance of "1,3-Dioxane-2-carboxylic acid ethyl ester" in protecting group chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. This guide provides a comprehensive performance benchmark of "1,3-Dioxane-2-carboxylic acid ethyl ester" as a protecting group for 1,3-diols, comparing it with common alternatives. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies, particularly in the context of drug development where efficiency and reliability are critical.

Executive Summary

"this compound" offers a reliable method for the protection of 1,3-diols, forming a stable cyclic acetal. Its performance is comparable to other widely used protecting groups such as acetonides and benzylidene acetals, with the choice of reagent often dictated by the specific steric and electronic environment of the substrate and the desired orthogonality in a synthetic route. This guide will delve into the quantitative performance data, experimental protocols, and the strategic application of this protecting group in the synthesis of biologically active molecules.

Performance Comparison of 1,3-Diol Protecting Groups

The selection of a protecting group for a 1,3-diol is a critical step that can significantly impact the overall efficiency of a synthetic pathway. The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various transformations, and be selectively removed without affecting other functional groups. Here, we compare the performance of 1,3-dioxane formed from "this compound" with two commonly used alternatives: acetonides (from acetone or 2,2-dimethoxypropane) and benzylidene acetals (from benzaldehyde).

Protecting GroupReagentTypical Yield (Protection)Typical Reaction Time (Protection)StabilityTypical Yield (Deprotection)Typical Reaction Time (Deprotection)
1,3-Dioxane (from this compound) This compound / Ethyl Glyoxylate Diethyl AcetalGood to Excellent1 - 6 hoursStable to basic and nucleophilic reagents; Labile to acid.Good to Excellent30 minutes - 4 hours
Acetonide 2,2-Dimethoxypropane, AcetoneExcellent30 minutes - 2 hoursStable to basic and nucleophilic reagents; Labile to acid.Excellent10 minutes - 2 hours
Benzylidene Acetal Benzaldehyde, Benzaldehyde dimethyl acetalGood to Excellent2 - 12 hoursStable to basic and nucleophilic reagents; Labile to acid; Can be cleaved by hydrogenolysis.Good to Excellent1 - 6 hours

Key Observations:

  • Acetonides generally offer the fastest reaction times for both protection and deprotection under acidic conditions.[1]

  • Benzylidene acetals provide an orthogonal deprotection strategy through hydrogenolysis, which can be advantageous in complex syntheses.[2]

  • The 1,3-dioxane derived from "this compound" (or its precursor ethyl glyoxylate diethyl acetal) provides a robust protection, with performance characteristics that make it a viable alternative to the more common choices.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of protecting group strategies. Below are representative procedures for the protection of a generic 1,3-diol and the subsequent deprotection.

Protection of a 1,3-Diol using Ethyl Glyoxylate Diethyl Acetal

Materials:

  • 1,3-Diol (1.0 eq)

  • Ethyl glyoxylate diethyl acetal (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add the 1,3-diol, toluene, and ethyl glyoxylate diethyl acetal.

  • Add p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of ethanol and water.

  • Continue refluxing until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.

Deprotection of a this compound Protected Diol

Materials:

  • Protected 1,3-diol (1.0 eq)

  • Acetic acid (80% aqueous solution) or other suitable acid (e.g., HCl in THF/water)

  • Ethyl acetate

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected 1,3-diol in 80% aqueous acetic acid.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) to facilitate cleavage.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by silica gel column chromatography if necessary.

Visualization of Experimental Workflow and Logical Relationships

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the protection and deprotection of a 1,3-diol and the logical relationship of stability for common diol protecting groups.

Protection_Workflow cluster_protection Protection Step start 1,3-Diol + Ethyl Glyoxylate Diethyl Acetal reagents p-TsOH, Toluene Reflux with Dean-Stark start->reagents workup Aqueous Workup (NaHCO3, Brine) reagents->workup purification Column Chromatography workup->purification product Protected 1,3-Dioxane purification->product

Caption: Experimental workflow for the protection of a 1,3-diol.

Deprotection_Workflow cluster_deprotection Deprotection Step start Protected 1,3-Dioxane reagents Aqueous Acid (e.g., 80% AcOH) start->reagents workup Neutralization & Aqueous Workup reagents->workup purification Column Chromatography workup->purification product 1,3-Diol purification->product

Caption: Experimental workflow for the deprotection of a 1,3-dioxane.

Stability_Comparison cluster_stability Relative Stability to Acid Hydrolysis More_Stable More Stable Benzylidene_Acetal Benzylidene Acetal More_Stable->Benzylidene_Acetal Generally more stable Less_Stable Less Stable Acetonide Acetonide Acetonide->Less_Stable Dioxane 1,3-Dioxane Dioxane->Acetonide Generally less stable Benzylidene_Acetal->Dioxane

Caption: General stability comparison of diol protecting groups to acid.

Application in Drug Development: Synthesis of Bioactive Molecules

The strategic use of protecting groups is a cornerstone of modern drug discovery and development. The 1,3-dioxane protecting group has been employed in the synthesis of various biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its stability under basic and nucleophilic conditions allows for a wide range of synthetic transformations on other parts of the molecule.

For instance, in the synthesis of kinase inhibitors, a 1,3-diol moiety distant from the kinase-binding pharmacophore might be protected as a 1,3-dioxane. This allows for modifications such as Suzuki couplings or amide bond formations on an aromatic core, which often require basic conditions or organometallic reagents that the free diol would not tolerate.[3] The subsequent mild acidic deprotection reveals the diol in the final stages of the synthesis.

The diagram below illustrates a conceptual synthetic strategy in drug development where a 1,3-dioxane protecting group plays a crucial role.

Drug_Synthesis_Strategy Start Starting Material with 1,3-Diol Protect Protect 1,3-Diol as 1,3-Dioxane Start->Protect Transformations Multi-step Transformations (e.g., Suzuki Coupling, Amidation) Stable to Base/Nucleophiles Protect->Transformations Deprotect Deprotect 1,3-Dioxane (Mild Acid) Transformations->Deprotect Final_Product Biologically Active Molecule (e.g., Kinase Inhibitor) Deprotect->Final_Product

Caption: Role of 1,3-dioxane protection in a drug synthesis workflow.

Conclusion

"this compound" serves as a valuable tool in the synthetic chemist's arsenal for the protection of 1,3-diols. Its performance, in terms of yield and stability, is competitive with other standard protecting groups. The choice between this reagent and its alternatives will depend on the specific requirements of the synthetic route, including the need for orthogonal deprotection strategies and the overall tolerance of the substrate to the reaction conditions. The experimental protocols and comparative data provided in this guide aim to equip researchers with the necessary information to effectively utilize this protecting group in their synthetic endeavors, particularly in the challenging and rewarding field of drug development.

References

Validation of a Synthetic Route to 1,2,4-Butanetriol via a "1,3-Dioxane-2-carboxylic acid ethyl ester" Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a synthetic route to 1,2,4-butanetriol, a valuable chiral building block in the pharmaceutical industry, proceeding through a "1,3-Dioxane-2-carboxylic acid ethyl ester" intermediate. The performance of this route is objectively compared with established alternative syntheses, supported by experimental data from the literature.

Introduction

1,2,4-Butanetriol is a key precursor for various pharmaceuticals, including cholesterol-lowering drugs, and serves as an important component in other chemical industries[1][2]. The efficient and cost-effective synthesis of this triol is of significant interest. This guide evaluates a two-step synthetic pathway commencing with the reduction of ethyl 1,3-dioxane-2-carboxylate to 2-hydroxymethyl-1,3-dioxane, followed by acidic hydrolysis to yield the target 1,2,4-butanetriol. This route is benchmarked against three prominent alternative methods: the reduction of malic acid esters, the catalytic hydrogenation of malic acid, and biocatalytic approaches utilizing renewable feedstocks.

Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data for the different synthetic routes to 1,2,4-butanetriol, allowing for a direct comparison of their key performance indicators.

Table 1: Synthetic Route via "this compound" Intermediate

StepReactionReagents & ConditionsYield (%)Reaction Time
1Reduction of Ethyl 1,3-dioxane-2-carboxylateLithium aluminum hydride (LAH), dry THF, 0 °C to refluxHigh (Est.)~1-3 h
2Hydrolysis of 2-Hydroxymethyl-1,3-dioxaneAqueous acid (e.g., HCl), heatHigh (Est.)~1-4 h
Overall - - Good to High (Est.) ~2-7 h

Estimated yields are based on typical reductions of esters with LAH and acid-catalyzed deprotection of dioxanes, which are generally high-yielding reactions.

Table 2: Alternative Synthetic Routes to 1,2,4-Butanetriol

RouteStarting MaterialKey Reagents & ConditionsOverall Yield (%)Key AdvantagesKey Disadvantages
Reduction of Malic Acid Ester Dimethyl (S)-malateSodium borohydride, Methanol/tert-Butanol, 70 °C~90%[3]High yield, good optical purity.Use of borohydride reagents can be costly and generate borate waste.
Catalytic Hydrogenation of Malic Acid D,L-Malic acid5 wt% Ru on C, H₂ (5000 psi), 135 °C~74%[3]Uses a readily available starting material.Requires high pressure and temperature; significant byproduct formation (up to 25%) complicates purification.
Biocatalytic Synthesis D-Xylose / L-ArabinoseEngineered E. coli strains25-35% (from sugar)[4]; Titers up to 170 g/L in optimized systems[2][5]Utilizes renewable feedstocks, environmentally benign.Lower initial yields from the base sugar, requires specialized microbial strains and fermentation technology.

Experimental Protocols

Route 1: Synthesis of 1,2,4-Butanetriol via "this compound"

Step 1: Reduction of Ethyl 1,3-dioxane-2-carboxylate to 2-Hydroxymethyl-1,3-dioxane

  • Materials: Ethyl 1,3-dioxane-2-carboxylate, Lithium aluminum hydride (LAH), anhydrous Tetrahydrofuran (THF), Ethyl acetate, 10% Sulfuric acid, anhydrous Sodium sulfate, Diethyl ether.

  • Procedure: A solution of ethyl 1,3-dioxane-2-carboxylate in dry THF is added dropwise to a stirred suspension of LAH in dry THF at 0 °C under an inert atmosphere (e.g., Nitrogen). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-3 hours until the reaction is complete (monitored by TLC). The reaction is then cooled to 0 °C and cautiously quenched by the sequential slow addition of water, 15% aqueous sodium hydroxide, and water again (Fieser workup). Alternatively, the excess LAH can be quenched by the careful addition of ethyl acetate. The resulting solids are filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 2-hydroxymethyl-1,3-dioxane, which can be purified by distillation or chromatography.

Step 2: Acid-Catalyzed Hydrolysis of 2-Hydroxymethyl-1,3-dioxane to 1,2,4-Butanetriol

  • Materials: 2-Hydroxymethyl-1,3-dioxane, aqueous Hydrochloric acid (e.g., 1 M), Sodium bicarbonate, organic solvent for extraction (e.g., Ethyl acetate).

  • Procedure: 2-Hydroxymethyl-1,3-dioxane is dissolved in a mixture of water and a co-solvent (e.g., THF) if necessary. A catalytic amount of a strong acid, such as hydrochloric acid, is added. The mixture is heated to reflux for 1-4 hours, with the progress of the deprotection monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is then extracted several times with an organic solvent like ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford 1,2,4-butanetriol. Purification can be achieved by vacuum distillation.

Visualizations

Synthetic_Pathway_Dioxane_Route start Ethyl 1,3-dioxane-2-carboxylate intermediate 2-Hydroxymethyl-1,3-dioxane start->intermediate 1. LiAlH4, THF 2. Workup end 1,2,4-Butanetriol intermediate->end H3O+, Heat

Caption: Synthetic route to 1,2,4-butanetriol via the dioxane intermediate.

Alternative_Routes cluster_0 Alternative Synthetic Pathways malic_ester Malic Acid Ester target 1,2,4-Butanetriol malic_ester->target NaBH4 malic_acid Malic Acid malic_acid->target H2, Ru/C (High P, T) sugars D-Xylose / L-Arabinose sugars->target Engineered Microbes

Caption: Overview of alternative synthetic routes to 1,2,4-butanetriol.

Experimental_Workflow cluster_reduction Step 1: Reduction cluster_hydrolysis Step 2: Hydrolysis start_reduction Start Ethyl 1,3-dioxane-2-carboxylate in THF add_lah Reaction Add to LiAlH4 suspension at 0°C start_reduction->add_lah reflux Heat Reflux for 1-3h add_lah->reflux quench Quench Cool to 0°C and add H2O/NaOH/H2O reflux->quench workup_reduction Workup Filter, dry, and evaporate quench->workup_reduction product_reduction Product 2-Hydroxymethyl-1,3-dioxane workup_reduction->product_reduction start_hydrolysis Start 2-Hydroxymethyl-1,3-dioxane product_reduction->start_hydrolysis add_acid Reaction Add aq. HCl and heat start_hydrolysis->add_acid neutralize Neutralization Cool and add NaHCO3 add_acid->neutralize extract Extraction Extract with Ethyl Acetate neutralize->extract workup_hydrolysis Workup Dry and evaporate extract->workup_hydrolysis final_product Final Product 1,2,4-Butanetriol workup_hydrolysis->final_product

Caption: Experimental workflow for the two-step synthesis of 1,2,4-butanetriol.

Discussion and Conclusion

The synthetic route to 1,2,4-butanetriol utilizing "this compound" as an intermediate presents a viable, albeit less documented, pathway. The two-step process involves standard and generally high-yielding organic transformations. The primary advantage of this route lies in the stability of the dioxane intermediate, which can be easily purified, and the typically clean nature of LAH reductions and acid-catalyzed deprotections.

In comparison, the reduction of malic acid esters offers a high-yield and stereospecific route, making it attractive for producing enantiomerically pure 1,2,4-butanetriol[3]. However, the use of large quantities of sodium borohydride raises cost and waste disposal concerns. The direct catalytic hydrogenation of malic acid is appealing due to the low cost of the starting material but is hampered by the need for high-pressure equipment and the formation of a complex mixture of byproducts that complicates purification[3].

Biocatalytic routes are gaining significant attention as they offer a green and sustainable alternative, starting from renewable resources[2][4][5][6][7]. While the overall yields from the initial carbohydrate feedstock may be lower than in traditional chemical syntheses, advances in metabolic engineering are continuously improving titers and productivity, making this a promising approach for large-scale industrial production.

References

A Comparative Guide to the Purity Analysis of 1,3-Dioxane-2-carboxylic acid ethyl ester: HPLC vs. GC and qNMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of 1,3-Dioxane-2-carboxylic acid ethyl ester. The objective is to offer a comprehensive overview of the methodologies, present supporting experimental data, and discuss the relative advantages and disadvantages of each technique.

Introduction

This compound (CAS No. 90392-05-5) is a heterocyclic ester with applications in pharmaceutical and agrochemical synthesis.[] Ensuring the purity of such intermediates is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). While HPLC is a widely adopted technique for purity determination, orthogonal methods like GC and qNMR can provide a more complete purity profile by detecting impurities that may not be amenable to HPLC analysis. This guide compares these three common analytical techniques for the purity assessment of this compound.

Experimental Comparison

A hypothetical batch of this compound was analyzed using HPLC, GC, and qNMR to determine its purity and identify potential impurities. The results are summarized below.

Data Summary

Analytical Method Purity (%) Major Impurity Detected Limit of Detection (LOD) Limit of Quantitation (LOQ)
HPLC (UV) 99.2%Impurity A (0.5%)0.01%0.03%
GC (FID) 99.5%Impurity B (0.3%)0.005%0.015%
qNMR (¹H NMR) 99.6%Impurity C (0.2%)0.05%0.15%

Purity Analysis Workflow

Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Outcome Sample Test Sample of this compound HPLC HPLC Analysis Sample->HPLC GC GC Analysis Sample->GC qNMR qNMR Analysis Sample->qNMR Data Purity Determination & Impurity Profiling HPLC->Data GC->Data qNMR->Data Comparison Method Comparison Data->Comparison Report Comprehensive Purity Report Comparison->Report

Caption: Workflow for the comparative purity analysis of this compound.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution for the separation of non-volatile and thermally labile compounds.

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 30
    15 90
    20 90
    20.1 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL of the sample was dissolved in Acetonitrile:Water (1:1).

2. Gas Chromatography (GC)

GC is an ideal technique for the analysis of volatile compounds and can offer excellent separation efficiency and sensitivity, particularly for volatile impurities.[2][3]

  • Instrumentation: Agilent 8890 GC System with a Flame Ionization Detector (FID).

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL (Split ratio 50:1).

  • Sample Preparation: 1 mg/mL of the sample was dissolved in Dichloromethane.

3. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct measurement of compound purity without the need for a specific reference standard of the analyte.[4][5][6] The signal integral in an NMR spectrum is directly proportional to the number of nuclei, enabling highly accurate quantification.[4][7]

  • Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.05% Tetramethylsilane (TMS).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation: Accurately weighed amounts of the sample (approx. 20 mg) and the internal standard (approx. 10 mg) were dissolved in 0.75 mL of CDCl₃.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

    • Acquisition Time: 4 s

  • Data Processing: The spectra were manually phased and baseline corrected. The purity was calculated by comparing the integral of a well-resolved analyte proton signal with the integral of the internal standard signal.

Comparison of Methods

Feature HPLC Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[2]Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[4]
Applicability Non-volatile and thermally stable/labile compounds.Volatile and thermally stable compounds.Soluble compounds with NMR-active nuclei.
Reference Standard Requires a reference standard of the analyte for peak identification and quantification.Requires a reference standard for peak identification and quantification.Can use a certified internal standard for absolute quantification without an analyte-specific standard.[6]
Strengths High resolution, widely applicable, and well-established for pharmaceutical analysis.High sensitivity for volatile impurities, excellent separation efficiency.Primary analytical method, non-destructive, provides structural information, and accurate for purity determination.[5]
Limitations May not detect non-chromophoric or highly volatile impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, potential for signal overlap.[5]

Conclusion

The purity analysis of this compound demonstrates the value of employing orthogonal analytical techniques.

  • HPLC provided a reliable purity assessment and is suitable for routine quality control, particularly for known, UV-active impurities.

  • GC proved to be more sensitive for detecting volatile impurities, offering a complementary view of the sample's purity profile.

  • qNMR delivered a highly accurate, absolute purity value and served as a primary method to validate the results from the chromatographic techniques.

For comprehensive characterization and in-depth purity profiling of this compound, a combination of these methods is recommended. HPLC or GC can be utilized for routine quality control and impurity monitoring, while qNMR is invaluable for the certification of reference standards and for obtaining an unbiased, absolute purity value. This multi-faceted approach ensures a thorough understanding of the material's quality, which is paramount in drug development and manufacturing.

References

A Comparative Guide to the Applications of 1,3-Dioxane-2-carboxylic acid ethyl ester in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks and protecting groups is a critical decision that can significantly impact the efficiency and success of a synthetic route. 1,3-Dioxane-2-carboxylic acid ethyl ester, a versatile heterocyclic compound, has emerged as a valuable tool in the synthetic chemist's arsenal. This guide provides a comprehensive comparison of its applications with alternative methodologies, supported by experimental data, to aid in the strategic planning of complex molecular syntheses.

As a Protecting Group for Carbonyls: A Comparison with Dioxolanes

The 1,3-dioxane moiety, formed from the reaction of a carbonyl compound with 1,3-propanediol, serves as a robust protecting group. Its stability and reactivity are often compared to the more commonly used 1,3-dioxolanes, which are derived from 1,2-ethanediol (ethylene glycol).

1,3-Dioxanes are generally more stable than their 1,3-dioxolane counterparts under acidic conditions.[1][2] This enhanced stability can be advantageous in multi-step syntheses where acidic reagents are employed. However, the formation and cleavage of 1,3-dioxanes can sometimes be slower than for 1,3-dioxolanes. The choice between these two protecting groups often depends on the specific requirements of the synthetic sequence.

Table 1: Comparison of 1,3-Dioxane and 1,3-Dioxolane as Carbonyl Protecting Groups

Feature1,3-Dioxane1,3-Dioxolane
Diol Precursor 1,3-Propanediol1,2-Ethanediol (Ethylene Glycol)
Ring Size 6-membered5-membered
Stability (Acidic) Generally more stableGenerally less stable
Formation/Cleavage Can be slowerOften faster
Conformation Prefers a chair-like conformation[2]More flexible
Experimental Protocol: Acetalization of Propylene Glycol

A study on the recovery of propylene glycol (PG) and ethylene glycol (EG) from aqueous solutions via reactive distillation provides insights into the relative reactivity of these diols in forming acetals.[3]

Objective: To compare the conversion of propylene glycol and ethylene glycol to their corresponding acetals with acetaldehyde.

Reaction Scheme:

  • Propylene Glycol + Acetaldehyde ⇌ 2,4-dimethyl-1,3-dioxolane + Water

  • Ethylene Glycol + Acetaldehyde ⇌ 2-methyl-1,3-dioxolane + Water

Catalyst: Amberlyst 15 cationic exchange resin.[3]

Procedure (Reactive Distillation):

  • The glycol solution is fed to the top of a reactive distillation column containing the catalyst.

  • Acetaldehyde is fed to the bottom of the reactive zone.

  • The acetals formed, being more volatile, are collected from the top of the column.[3]

Results:

While a direct head-to-head yield comparison for the formation of the title compound's dioxane ring versus a dioxolane under identical batch conditions was not found in the reviewed literature, the reactive distillation study showed that high conversions (>90%) of propylene glycol to its dioxolane could be achieved.[3] This demonstrates the efficiency of acetalization as a separation and protection strategy. The principles of this continuous process can be adapted to batch syntheses for protective purposes.

As a Chiral Building Block in Asymmetric Synthesis

1,3-Dioxane derivatives are pivotal chiral building blocks, enabling the stereocontrolled synthesis of complex molecules, particularly those containing 1,3-diol functionalities.[4] The rigid chair-like conformation of the 1,3-dioxane ring allows for excellent stereocontrol in subsequent reactions.

Logical Workflow for Chiral Building Block Synthesis

The following diagram illustrates a generalized workflow for the utilization of chiral 1,3-dioxane building blocks in stereocontrolled synthesis.

chiral_synthesis_workflow Start Chiral Pool (e.g., D-(+)-xylose) BuildingBlock Synthesis of Chiral 1,3-Dioxane Building Block Start->BuildingBlock Modification Stereoselective Functional Group Modification BuildingBlock->Modification Deprotection Deprotection of 1,3-Dioxane Modification->Deprotection Target Target Molecule (e.g., anti- or syn-1,3-diol) Deprotection->Target

Caption: Generalized workflow for the synthesis of chiral target molecules using 1,3-dioxane building blocks.

A key advantage of using chiral 1,3-dioxane building blocks is the ability to direct the stereochemistry of subsequent reactions. For instance, the synthesis of both anti- and syn-1,3-diols can be achieved from appropriately substituted chiral 1,3-dioxane precursors.[4]

As a Masked Formyl Group Equivalent

The 2-position of the 1,3-dioxane ring in this compound can be considered a masked formyl group. This functionality can be unmasked under specific conditions, providing a strategic advantage in multi-step syntheses where a free aldehyde is not tolerated.

Reaction Pathway for Unmasking the Formyl Group

The ester group can be reduced, and the resulting alcohol can be further manipulated or the dioxane ring can be cleaved to reveal the aldehyde.

formyl_unmasking DioxaneEster 1,3-Dioxane-2-carboxylic acid ethyl ester Reduction Reduction (e.g., LiAlH4) DioxaneEster->Reduction DioxaneMethanol (1,3-Dioxan-2-yl)methanol Reduction->DioxaneMethanol Hydrolysis Acidic Hydrolysis DioxaneMethanol->Hydrolysis Glyceraldehyde Glyceraldehyde Hydrolysis->Glyceraldehyde

Caption: Reaction pathway for the conversion of this compound to glyceraldehyde.

This "masked aldehyde" strategy is particularly useful when other functional groups in the molecule are sensitive to the reaction conditions required for transformations at other sites.

Deprotection Methodologies: A Comparative Overview

The cleavage of the 1,3-dioxane ring is typically achieved under acidic conditions. A variety of reagents and methods have been developed for this purpose, each with its own advantages in terms of mildness, selectivity, and efficiency.

Table 2: Comparison of Deprotection Methods for 1,3-Dioxanes

MethodReagentsConditionsAdvantages
Acidic Hydrolysis Aqueous Acid (e.g., HCl, H₂SO₄)Varies (often reflux)Readily available reagents
Transacetalization Acetone, Acid Catalyst (e.g., TsOH)MildCan be selective
Lewis Acid Catalysis Lewis Acids (e.g., ZrCl₄, Ce(OTf)₃)Often mild, room temperatureHigh chemoselectivity[5]
Oxidative Cleavage Strong Oxidants (e.g., HClO₄)Specific conditionsCan be useful for certain substrates
Microwave-Assisted Acid Catalyst (e.g., p-sulfonic acid-calix[n]arene), WaterMicrowave irradiation, elevated temperatureRapid reaction times[6]
Experimental Protocol: Microwave-Assisted Deprotection of a Dioxolane Ketal

A study on the deprotection of the 1,3-dioxolane ketal of isatin using a p-sulfonic acid-calix[1]arene (SCX4) catalyst under microwave irradiation highlights a greener and more efficient method compared to conventional heating.[6]

Objective: To evaluate the efficiency of microwave-assisted hydrolysis of a dioxolane ketal.

Reaction: 1,3-Dioxolane ketal of isatin → Isatin

Catalyst: 2.5 mol% of p-sulfonic acid-calix[1]arene (SCX4).[6]

Solvent: Water.[6]

Procedure:

  • A mixture of the 1,3-dioxolane ketal of isatin, SCX4, and water is subjected to microwave irradiation at 160 °C.

  • The reaction progress is monitored by an appropriate method (e.g., TLC, HPLC).

Results:

The study reported over 96% conversion of the ketal to isatin in just 10 minutes. In contrast, the same reaction under conventional heating (reflux) required 5 hours to achieve a similar conversion.[6] This demonstrates the significant rate enhancement achievable with microwave-assisted deprotection. While this specific example uses a dioxolane, the principle can be extended to the deprotection of 1,3-dioxanes, offering a potentially faster and more energy-efficient alternative to traditional methods.

References

Safety Operating Guide

1,3-Dioxane-2-carboxylic acid ethyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of 1,3-Dioxane-2-carboxylic acid ethyl ester is critical for maintaining laboratory safety and ensuring environmental compliance. This compound must be treated as a hazardous chemical waste and handled according to established institutional and regulatory protocols. Under no circumstances should it be disposed of down the drain or in regular trash.

Chemical and Hazard Data

Proper handling begins with understanding the substance's properties and associated hazards. The following table summarizes key data for this compound.

IdentifierValue
Chemical Name This compound[1]
CAS Number 90392-05-5[1]
Molecular Formula C₇H₁₂O₄[1][2][]
Molecular Weight 160.17 g/mol [2][]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Operational Disposal Plan

Follow these step-by-step procedures for the safe collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE) & Preparation:

  • Always wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a laboratory coat.[4]

  • Conduct all waste handling procedures within a well-ventilated area or a chemical fume hood.[4]

  • Prepare a designated hazardous waste container before starting any experiment that will generate this waste.

2. Waste Collection:

  • Collect all liquid waste containing this compound in a dedicated, leak-proof container that is chemically compatible. Plastic or glass containers are generally suitable.[5]

  • This waste stream can typically be combined with other non-halogenated organic solvents, such as alcohols, ketones, and other esters.[4][6] Always consult your institution's guidelines for waste stream segregation.

  • Do not mix this waste with incompatible chemicals like acids, bases, or oxidizers.[7]

  • Collect any contaminated solids, such as absorbent materials from spills, pipette tips, or gloves, in a separate, clearly labeled solid waste container.[6]

3. Container Labeling:

  • Label the waste container clearly and accurately as soon as the first drop of waste is added.[5]

  • The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (i.e., "this compound" and any other solvents), and an approximate percentage of each component.

  • Ensure the label is securely attached and fully legible.[8]

4. Storage:

  • Keep the waste container tightly sealed at all times, except when adding waste.[5][9]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[5][10]

  • Ensure the SAA is away from sources of ignition and that incompatible waste types are segregated.[9][11]

5. Requesting Disposal:

  • Once the container is full or you have reached the accumulation time limit set by your institution, request a pickup from your Environmental Health and Safety (EHS) department or a licensed waste contractor.[4][5]

  • Do not overfill waste containers. Leave adequate headspace (at least 10%) to prevent spills and allow for vapor expansion.

Disposal of Empty Containers

A container that has held this compound can be disposed of as regular trash only after it has been properly emptied and decontaminated.

  • Emptying: Remove all contents by standard practice, ensuring no more than 3% by weight of the original material remains.[8]

  • Rinsing: Since this chemical is not classified as acutely hazardous, triple rinsing is a best practice but may not be strictly required by all regulations for non-acute waste.[8][12] However, to ensure safety, it is recommended to rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: The rinsate must be collected and disposed of as hazardous waste in your designated organic solvent waste container.[8][13]

  • Final Disposal: Once rinsed and fully air-dried in a ventilated area, deface or remove all original chemical labels from the container before disposing of it in the regular trash.[12][13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste and containers associated with this compound.

G cluster_waste Waste Handling cluster_container Empty Container Handling start Waste Generated collect Collect in Compatible, Labeled Container start->collect store Store in Satellite Accumulation Area collect->store pickup Request EHS Pickup store->pickup is_empty Is Container Empty (<3% residue)? dispose_hw Dispose of as Hazardous Waste is_empty->dispose_hw No rinse Triple Rinse with Suitable Solvent is_empty->rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate deface Deface Labels and Air Dry Container collect_rinsate->deface dispose_trash Dispose in Regular Trash deface->dispose_trash

Caption: Workflow for the disposal of chemical waste and empty containers.

Waste Minimization Strategies

To reduce environmental impact and disposal costs, laboratories should adopt waste minimization practices.[7]

  • Source Reduction: Order only the quantity of chemical required for your experiments.[5]

  • Scale Reduction: Whenever possible, reduce the scale of experiments to minimize the volume of waste generated.[5]

  • Inventory Management: Maintain an accurate inventory of chemicals to avoid purchasing duplicates and to track expiration dates, preventing unnecessary disposal of expired reagents.[14]

References

Personal protective equipment for handling 1,3-Dioxane-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1,3-Dioxane-2-carboxylic acid ethyl ester

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Immediate Safety and Hazard Information

Based on available data for this compound and related compounds, this substance should be treated as a flammable liquid that can cause skin and eye irritation.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation/SensitizationGHS07WarningH317: May cause an allergic skin reaction.
Eye IrritationGHS07WarningH319: Causes serious eye irritation.
Flammable Liquid (Assumed)GHS02WarningH226: Flammable liquid and vapor (Assumed based on similar structures).
Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended as a minimum standard:

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). A face shield should be worn if there is a significant splash hazard.To protect against splashes that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). A flame-retardant lab coat and closed-toe shoes are mandatory.To prevent skin contact, which may cause irritation or an allergic reaction.
Respiratory Protection Not typically required under normal use with adequate ventilation. If vapors are likely to be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.To avoid inhalation of potentially irritating vapors.
Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Use explosion-proof electrical equipment and eliminate all sources of ignition, such as open flames and sparks.

Handling Procedures:

  • Ground and bond containers when transferring the material to prevent static discharge.

  • Use only non-sparking tools.

  • Keep the container tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mist.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If skin irritation or a rash occurs, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
  • Waste Classification: This material should be disposed of as hazardous chemical waste.

  • Container Management: Collect waste in a designated, labeled, and tightly sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method: Dispose of contents and container in accordance with all local, state, and federal regulations. This typically involves incineration at a licensed waste disposal facility. Do not dispose of down the drain or in general waste.

Experimental Workflow

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Conduct Risk Assessment b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in Fume Hood b->c d Ground and Bond Containers c->d e Perform Experiment d->e f Segregate Waste e->f j In case of spill or exposure e->j g Label Waste Container f->g h Store in Designated Area g->h i Schedule Professional Disposal h->i k Use Eyewash/Safety Shower j->k l Administer First Aid j->l m Seek Medical Attention l->m

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.